Ald-CH2-PEG4-Boc
Description
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O7/c1-15(2,3)22-14(17)4-6-18-8-10-20-12-13-21-11-9-19-7-5-16/h5H,4,6-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAAICMVIUVGGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to Ald-CH2-PEG4-Boc: A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ald-CH2-PEG4-Boc is a versatile, heterobifunctional crosslinker that has garnered significant attention in the field of advanced drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] This technical guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols for its use.
PROTACs are novel therapeutic modalities that leverage the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins implicated in disease.[1] These chimeric molecules are composed of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase.[1] The linker plays a crucial role in the efficacy of the PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[2]
This compound is an ideal linker for PROTAC synthesis due to its defined structure and orthogonal reactivity. It features a tetraethylene glycol (PEG4) spacer, which enhances aqueous solubility and provides flexibility.[3] At one terminus, it possesses an aldehyde group for chemoselective ligation, while the other end is capped with a Boc-protected amine, allowing for a controlled, stepwise conjugation strategy.[3]
Core Concepts and Physicochemical Properties
This compound's utility stems from its heterobifunctional nature, which allows for sequential and specific conjugation reactions. The key functional components are:
-
Aldehyde Group (-CHO): This electrophilic group readily reacts with nucleophiles such as aminooxy or hydrazide moieties to form stable oxime or hydrazone linkages under mild conditions.[3]
-
Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines that is stable under neutral and basic conditions. It can be efficiently removed under mild acidic conditions to reveal a primary amine, which can then participate in subsequent coupling reactions, such as amide bond formation.[3]
-
PEG4 Spacer: The hydrophilic tetraethylene glycol spacer improves the solubility of the linker and the resulting conjugate in aqueous media, which is often a critical factor for biological applications. It also provides spatial separation and flexibility between the two conjugated molecules, which can be essential for optimal biological activity, as in the case of PROTACs.[3]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 320.38 g/mol | [1] |
| Molecular Formula | C15H28O7 | [1] |
| CAS Number | 1415329-20-2 | [1] |
| Appearance | Viscous Liquid | [1] |
| Color | Colorless to light yellow | [1] |
| Purity | ≥97.0% | [1] |
| Storage Conditions | 4°C, stored under nitrogen | [1] |
| Solubility in Solvent | -80°C, 6 months; -20°C, 1 month (stored under nitrogen) | [1] |
Experimental Protocols
The use of this compound in the synthesis of bioconjugates, such as PROTACs, typically involves a two-stage process: 1) conjugation via the aldehyde group, followed by Boc deprotection and subsequent conjugation of the second molecule, or 2) Boc deprotection, conjugation to the first molecule, and then reaction with the aldehyde. The choice of strategy depends on the specific chemistry of the ligands being conjugated.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Dissolve the residue in DCM.
-
Carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the deprotected product, Ald-CH2-PEG4-NH2.
-
Protocol 2: Aldehyde Bioconjugation via Oxime Ligation
This protocol details the reaction of the aldehyde group with an aminooxy-functionalized molecule.
Materials:
-
This compound (or the deprotected amine from Protocol 1)
-
Aminooxy-functionalized molecule
-
Reaction buffer (e.g., 0.1 M phosphate buffer, pH 6.5-7.5)
-
Aniline (optional, as a catalyst)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) if the reactants are not water-soluble.
Procedure:
-
Dissolution: Dissolve the this compound (or its deprotected form) and the aminooxy-functionalized molecule in the reaction buffer. If necessary, dissolve the compounds in a minimal amount of DMSO or DMF before adding them to the buffer.
-
Catalyst Addition (Optional): For slower reactions, aniline can be added as a catalyst to a final concentration of 10-100 mM.
-
Reaction: Stir the reaction mixture at room temperature for 2-24 hours. The reaction time will depend on the reactivity of the specific aldehyde and aminooxy compounds and the presence of a catalyst.
-
Monitoring: Monitor the formation of the oxime conjugate by LC-MS.
-
Purification: Purify the final conjugate using an appropriate chromatographic technique, such as reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC), depending on the nature of the product.
Visualizations
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound is a modular process that allows for the sequential coupling of the target protein ligand and the E3 ligase ligand.
Caption: General workflow for PROTAC synthesis using this compound.
PROTAC Mechanism of Action
This compound serves as the linker in a PROTAC, which does not have a signaling pathway of its own but enables the degradation of a target protein, thereby modulating its downstream signaling.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
This compound is a powerful and versatile tool for researchers in drug discovery and chemical biology. Its well-defined structure, featuring a hydrophilic PEG spacer and orthogonally reactive aldehyde and Boc-protected amine groups, facilitates the rational design and synthesis of complex bioconjugates, most notably PROTACs. A thorough understanding of its physicochemical properties and the appropriate experimental protocols is essential for its successful application in the development of novel therapeutics.
References
Ald-CH2-PEG4-Boc: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ald-CH2-PEG4-Boc is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. This molecule incorporates three key chemical features: a reactive aldehyde group, a flexible tetraethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine. This unique combination of functionalities allows for controlled, sequential conjugation strategies, making it a valuable tool in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
The aldehyde group provides a reactive handle for chemoselective ligation with molecules containing aminooxy or hydrazide functionalities, forming stable oxime or hydrazone bonds respectively. The hydrophilic PEG4 spacer enhances the aqueous solubility and bioavailability of the resulting conjugates, while also providing spatial separation between the conjugated molecules. The Boc protecting group on the terminal amine allows for orthogonal reactivity; it remains stable under various conditions and can be selectively removed under mild acidic conditions to reveal a primary amine for subsequent conjugation reactions.
This technical guide provides a comprehensive overview of the structure, properties, and applications of this compound, including detailed experimental protocols and data presentation to support its use in research and development.
Structure and Properties
The chemical structure of this compound is characterized by a terminal aldehyde group connected to a Boc-protected amine via a 14-atom tetraethylene glycol spacer.
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing and executing successful bioconjugation strategies.
| Property | Value |
| Chemical Formula | C₁₅H₂₉NO₇ |
| Molecular Weight | 335.39 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Purity | ≥95% |
| Solubility | Soluble in water, DMSO, DMF, DCM |
| Storage Conditions | Store at -20°C, protect from moisture |
Synthesis of this compound
Proposed Synthetic Pathway
A likely two-step synthesis starting from Boc-NH-PEG4-OH would involve:
-
Oxidation of the terminal alcohol: The primary alcohol of Boc-NH-PEG4-OH can be oxidized to an aldehyde using a mild oxidizing agent such as Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) in an anhydrous solvent like dichloromethane (DCM).
-
Purification: The resulting this compound can be purified from the reaction mixture using column chromatography on silica gel.
Characterization
The identity and purity of this compound are typically confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the aldehyde proton (around 9.7 ppm), the PEG backbone protons (a complex multiplet between 3.5 and 3.7 ppm), and the Boc protecting group (a singlet at approximately 1.4 ppm).
-
¹³C NMR: The carbon NMR spectrum would show a distinctive peak for the aldehyde carbonyl carbon in the range of 190-200 ppm.[1] The carbons of the PEG backbone would appear around 70 ppm, and the carbons of the Boc group would be observed at approximately 80 ppm (quaternary carbon) and 28 ppm (methyl carbons).
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of this compound. The expected [M+H]⁺ ion would be observed at m/z 336.20.
Experimental Protocols
The utility of this compound lies in its ability to participate in sequential conjugation reactions. The following are detailed protocols for the key transformations involving this linker.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Add an equal volume of TFA to the solution (a 1:1 v/v mixture of DCM:TFA).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
To ensure complete removal of residual TFA, co-evaporate with toluene (3 x 10 mL).
-
For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine-PEG4-aldehyde.
Protocol 2: Oxime Ligation with an Aminooxy-Containing Molecule
This protocol outlines the conjugation of the aldehyde group of this compound with a molecule containing an aminooxy group.
Materials:
-
This compound
-
Aminooxy-functionalized molecule
-
Reaction Buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0)
-
Aniline (optional catalyst)
-
HPLC system for monitoring and purification
Procedure:
-
Dissolve the aminooxy-containing molecule in the reaction buffer to the desired concentration (e.g., 1-10 mM).
-
Dissolve this compound in the reaction buffer.
-
Add a slight excess (e.g., 1.2-1.5 equivalents) of the this compound solution to the solution of the aminooxy-containing molecule.
-
(Optional) If a catalyst is used, add aniline to a final concentration of 10-100 mM.
-
Allow the reaction to proceed at room temperature for 2-24 hours. The reaction time will depend on the reactivity of the aldehyde and the presence of a catalyst.
-
Monitor the formation of the oxime conjugate by reverse-phase HPLC.
-
Once the reaction is complete, purify the conjugate using preparative HPLC.
-
Lyophilize the purified fractions to obtain the final product.[2]
Applications in Drug Development
The unique heterobifunctional nature of this compound makes it a highly valuable linker in the development of targeted therapeutics.
PROTACs (Proteolysis Targeting Chimeras)
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound can serve as a flexible linker to connect the target protein-binding ligand and the E3 ligase-binding ligand. The sequential conjugation capability allows for a modular synthesis of PROTACs.
Antibody-Drug Conjugates (ADCs)
In the field of ADCs, this compound can be used to attach a cytotoxic payload to an antibody. For instance, the aldehyde group can be reacted with a hydrazide-modified payload, and the deprotected amine can be conjugated to an activated carboxyl group on the antibody. The PEG4 spacer helps to improve the solubility and pharmacokinetic profile of the ADC.
Conclusion
This compound is a versatile and powerful tool for researchers and drug development professionals. Its well-defined structure, featuring orthogonal reactive groups and a hydrophilic PEG spacer, enables the controlled and sequential synthesis of complex bioconjugates. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of this linker in the development of innovative therapeutics and research agents. As the demand for precisely engineered biomolecules continues to grow, the utility of heterobifunctional linkers like this compound is set to expand further.
References
The Core Mechanism of Ald-CH2-PEG4-Boc in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the geometry of the crucial ternary complex. This technical guide provides an in-depth examination of Ald-CH2-PEG4-Boc, a polyethylene glycol (PEG)-based linker, and its role in the rational design and mechanism of action of PROTACs.
Core Mechanism of Action: Orchestrating Protein Degradation
This compound functions as a heterobifunctional linker, connecting a ligand that binds to a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.[1][2][3][4][5][] This tripartite assembly—comprising the POI, the PROTAC, and the E3 ligase—is known as the ternary complex. The formation of a stable and productive ternary complex is the cornerstone of PROTAC-mediated protein degradation.[1][2][]
The fundamental mechanism unfolds in a catalytic cycle:
-
Ternary Complex Formation: The PROTAC molecule, via its two distinct ligands, simultaneously binds to the POI and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). The PEG4 spacer of the this compound linker provides the necessary flexibility and length to facilitate the optimal orientation of the POI and E3 ligase within the ternary complex.
-
Ubiquitination: Once in proximity, the E3 ligase catalyzes the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain, which acts as a molecular flag for degradation.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or misfolded proteins.
-
Recycling: Following the degradation of the POI, the PROTAC molecule is released and can engage another POI and E3 ligase, continuing its catalytic cycle of degradation.
This catalytic nature allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, a key advantage over traditional small-molecule inhibitors that require sustained high occupancy of the target's active site.
The Role of the this compound Linker
The linker is not merely a passive spacer but plays a crucial role in the efficacy of a PROTAC. The this compound linker possesses several key features:
-
Polyethylene Glycol (PEG) Spacer: The four-unit PEG chain enhances the aqueous solubility and cell permeability of the PROTAC molecule. The hydrophilicity of the PEG linker can help to overcome the often high lipophilicity of the two ligands, improving the overall pharmacokinetic properties of the PROTAC.
-
Flexibility and Length: The PEG4 spacer provides conformational flexibility, allowing the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex. The length of the linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair to achieve maximal degradation efficiency.
-
Orthogonal Reactive Handles: The this compound linker features two distinct reactive groups: an aldehyde and a Boc-protected amine. This allows for a modular and controlled synthetic approach to PROTAC assembly. The aldehyde can undergo chemoselective ligation with aminooxy or hydrazide-functionalized molecules, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent amide bond formation.
Quantitative Data: A Case Study with a PEG4 Linker
While specific data for a PROTAC utilizing the this compound linker is not publicly available, the following table presents representative data for a series of BRD4-targeting PROTACs with varying PEG linker lengths. This data illustrates the critical impact of linker length on degradation potency and other key parameters. The PROTACs consist of a JQ1 ligand for BRD4 and a ligand for the VHL E3 ligase.
| Linker | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 55 | 85 | 1.2 | 15 |
| PEG4 | 20 | 95 | 2.5 | 20 |
| PEG5 | 15 | >98 | 2.1 | 25 |
| PEG6 | 30 | 92 | 1.8 | 18 |
-
DC50: Half-maximal degradation concentration. A lower value indicates higher potency.
-
Dmax: Maximum percentage of target protein degradation.
-
Papp: Apparent permeability coefficient, a measure of passive diffusion across a membrane. A higher value indicates better permeability.
This data highlights that a PEG4 linker in this specific PROTAC context provides a potent combination of high degradation efficacy (low DC50 and high Dmax) and favorable permeability.
Experimental Protocols
Representative Synthesis of a PROTAC using this compound
This protocol outlines a general two-step process for synthesizing a PROTAC using the this compound linker, an aminooxy-functionalized E3 ligase ligand, and a carboxylic acid-functionalized POI ligand.
Step 1: Oxime Ligation of the E3 Ligase Ligand to the Linker
-
Materials:
-
Aminooxy-functionalized E3 ligase ligand (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous ethanol
-
Anhydrous pyridine
-
-
Procedure:
-
Dissolve the aminooxy-functionalized E3 ligase ligand and this compound in a mixture of anhydrous ethanol and anhydrous pyridine (e.g., 4:1 v/v).
-
Stir the reaction mixture at room temperature for 16 hours under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure to yield the Boc-protected E3 ligase-linker conjugate.
-
Step 2: PROTAC Synthesis via Amide Coupling
-
Materials:
-
Boc-protected E3 ligase-linker conjugate (from Step 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Carboxylic acid-functionalized POI ligand
-
A peptide coupling agent (e.g., HATU, HBTU)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous DMF
-
-
Procedure:
-
Boc Deprotection: Dissolve the Boc-protected E3 ligase-linker conjugate in a solution of TFA in DCM (e.g., 20% v/v). Stir at room temperature for 1-2 hours. Monitor deprotection by LC-MS. Concentrate the reaction mixture under reduced pressure to remove TFA and DCM.
-
Amide Coupling: Dissolve the deprotected amine intermediate and the carboxylic acid-functionalized POI ligand in anhydrous DMF. Add the coupling agent (e.g., HATU, 1.2 eq) and the base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 16 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative HPLC.
-
Western Blot Analysis of PROTAC-Mediated Degradation
This protocol details the steps for treating cultured cells with a PROTAC and analyzing the degradation of the target protein via Western blot.
-
Cell Culture and Treatment:
-
Culture a cell line that endogenously expresses the target protein in the appropriate media.
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in fresh cell culture medium and treat the cells for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the intensity of the loading control band.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion
The this compound linker is a valuable tool in the development of PROTACs for targeted protein degradation. Its PEG4 spacer offers a favorable balance of solubility and flexibility, while its orthogonal reactive handles allow for a modular and efficient synthetic strategy. The principles and protocols outlined in this guide provide a framework for the rational design and evaluation of PROTACs incorporating this and similar linkers, paving the way for the development of novel therapeutics that can address a wide range of diseases.
References
- 1. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to Ald-CH2-PEG4-Boc (CAS Number: 1415329-20-2) for Researchers in Drug Development
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of Ald-CH2-PEG4-Boc, a versatile heterobifunctional linker crucial in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Handling
This compound, with the CAS number 1415329-20-2, is a polyethylene glycol (PEG)-based linker molecule widely employed in the field of targeted protein degradation.[1][2] Its structure features two key functional groups: a terminal aldehyde and a Boc (tert-butyloxycarbonyl) protected amine, separated by a PEG4 spacer. This heterobifunctional nature allows for controlled, sequential conjugation to different molecules of interest.
The aldehyde group is reactive towards nucleophiles such as amines, hydrazides, and aminooxy groups, enabling the formation of Schiff bases or more stable linkages like oximes and hydrazones. The Boc-protected amine provides a stable, latent primary amine that can be deprotected under mild acidic conditions for subsequent reactions. The hydrophilic PEG4 spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule.
| Property | Value | Source |
| CAS Number | 1415329-20-2 | [2] |
| Molecular Formula | C15H28O7 | [2] |
| Molecular Weight | 320.38 g/mol | [2] |
| Appearance | Colorless to light yellow viscous liquid | MedChemExpress |
| Purity | ≥97.0% | MedChemExpress |
| Storage | 4°C, stored under nitrogen. In solvent: -80°C for 6 months; -20°C for 1 month (stored under nitrogen). | [2] |
Role in PROTAC Synthesis and Mechanism of Action
PROTACs are innovative therapeutic agents that harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. These chimeric molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This compound serves as a flexible and versatile linker in the construction of these molecules.
The synthesis of a PROTAC using this compound typically involves a two-step process:
-
Initial Conjugation: The aldehyde terminus of the linker is reacted with a primary amine on either the target protein ligand or the E3 ligase ligand via reductive amination. This forms a stable secondary amine linkage.
-
Boc Deprotection and Second Conjugation: The Boc protecting group is removed from the other end of the linker using an acid, such as trifluoroacetic acid (TFA), to expose the primary amine. This newly revealed amine is then coupled to the carboxylic acid of the second ligand (either the E3 ligase or target protein ligand, whichever was not used in the first step) through an amide bond formation reaction.
This stepwise approach allows for the controlled and directional assembly of the PROTAC molecule.
Once assembled, the PROTAC molecule can enter a cell and simultaneously bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The PROTAC is then released to repeat the cycle.
Experimental Protocols
General Protocol for Reductive Amination with this compound
This protocol describes the coupling of an amine-containing molecule (Ligand 1-NH2) to the aldehyde terminus of this compound.
Materials:
-
This compound
-
Amine-containing molecule (Ligand 1-NH2)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Acetic acid (optional, catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine-containing molecule (1.0 eq) and this compound (1.1 eq) in anhydrous DCM or DMF.
-
Add a catalytic amount of acetic acid (optional, can facilitate imine formation).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired Ligand 1-Linker-Boc conjugate.
General Protocol for Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal the primary amine.
Materials:
-
Ligand 1-Linker-Boc conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Ligand 1-Linker-Boc conjugate in DCM.
-
Add an equal volume of TFA to the solution (e.g., 1:1 DCM:TFA).
-
Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected Ligand 1-Linker-NH2. This product is often used in the next step without further purification.
General Protocol for Amide Bond Formation
This protocol describes the coupling of the deprotected amine with a carboxylic acid-containing molecule (Ligand 2-COOH).
Materials:
-
Ligand 1-Linker-NH2
-
Carboxylic acid-containing molecule (Ligand 2-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Preparative high-performance liquid chromatography (HPLC) system
Procedure:
-
Dissolve the carboxylic acid-containing molecule (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of Ligand 1-Linker-NH2 (1.0 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the progress by LC-MS.
-
Upon completion, add water to the reaction mixture and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC molecule by preparative HPLC to obtain the final product.
Conclusion
This compound is a valuable and versatile tool in the synthesis of PROTACs. Its heterobifunctional nature allows for a controlled and stepwise approach to constructing these complex molecules. The inclusion of a hydrophilic PEG spacer can also confer beneficial physicochemical properties to the final PROTAC. This guide provides a foundational understanding and practical protocols for the utilization of this compound in the development of novel protein degraders, a promising therapeutic modality in modern drug discovery.
References
An In-depth Technical Guide to Ald-CH2-PEG4-Boc: A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ald-CH2-PEG4-Boc, a versatile heterobifunctional linker increasingly employed in the development of sophisticated bioconjugates and targeted therapeutics. We will delve into its core physicochemical properties, its critical role in the architecture of Proteolysis Targeting Chimeras (PROTACs), and detailed experimental protocols for its application.
Core Properties of this compound
This compound is a polyethylene glycol (PEG)-based linker molecule designed for sequential or orthogonal bioconjugation strategies. Its structure incorporates three key components: an aldehyde group, a tetraethylene glycol (PEG4) spacer, and a Boc (tert-butyloxycarbonyl) protected amine. This design offers a combination of reactivity, flexibility, and stability, making it a valuable tool in drug discovery.
The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₈O₇ | [1] |
| Molecular Weight | 320.38 g/mol | [1] |
| CAS Number | 1415329-20-2 | [1] |
| Appearance | White to off-white solid | |
| Purity | ≥95% | |
| Solubility | Soluble in DMSO, DMF, and other organic solvents | |
| Storage | Store at 4°C under a nitrogen atmosphere. In solvent, store at -80°C for up to 6 months. | [1] |
Functional Groups and Their Reactivity
The utility of this compound stems from its two distinct functional groups, which can be addressed in a controlled, stepwise manner.
-
Aldehyde Group (-CHO): This group serves as a reactive handle for conjugation to molecules containing primary amines, hydrazides, or aminooxy groups. The reaction with a primary amine, through reductive amination, forms a stable secondary amine bond.[2] This is a common strategy for labeling proteins at their N-terminus or on the side chains of lysine residues.[2]
-
Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under a variety of reaction conditions but can be cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a primary amine.[3][4] This allows for a second conjugation step after the aldehyde has been reacted.
The PEG4 spacer enhances the aqueous solubility of the molecule and the resulting conjugate, reduces steric hindrance, and provides flexibility, which is crucial for applications like PROTACs.[3]
Figure 1: Structural components of this compound.
Application in PROTAC Synthesis
A primary application of this compound is in the synthesis of PROTACs.[1][5][6] PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[5]
The linker is a critical component of a PROTAC, as its length, flexibility, and composition dictate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[7][8] this compound provides a modular approach to PROTAC synthesis:
-
One end of the linker (e.g., the aldehyde) is conjugated to a ligand for the POI.
-
The Boc group is removed.
-
The newly exposed amine is then conjugated to a ligand for an E3 ligase (e.g., VHL or Cereblon).
This stepwise assembly allows for the creation of libraries of PROTACs with different linkers and ligands to optimize protein degradation.
Figure 2: Mechanism of action for a PROTAC.
Experimental Protocols
The following are representative protocols for the use of this compound. Optimization may be required for specific molecules.
Protocol 1: Conjugation of Aldehyde Group via Reductive Amination
This protocol describes the conjugation of the aldehyde group to a primary amine on a protein or peptide.
Materials:
-
Protein/peptide with primary amines in a suitable buffer (e.g., 100 mM MES, pH 6.0).
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Protein Preparation: If the protein buffer contains primary amines (e.g., Tris), exchange it for an amine-free buffer. Adjust the protein concentration to 1-5 mg/mL.
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature. Prepare a 100 mM stock solution in anhydrous DMSO.
-
Prepare a 1 M stock solution of sodium cyanoborohydride in water. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a 10- to 50-fold molar excess.
-
Gently mix and incubate at room temperature for 1-2 hours to form the Schiff base.
-
Add the sodium cyanoborohydride stock solution to a final concentration of 20 mM.
-
Incubate for 4-16 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted aldehyde groups.[2]
-
Purification: Purify the resulting conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess reagents.
Figure 3: Experimental workflow for reductive amination.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
Procedure:
-
Dissolution: Dissolve the lyophilized Boc-protected conjugate in DCM.
-
Deprotection: Add TFA to the solution (typically 20-50% v/v in DCM).
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by LC-MS to confirm the disappearance of the starting material.[4]
-
Solvent Removal: Remove the DCM and excess TFA under a stream of nitrogen or by rotary evaporation.
-
Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected conjugate.
-
Washing: Centrifuge the mixture to pellet the product. Wash the pellet with cold diethyl ether twice to remove residual TFA.
-
Drying: Dry the final product under vacuum. The product will be the TFA salt of the amine.
Protocol 3: PROTAC Synthesis via Amide Coupling
This protocol outlines the final step in synthesizing a PROTAC by coupling the deprotected amine with a carboxylic acid-containing E3 ligase ligand.
Materials:
-
Deprotected amine-linker-POI conjugate (TFA salt)
-
E3 ligase ligand with a carboxylic acid group
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Coupling agent (e.g., HATU)
-
Base (e.g., DIPEA)
Procedure:
-
Dissolution: In a dry flask under an inert atmosphere, dissolve the amine-linker-POI conjugate (1.0 eq) and the E3 ligase ligand (1.1 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) to the solution.
-
Coupling: Add DIPEA (3.0-4.0 eq, to neutralize the TFA salt and catalyze the reaction) dropwise while stirring.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by LC-MS.[4]
-
Work-up and Purification: Upon completion, perform an appropriate aqueous work-up. Purify the final crude PROTAC molecule by preparative HPLC to achieve high purity (>95%).
| Step | Reagent | Molar Excess (relative to limiting reagent) | Typical Reaction Time |
| Reductive Amination | This compound | 10 - 50x | 4 - 16 hours |
| Sodium Cyanoborohydride | ~20 mM final concentration | ||
| Boc Deprotection | Trifluoroacetic Acid (TFA) | 20 - 50% (v/v) | 1 - 2 hours |
| Amide Coupling | E3 Ligase Ligand | 1.1 eq | 4 - 12 hours |
| HATU | 1.2 eq | ||
| DIPEA | 3.0 - 4.0 eq |
Conclusion
This compound is a powerful and versatile chemical tool for researchers in drug development. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, enables the controlled and modular synthesis of complex biomolecules. Its prominent role in the construction of PROTACs highlights its significance in the development of next-generation therapeutics for targeted protein degradation. The protocols and data presented in this guide offer a framework for the successful application of this linker in advanced research and development projects.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Ald-CH2-PEG4-NHBoc | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Lung-genomics [lung-genomics.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Ald-CH2-PEG4-Boc for PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[1] These heterobifunctional molecules are composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex required for protein degradation.[2]
Among the various types of linkers, those based on polyethylene glycol (PEG) have become a cornerstone in PROTAC design.[3] PEG linkers offer hydrophilicity, flexibility, and biocompatibility, which can enhance the solubility and cell permeability of the often large and lipophilic PROTAC molecules.[2] This guide provides a comprehensive technical overview of Ald-CH2-PEG4-Boc, a heterobifunctional tetraethylene glycol (PEG4) linker, for the synthesis of PROTACs.
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs.[1][4] It features a terminal aldehyde group for conjugation to a protein of interest (POI) ligand and a tert-butyloxycarbonyl (Boc)-protected amine for coupling to an E3 ligase ligand.[5] This allows for a modular and controlled approach to PROTAC assembly.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in PROTAC synthesis. These properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C15H28O7 | [6] |
| Molecular Weight | 320.38 g/mol | [6] |
| Appearance | Colorless to light yellow oil | N/A |
| Solubility | Soluble in most organic solvents (DCM, DMF, DMSO) | N/A |
| Storage | 4°C, stored under nitrogen | [6] |
Synthesis of this compound
While this compound is commercially available, a general understanding of its synthesis can be beneficial for researchers. A plausible synthetic route starting from commercially available tetraethylene glycol is outlined below. This protocol is based on established methods for the synthesis of heterobifunctional PEG linkers.
Protocol 1: Synthesis of mono-Boc-protected tetraethylene glycol
-
Materials: Tetraethylene glycol, di-tert-butyl dicarbonate (Boc)2O, triethylamine (TEA), dichloromethane (DCM).
-
Procedure:
-
Dissolve tetraethylene glycol (1 equivalent) in anhydrous DCM.
-
Add TEA (1.1 equivalents) to the solution and cool to 0 °C.
-
Slowly add a solution of (Boc)2O (1 equivalent) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield mono-Boc-protected tetraethylene glycol.
-
Protocol 2: Oxidation to this compound
-
Materials: mono-Boc-protected tetraethylene glycol, Dess-Martin periodinane (DMP), anhydrous DCM.
-
Procedure:
-
Dissolve mono-Boc-protected tetraethylene glycol (1 equivalent) in anhydrous DCM.
-
Add DMP (1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
PROTAC Synthesis using this compound
The synthesis of a PROTAC using this compound is a modular, two-directional process. The aldehyde group is typically reacted first with an amine-containing POI ligand via reductive amination. Following this, the Boc protecting group is removed to expose the amine, which is then coupled to a carboxylic acid-containing E3 ligase ligand.
Experimental Protocols
Protocol 3: Reductive Amination of POI Ligand with this compound
This protocol describes the conjugation of an amine-containing POI ligand to the aldehyde group of the linker.
-
Materials: POI ligand with a primary or secondary amine, this compound, sodium triacetoxyborohydride (NaBH(OAc)3), anhydrous dichloroethane (DCE) or dichloromethane (DCM), acetic acid (optional).
-
Procedure:
-
Dissolve the amine-containing POI ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DCE or DCM.
-
If the amine is a hydrochloride salt, add a base like triethylamine (1.1 equivalents) to free the amine.
-
Add a catalytic amount of acetic acid (optional, can facilitate imine formation).
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Add NaBH(OAc)3 (1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the POI-Linker-Boc conjugate.
-
Protocol 4: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to expose the primary amine.
-
Materials: POI-Linker-Boc conjugate, trifluoroacetic acid (TFA), anhydrous DCM.
-
Procedure:
-
Dissolve the POI-Linker-Boc conjugate (1 equivalent) in anhydrous DCM.
-
Add TFA to the solution (typically 20-50% v/v).[7]
-
Stir the reaction mixture at room temperature for 1-2 hours.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[7]
-
The resulting POI-Linker-NH2 as a TFA salt is often used directly in the next step without further purification.
-
Protocol 5: Amide Coupling with E3 Ligase Ligand
This protocol describes the final step of conjugating the deprotected linker to a carboxylic acid-containing E3 ligase ligand.
-
Materials: POI-Linker-NH2 (TFA salt), E3 ligase ligand with a carboxylic acid, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), N,N-diisopropylethylamine (DIPEA), anhydrous dimethylformamide (DMF).
-
Procedure:
-
Dissolve the E3 ligase ligand with a carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.[7]
-
Add a solution of the POI-Linker-NH2 (TFA salt) (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC.
-
Characterization and Data Presentation
Thorough characterization of the synthesized PROTAC is crucial to confirm its identity and purity. Standard analytical techniques include NMR spectroscopy and mass spectrometry.
Quantitative Data Summary
The length of the PEG linker can significantly impact the efficacy of a PROTAC. The following table summarizes representative data on the effect of PEG linker length on the degradation of a target protein.
| PROTAC Linker | DC50 (nM) | Dmax (%) | Cell Permeability (10⁻⁶ cm/s) |
| PEG3 | 55 | 85 | 1.2 |
| PEG4 | 20 | 95 | 2.5 |
| PEG5 | 15 | >98 | 2.1 |
| PEG6 | 30 | 92 | 1.8 |
| Data is hypothetical and for illustrative purposes, based on trends observed in PROTAC literature. |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Characterization Data
The following table outlines the expected characterization data for a PROTAC synthesized using the this compound linker.
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the protons of the POI ligand, E3 ligase ligand, and the characteristic repeating ethylene glycol units of the PEG4 linker (typically in the range of 3.5-3.7 ppm). |
| ¹³C NMR | Signals corresponding to the carbons of the POI ligand, E3 ligase ligand, and the PEG4 linker. |
| High-Resolution Mass Spectrometry (HRMS) | The measured mass should correspond to the calculated exact mass of the final PROTAC molecule, confirming its elemental composition. |
PROTAC Mechanism of Action: Signaling Pathway
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Conclusion
This compound is a versatile and valuable heterobifunctional linker for the synthesis of PROTACs. Its defined length, hydrophilicity, and orthogonal reactive groups allow for a modular and controlled approach to PROTAC assembly. The detailed protocols and characterization data provided in this guide serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the exciting field of targeted protein degradation. Successful PROTAC development relies on the careful selection and implementation of each component, and a thorough understanding of the linker chemistry is paramount to achieving potent and selective protein degraders.
References
The Pivotal Role of the PEG4 Spacer in Ald-CH2-PEG4-Boc: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the sophisticated landscape of modern drug development, particularly in the realm of bioconjugation and targeted protein degradation, the choice of a chemical linker is a critical determinant of a molecule's success. The heterobifunctional linker, Ald-CH2-PEG4-Boc, represents a versatile tool designed for the precise assembly of complex biologics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). At its heart lies the tetraethylene glycol (PEG4) spacer, a component that imparts crucial physicochemical properties, influencing solubility, stability, pharmacokinetics, and ultimately, the biological activity of the final conjugate. This technical guide provides a comprehensive overview of the this compound linker, focusing on the core functions of its PEG4 spacer, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to guide researchers in its effective application.
Core Concepts: Structure and Function of this compound
This compound is a heterobifunctional linker featuring three key components:
-
An Aldehyde Group (Ald-CH2-): This functional group serves as a reactive handle for conjugation to molecules containing a primary amine via reductive amination, forming a stable secondary amine linkage.
-
A Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Its presence allows for orthogonal chemistry, where the aldehyde can be reacted first, followed by the deprotection of the Boc group under acidic conditions to reveal a primary amine for a subsequent conjugation step.
-
A PEG4 Spacer (-PEG4-): This central component consists of four repeating ethylene glycol units. The PEG4 spacer is not merely a passive connector; it is a critical element that bestows several advantageous properties upon the molecule and the final conjugate.
The discrete nature of the PEG4 spacer, being a single molecular entity with a defined structure and molecular weight, is a significant advantage over traditional polydisperse PEGs, ensuring batch-to-batch consistency which is crucial for manufacturing and regulatory approval.
The Advantages of the PEG4 Spacer in Drug Development
The integration of a PEG4 spacer into bioconjugates offers several key benefits:
-
Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads are hydrophobic, leading to aggregation and poor bioavailability. The hydrophilic ethylene glycol units of the PEG4 spacer significantly increase the water solubility of the entire conjugate, improving its formulation, handling, and pharmacokinetic profile.[1]
-
Biocompatibility and Reduced Immunogenicity: Polyethylene glycol is well-established as a non-toxic and non-immunogenic polymer. When used as a linker, it can shield the bioconjugate from the host's immune system, reducing the likelihood of an immune response.
-
Improved Pharmacokinetics: The hydration shell formed around the PEG4 spacer increases the hydrodynamic radius of the conjugate. This can reduce renal clearance, leading to a longer circulation half-life in the bloodstream.
-
Flexibility and Optimized Spacing: The flexible nature of the PEG4 chain provides rotational freedom, which is crucial for PROTACs. It allows the two ends of the PROTAC to simultaneously and effectively bind to the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex required for protein degradation. The defined length of the PEG4 spacer helps to achieve the optimal distance between the two bound proteins.
Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG spacer is a critical parameter that must be optimized for each specific PROTAC system. The following tables summarize synthesized data from studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, comparing the effects of different PEG spacer lengths on key performance indicators. The PROTACs consist of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase.
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
| DC50: Half-maximal degradation concentration. A lower value indicates higher potency. Dmax: Maximum percentage of target protein degradation. |
| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 1.8 | 15 |
| PEG4 | 2.5 | 22 |
| PEG5 | 2.8 | 25 |
| PEG6 | 2.2 | 18 |
| Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better cell permeability. |
This comparative data highlights that while a PEG5 linker showed the highest potency for this specific BRD4-VHL system, the PEG4 linker still provided a strong balance of high degradation efficacy and favorable permeability and bioavailability. This underscores the principle that the optimal linker length is target-dependent and requires empirical determination.
Experimental Protocols
The following are detailed methodologies for the key reactions involved in the use of this compound and the evaluation of the resulting conjugates.
Protocol 1: Reductive Amination of the Aldehyde Group
This protocol describes the conjugation of a primary amine-containing molecule (e.g., a protein ligand) to the aldehyde terminus of this compound.
Materials:
-
This compound
-
Amine-containing molecule of interest
-
Anhydrous methanol or dichloromethane (DCM)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (optional, as a catalyst)
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In the reaction vessel, dissolve the amine-containing molecule (1 equivalent) and this compound (1.1 equivalents) in the chosen anhydrous solvent.
-
Stir the mixture at room temperature. Optionally, add a catalytic amount of acetic acid (e.g., a few drops) to accelerate the formation of the intermediate imine/iminium ion.
-
After stirring for 1-2 hours to allow for imine formation, add the reducing agent, sodium cyanoborohydride (1.5 equivalents) or sodium triacetoxyborohydride (1.5 equivalents), to the reaction mixture in portions.
-
Continue stirring the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress using an appropriate technique, such as LC-MS, to confirm the formation of the desired conjugate.
-
Once the reaction is complete, quench any remaining reducing agent by the careful addition of water.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Purify the resulting conjugate using column chromatography (e.g., silica gel or reverse-phase HPLC) to isolate the desired product.
Protocol 2: Boc-Deprotection of the Amine Group
This protocol details the removal of the Boc protecting group to reveal the primary amine for subsequent conjugation.
Materials:
-
Boc-protected PEG conjugate from Protocol 1
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Reaction vessel with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the Boc-protected PEG conjugate in anhydrous DCM in the reaction vessel.
-
Under an inert atmosphere, add an equal volume of TFA to the solution (resulting in a 50% TFA in DCM solution).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS until the starting material is fully consumed.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate with toluene (3 x 10 mL).
-
The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the next conjugation step after careful drying under vacuum.
Protocol 3: Determination of PROTAC Efficacy (DC50 and Dmax) by Western Blotting
This protocol outlines the quantification of target protein degradation induced by a PROTAC.
Materials:
-
Relevant cell line (e.g., a cancer cell line expressing the target protein)
-
Cell culture medium and supplements
-
PROTAC of interest
-
DMSO (for preparing PROTAC stock solutions)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment: Plate the cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically ranging from picomolar to micromolar concentrations) for a specified duration (e.g., 18-24 hours). Include a vehicle control (DMSO-treated) group.
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. Collect the lysates and clarify by centrifugation. Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for all samples and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software.
-
Data Normalization and Calculation: Normalize the target protein band intensity to the corresponding loading control band intensity for each sample. Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control.
-
Determination of DC50 and Dmax: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and the Dmax (the maximum percentage of degradation).
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key structures, pathways, and workflows related to this compound.
Caption: Molecular structure of this compound.
Caption: PROTAC-mediated ubiquitination and degradation of a target protein.
Caption: General workflow for using this compound in a two-step conjugation.
References
The Strategic Role of the Boc Protecting Group in Ald-CH2-PEG4-Boc: A Technical Guide
For researchers, scientists, and professionals in drug development, the strategic manipulation of molecular components is paramount to the successful synthesis of complex therapeutics. The heterobifunctional linker, Ald-CH2-PEG4-Boc, is a prime example of a tool designed for such precision. This in-depth technical guide elucidates the critical role of the tert-butyloxycarbonyl (Boc) protecting group in this molecule, providing a comprehensive overview of its function, experimental protocols for its removal, and its application in multi-step bioconjugation strategies.
Core Concept: The Boc Group as a Temporary Shield
The primary function of the Boc group in this compound is to serve as a temporary protecting group for the terminal primary amine.[1] This protection is crucial as it masks the nucleophilicity of the amine, preventing it from engaging in unintended reactions during the initial stages of a synthetic workflow.[2] The Boc group is characterized by its stability under basic and neutral conditions, making it compatible with a wide range of reaction conditions.[1][3] However, its key feature is its lability under acidic conditions, which allows for its clean and efficient removal to reveal the reactive amine at a desired point in the synthesis.[4][5] This ability to control the reactivity of the amine functionality is the cornerstone of the strategic utility of this compound.
The molecule itself is comprised of three key functional components:
-
Aldehyde Group (Ald-CH2): This functional group is readily reactive with molecules containing aminooxy or hydrazide moieties, forming stable oxime or hydrazone bonds, respectively, under mild reaction conditions.[6]
-
PEG4 Spacer: The tetraethylene glycol (PEG4) spacer is a hydrophilic linker that enhances the aqueous solubility of the molecule and any subsequent conjugates.[6][7] It also provides flexibility and reduces steric hindrance, which can be beneficial for the biological activity of the final conjugate.[6]
-
Boc-Protected Amine (NHBoc): This is the latent reactive site of the molecule. The Boc group ensures the amine remains unreactive until it is intentionally deprotected.[6]
The strategic placement of the aldehyde and the Boc-protected amine allows for a controlled, sequential approach to the synthesis of complex biomolecules, a concept often referred to as orthogonal conjugation.[6]
Quantitative Data: Conditions for Boc Deprotection
The removal of the Boc group is a critical step in unleashing the full potential of the this compound linker. The choice of acidic reagent and reaction conditions can be optimized to ensure efficient deprotection while minimizing potential side reactions. Below is a summary of common conditions for the deprotection of Boc-protected amines.
| Reagent | Typical Concentration | Solvent | Typical Reaction Time | Temperature | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 30-60 minutes | 0°C to Room Temp | A very common and effective method. The volatile nature of TFA and DCM simplifies workup.[2][8] |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | 1-4 hours | Room Temp | Often results in the precipitation of the amine hydrochloride salt, which can aid in purification.[2] |
| Lewis Acids (e.g., ZnBr₂, AlCl₃) | Varies | Dichloromethane (DCM) | Varies | Varies | Can offer selectivity in the presence of other acid-labile protecting groups.[5] |
| Trimethylsilyl iodide (TMSI) | Stoichiometric | Acetonitrile or Dichloromethane | Varies | Room Temp | A milder alternative for substrates that are sensitive to strong acids.[5] |
Experimental Protocols
The following are generalized protocols for the deprotection and sequential conjugation of this compound. Optimization may be required for specific substrates.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
Objective: To remove the Boc protecting group from this compound to expose the primary amine.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or argon gas supply
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). A typical concentration is 10-20 mg/mL.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).[2]
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator or a gentle stream of nitrogen gas.[9]
-
The resulting deprotected amine (as a TFA salt) can be used immediately in the next step or stored under inert gas at a low temperature.
Protocol 2: Sequential Conjugation Workflow
Objective: To demonstrate the strategic use of this compound by first conjugating a hydrazide-containing molecule to the aldehyde, followed by Boc deprotection and conjugation of an NHS-ester to the newly formed amine.
Step A: Aldehyde Conjugation
-
Dissolve this compound and a molar equivalent of a hydrazide-modified molecule in a suitable buffer (e.g., PBS, pH 6.5-7.5).
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Purify the resulting conjugate using an appropriate chromatographic method (e.g., size-exclusion or reverse-phase chromatography) to remove unreacted starting materials.
Step B: Boc Deprotection
-
Lyophilize the purified conjugate from Step A.
-
Follow the procedure outlined in Protocol 1 to remove the Boc group.
Step C: Amine Conjugation
-
Dissolve the deprotected conjugate from Step B in a suitable amine-free buffer (e.g., PBS, pH 7.5-8.5).
-
Add a 1.5-3 molar excess of an N-hydroxysuccinimide (NHS) ester-activated molecule.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Purify the final bioconjugate using an appropriate chromatographic method to remove excess NHS-ester and other byproducts.
Visualizing the Workflow and Chemistry
To further illustrate the processes described, the following diagrams, generated using the DOT language, depict the key chemical transformations and logical workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. BOC Protection and Deprotection [es.bzchemicals.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Ald-CH2-PEG4-NHBoc | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Aldehyde-Reactive Chemistry of Ald-CH2-PEG4-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ald-CH2-PEG4-Boc is a heterobifunctional linker molecule that has garnered significant attention in the fields of bioconjugation, drug delivery, and diagnostics.[1][2] Its unique architecture, featuring a reactive aldehyde, a hydrophilic tetraethylene glycol (PEG4) spacer, and a Boc-protected amine, offers a versatile platform for the sequential and controlled conjugation of molecules.[1] This guide provides a comprehensive overview of the aldehyde-reactive chemistry of this compound, including detailed reaction mechanisms, experimental protocols, and comparative stability data.
The aldehyde group serves as a versatile handle for reacting with specific nucleophiles, most notably aminooxy and hydrazide moieties, to form stable covalent bonds.[1][3] The PEG4 spacer enhances aqueous solubility, improves the pharmacokinetic properties of the resulting conjugates, and reduces steric hindrance.[1][4][5] The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for orthogonal conjugation strategies; the amine can be deprotected under acidic conditions to enable further functionalization.[1][6][7] This molecule is particularly valuable in the synthesis of complex biomolecular constructs such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[8][9][10][11]
Core Reactive Chemistries of the Aldehyde Group
The primary utility of the aldehyde group in this compound lies in its ability to chemoselectively react with α-effect amines, such as aminooxy and hydrazide groups, to form oxime and hydrazone linkages, respectively. These reactions proceed under mild, often aqueous, conditions, making them ideal for the conjugation of sensitive biomolecules.[12][13]
Oxime Ligation
The reaction between an aldehyde and an aminooxy group results in the formation of a highly stable oxime bond.[13][14] This ligation is characterized by its high chemoselectivity and the exceptional stability of the resulting conjugate, particularly at physiological pH.[13][15] The reaction can be catalyzed by nucleophilic agents like aniline, which can accelerate the rate of ligation, especially at neutral pH.[5][16]
Hydrazone Formation
Aldehydes can also react with hydrazide groups to form hydrazone linkages.[17] While still a robust conjugation method, hydrazone bonds are generally less stable than oxime bonds and are susceptible to hydrolysis, particularly under acidic conditions.[12][18][19] This pH-dependent instability can be leveraged for controlled-release drug delivery systems designed to release their payload in the acidic microenvironment of tumors or within cellular lysosomes.[15][20][21]
Quantitative Data: Comparative Stability of Oxime and Hydrazone Linkages
The stability of the formed linkage is a critical parameter in the design of bioconjugates. Oxime bonds exhibit significantly greater hydrolytic stability compared to hydrazone bonds across a range of pH values.[15][18] This enhanced stability is attributed to the higher electronegativity of the oxygen atom in the oxime linkage compared to the nitrogen in the hydrazone, which reduces the basicity of the imine nitrogen and its susceptibility to protonation, the initial step in hydrolysis.[19]
| Linkage Type | pH/pD | Relative Rate Constant of Hydrolysis (Compared to Oxime) | Stability | Reference |
| Oxime | 7.0 | 1 | Very High | [18][19] |
| Methylhydrazone | 7.0 | ~600 | Low | [18][19] |
| Acetylhydrazone | 7.0 | ~300 | Moderate | [18][19] |
| Semicarbazone | 7.0 | ~160 | Moderate | [18][19] |
Experimental Protocols
Protocol 1: General Procedure for Oxime Ligation
This protocol describes the conjugation of an aldehyde-containing molecule (such as this compound) with an aminooxy-functionalized molecule.
Materials:
-
This compound
-
Aminooxy-functionalized molecule
-
Reaction Buffer: 0.1 M Phosphate Buffer, pH 6.0-7.0 (can be optimized)
-
Aniline (optional, as a catalyst)
-
Organic co-solvent (e.g., DMSO, DMF, if needed for solubility)
-
Purification system (e.g., HPLC, SEC)
Procedure:
-
Dissolution: Dissolve the this compound and the aminooxy-functionalized molecule in the reaction buffer. If solubility is an issue, a minimal amount of an organic co-solvent can be added.
-
Reaction Initiation: Mix the solutions of the two reactants. If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubation: Allow the reaction to proceed at room temperature or 37°C for 2-24 hours. The progress of the reaction can be monitored by analytical techniques such as LC-MS or HPLC.
-
Purification: Once the reaction is complete, purify the conjugate using an appropriate chromatographic method to remove unreacted starting materials and byproducts.
Protocol 2: General Procedure for Hydrazone Formation
This protocol outlines the conjugation of an aldehyde-containing molecule with a hydrazide-functionalized molecule.
Materials:
-
This compound
-
Hydrazide-functionalized molecule
-
Reaction Buffer: 0.1 M Acetate Buffer, pH 4.5-5.5 (hydrazone formation is often more efficient at slightly acidic pH)
-
Organic co-solvent (if needed)
-
Purification system
Procedure:
-
Dissolution: Dissolve the this compound and the hydrazide-functionalized molecule in the reaction buffer.
-
Reaction Initiation: Combine the solutions of the reactants.
-
Incubation: Incubate the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS or HPLC.
-
Purification: Purify the resulting hydrazone conjugate using a suitable chromatographic technique.
Protocol 3: Boc Deprotection of the Terminal Amine
This protocol details the removal of the Boc protecting group to reveal the primary amine for subsequent conjugation steps.[6]
Materials:
-
Boc-protected PEG linker (e.g., the product from Protocol 1 or 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (optional, e.g., triisopropylsilane (TIS))
-
Diethyl ether (for precipitation)
-
Saturated sodium bicarbonate solution (for neutralization)
Procedure:
-
Dissolution: Dissolve the Boc-protected compound in DCM.
-
Acid Addition: Cool the solution to 0°C and add TFA to a final concentration of 20-50% (v/v). If acid-sensitive groups are present, scavengers can be added.[22][23]
-
Reaction: Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[22]
-
Work-up:
-
Evaporation: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate with toluene to remove residual TFA.[22]
-
Precipitation: The deprotected amine salt can often be precipitated by adding cold diethyl ether.[22]
-
Neutralization: For further use, the TFA salt can be neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.[22]
-
Visualizations
Caption: Sequential conjugation workflow using this compound.
References
- 1. Ald-CH2-PEG4-NHBoc | AxisPharm [axispharm.com]
- 2. PEG Aldehyde | Aldehyde Linkers | PEG-CHO | ADC Linkers | AxisPharm [axispharm.com]
- 3. Ald-CH2-PEG2-NHBoc | Benchchem [benchchem.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Protein Forest [proteinforest.com]
- 10. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 11. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 12. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 13. benchchem.com [benchchem.com]
- 14. interchim.fr [interchim.fr]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. PEG Hydrazide | BroadPharm [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
The Crucial Link: An In-depth Technical Guide to PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the potential to target and eliminate disease-causing proteins previously considered "undruggable."[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] While the ligands provide specificity, the linker is far from a passive spacer. Its composition, length, and attachment points are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[2][4] This technical guide provides a comprehensive overview of PROTAC linkers, detailing their classification, impact on biological activity, and the experimental protocols used for their evaluation.
PROTAC Mechanism of Action: The Central Role of the Linker
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1] Upon entering the cell, a PROTAC simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[5] This proximity, orchestrated by the linker, enables the E3 ligase to catalyze the transfer of ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC is released to repeat the cycle.[5] The linker's role in facilitating the formation of a stable and productive ternary complex is paramount to the entire process.[6] An optimal linker ensures the correct orientation and proximity between the POI and the E3 ligase for efficient ubiquitination.[7]
Classification of PROTAC Linkers
PROTAC linkers are broadly categorized based on their chemical composition and flexibility. The most common motifs are polyethylene glycol (PEG) and alkyl chains.[8] More rigid and functionalized linkers are also being increasingly explored to fine-tune PROTAC properties.
Flexible Linkers
Flexible linkers are the most common type used in early-stage PROTAC development due to their synthetic tractability.[9]
-
Alkyl Chains: These are simple hydrocarbon chains of varying lengths.[9] They are generally hydrophobic, which can enhance cell permeability, but may also limit aqueous solubility.[10] Alkyl linkers are metabolically stable and synthetically accessible.[3][11]
-
Polyethylene Glycol (PEG) Chains: PEG linkers consist of repeating ethylene glycol units and are widely used to improve the solubility of PROTACs.[1][9] Their hydrophilicity and biocompatibility are advantageous, though they can sometimes have reduced metabolic stability compared to alkyl linkers.[3][10]
Rigid Linkers
Rigid linkers incorporate cyclic or planar elements to restrict the conformation of the PROTAC.[3]
-
Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often formed via "click chemistry") provide conformational restriction.[9] Triazoles are also metabolically stable.[3][12]
-
Cyclic Structures: Saturated rings like piperazine and piperidine, as well as aromatic systems, can be incorporated into the linker to introduce rigidity.[3][9] This can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding.[6]
Functional Linkers
Recent innovations have led to the development of linkers with additional functionalities.[9]
-
Photoswitchable Linkers: These linkers, often containing an azobenzene moiety, can change their conformation in response to light, allowing for spatiotemporal control of PROTAC activity.[9][12]
-
Photocleavable Linkers: These linkers can be cleaved by light, providing another mechanism for controlling PROTAC activation.[9]
Impact of Linker Properties on PROTAC Efficacy
The "linkerology" of a PROTAC has a profound impact on its biological activity. Key parameters to consider are linker length, composition, and the attachment points to the two ligands.
Linker Length
The length of the linker is a critical parameter that must be optimized for each POI-E3 ligase pair.[8]
-
A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[13][14]
-
A linker that is too long can lead to inefficient ubiquitination due to unproductive binding orientations.[13][14]
The optimal linker length is typically determined empirically by synthesizing a series of PROTACs with varying linker lengths and evaluating their degradation efficiency.[14]
Linker Composition
The chemical makeup of the linker influences the physicochemical properties of the PROTAC, such as solubility and cell permeability.[9]
-
Hydrophilicity vs. Hydrophobicity: A balance is required. Hydrophilic linkers (e.g., PEG) can improve solubility, while hydrophobic linkers (e.g., alkyl) can enhance cell permeability.[1][10] The "chameleon effect" has been described for some flexible linkers, where they adopt different conformations in aqueous versus hydrophobic environments.[9]
-
Rigidity vs. Flexibility: Flexible linkers allow for more conformational freedom, which can be beneficial for initial ternary complex formation.[6] However, excessive flexibility can lead to an entropic penalty upon binding.[6] Rigid linkers can pre-organize the PROTAC for optimal binding but may be more challenging to design.[6]
Attachment Points (Exit Vectors)
The points at which the linker is connected to the POI and E3 ligase ligands are crucial.[9] The linker should be attached at a solvent-exposed region of the ligand that does not disrupt its binding to the target protein.[9][15]
Quantitative Data on Linker Impact
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[7] The following tables summarize representative data on how linker properties affect these parameters.
Table 1: Impact of Linker Length on PROTAC Activity
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Estrogen Receptor α (ERα) | IAP | Alkyl | 12 | Effective | >90 |
| Estrogen Receptor α (ERα) | IAP | Alkyl | 16 | Most Effective | >95 |
| Estrogen Receptor α (ERα) | IAP | Alkyl | 19 | Less Effective | ~80 |
| Tank-binding kinase 1 (TBK1) | VHL | Alkyl/Ether | < 12 | No degradation | 0 |
| Tank-binding kinase 1 (TBK1) | VHL | Alkyl/Ether | 21 | Submicromolar | >90 |
| Bromodomain-containing protein 4 (BRD4) | CRBN | PEG | 0 PEG units | < 0.5 µM | >90 |
| Bromodomain-containing protein 4 (BRD4) | CRBN | PEG | 1-2 PEG units | > 5 µM | <50 |
| Bromodomain-containing protein 4 (BRD4) | CRBN | PEG | 4-5 PEG units | < 0.5 µM | >90 |
Table 2: Impact of Linker Composition on PROTAC Activity
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) |
| Bruton's Tyrosine Kinase (BTK) | CRBN | PEG-based | 30 | >95 |
| Bruton's Tyrosine Kinase (BTK) | CRBN | Alkyl-based | >1000 | <50 |
| Androgen Receptor (AR) | VHL | Flexible Alkyl | 100-300 | ~80 |
| Androgen Receptor (AR) | VHL | Rigidified Alkyl | <100 | >90 |
Experimental Protocols for PROTAC Linker Evaluation
A systematic evaluation of PROTACs with different linkers requires a suite of biochemical, biophysical, and cell-based assays.
PROTAC Synthesis
The synthesis of PROTACs often involves a modular approach, allowing for the convergent assembly of the final molecule from the warhead, E3 ligase ligand, and linker components.[9]
This protocol describes a general method for synthesizing a PROTAC with an alkyl linker using amide bond formation.
Materials:
-
Carboxylic acid-functionalized component (e.g., E3 ligase ligand with a linker) (1 equivalent)
-
Amine-functionalized component (e.g., POI ligand) (1 equivalent)
-
Coupling reagent (e.g., HATU) (1.1 equivalents)
-
Base (e.g., DIPEA) (2 equivalents)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
Dissolve the carboxylic acid-functionalized component in the anhydrous solvent under an inert atmosphere.[9]
-
Add the coupling reagent and base to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.[16]
-
Add the amine-functionalized component to the reaction mixture.[16]
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS.[9]
-
Upon completion, perform an appropriate aqueous workup.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.[9]
This protocol outlines the synthesis of a PROTAC using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[16]
Materials:
-
Alkyne-functionalized component (e.g., POI ligand) (1 equivalent)
-
Azide-functionalized component (e.g., E3 ligase ligand with a linker) (1 equivalent)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)
-
Sodium ascorbate (0.2 equivalents)
-
Solvent (e.g., a mixture of t-BuOH and water)
Procedure:
-
Dissolve the alkyne- and azide-functionalized components in the chosen solvent.[16]
-
In a separate vial, prepare fresh aqueous solutions of copper(II) sulfate and sodium ascorbate.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution to initiate the reaction.[16]
-
Stir the reaction at room temperature for 1-4 hours, monitoring progress by LC-MS.[16]
-
Upon completion, dilute the reaction mixture and purify the final PROTAC by preparative HPLC.[16]
Cell Permeability Assays
Assessing the ability of a PROTAC to cross the cell membrane is crucial for its biological activity.
PAMPA is a high-throughput, cell-free method that models passive transcellular permeability.[2]
Materials:
-
96-well filter plates and acceptor plates
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
LC-MS/MS system for analysis
Procedure:
-
Coat the membrane of the donor plate wells with the phospholipid solution.[2]
-
Fill the acceptor plate wells with PBS.[2]
-
Prepare the test PROTAC solution in PBS and add it to the donor plate wells.[2]
-
Assemble the donor and acceptor plates and incubate for a defined period (e.g., 4-16 hours).
-
After incubation, quantify the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[2]
-
Calculate the permeability coefficient (Pe).
Ternary Complex Formation Assays
These assays are used to characterize the binding interactions between the PROTAC, the POI, and the E3 ligase.
SPR is a label-free technique that provides real-time kinetic and affinity data for biomolecular interactions.[14]
Materials:
-
SPR instrument and sensor chips
-
Purified POI and E3 ligase
-
PROTAC compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.[4]
-
To measure binary affinity, inject a series of concentrations of the PROTAC over the immobilized protein.[14]
-
To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the second protein (POI) over the immobilized protein.[4]
-
Fit the resulting sensorgrams to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[14]
-
Calculate the cooperativity factor (α) to assess the stability of the ternary complex.[4]
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile.[15]
Materials:
-
ITC instrument
-
Purified POI and E3 ligase
-
PROTAC compound
-
Dialysis buffer
Procedure:
-
Dialyze all proteins and dissolve the PROTAC in the same buffer. Degas all solutions.[15]
-
To determine binary affinity, fill the ITC cell with one protein solution and titrate with the PROtac solution.[15]
-
To determine ternary binding, fill the ITC cell with a pre-formed binary complex (e.g., POI + PROTAC) and titrate with the second protein (E3 ligase).[15]
-
Integrate the raw data and fit it to a binding model to determine the binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[15]
Cellular Degradation and Ubiquitination Assays
These assays confirm the PROTAC's mechanism of action within a cellular context.
Western blotting is a standard method to quantify the degradation of the target protein.[11]
Materials:
-
Cultured cells
-
PROTAC compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with a range of PROTAC concentrations for a specific time period (e.g., 24 hours). Include a vehicle control.[12]
-
Lyse the cells and quantify the protein concentration of the lysates.[12]
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[13]
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.[12]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[12]
-
Detect the signal using a chemiluminescence substrate and an imaging system.[12]
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.[12]
This assay confirms that the PROTAC induces the ubiquitination of the target protein.[8]
Materials:
-
Cultured cells
-
PROTAC compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer for immunoprecipitation
-
Antibody against the POI or ubiquitin for immunoprecipitation
-
Protein A/G beads
-
Antibodies for Western blot detection (anti-ubiquitin and anti-POI)
Procedure:
-
Treat cells with the PROTAC and a proteasome inhibitor to allow for the accumulation of ubiquitinated proteins.[8]
-
Lyse the cells and perform immunoprecipitation of the POI using a specific antibody.[17]
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluates by Western blot using an anti-ubiquitin antibody to detect the polyubiquitinated POI.[17]
Conclusion
The linker is a critical and highly tunable component in PROTAC design. Its length, composition, and attachment points can profoundly impact the potency, selectivity, and pharmacokinetic properties of these novel therapeutics.[7] A systematic and empirical approach, combining rational design with a comprehensive suite of biochemical, biophysical, and cellular assays, is essential for the optimization of PROTAC linkers and the development of next-generation protein degraders. The detailed protocols and data presented in this guide provide a framework for researchers to navigate the complex but rewarding field of "linkerology."
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Ald-CH2-PEG4-Boc in Advanced Antibody-Drug Conjugate Development
An In-Depth Technical Guide for Researchers and Drug Development Professionals
The landscape of targeted cancer therapy is increasingly dominated by antibody-drug conjugates (ADCs), which leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells. The linker connecting the antibody and the payload is a critical determinant of an ADC's efficacy, safety, and pharmacokinetic profile. This technical guide provides a comprehensive overview of Ald-CH2-PEG4-Boc, a heterobifunctional linker, and its application in the development of next-generation ADCs.
Introduction to this compound Linker
This compound is a versatile linker molecule featuring three key functional components: an aldehyde group (Ald), a tetraethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine. This combination of functionalities allows for a controlled and sequential conjugation process, making it a valuable tool in the synthesis of well-defined ADCs.
-
Aldehyde Group: This functional group enables the formation of a stable covalent bond with amine or hydrazide moieties on a cytotoxic payload. This reaction is often used to create a hydrazone or a Schiff base, which can be further reduced to a more stable linkage.
-
PEG4 Spacer: The polyethylene glycol spacer enhances the hydrophilicity of the ADC.[][2] This increased water solubility can mitigate aggregation issues often associated with hydrophobic payloads and improve the overall pharmacokinetic properties of the conjugate.[3][4] PEGylation can also prolong the circulation half-life and reduce the immunogenicity of the ADC.[5]
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for a primary amine.[6] This allows for the initial conjugation of the payload to the linker via the aldehyde group. Following this step, the Boc group can be efficiently removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the primary amine for subsequent conjugation to the antibody.[6]
Core Principles of ADC Development using this compound
The use of this compound in ADC development follows a strategic, multi-step approach that ensures the precise assembly of the final conjugate. This process is designed to control the drug-to-antibody ratio (DAR) and maintain the biological activity of both the antibody and the payload.
The overall workflow can be visualized as follows:
Caption: Workflow for ADC synthesis using this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the components and reactions involved in ADC development with PEGylated and Boc-protected linkers.
Table 1: Properties of Linker Components
| Component | Property | Typical Value/Condition | Reference |
| PEG4 Spacer | Molecular Weight | ~176 g/mol | N/A |
| Hydrophilicity | High | [][2] | |
| Effect on ADC | Increased solubility, longer half-life | [3][5] | |
| Boc Group | Stability | Stable to a wide range of conditions | [6] |
| Cleavage Condition | Mild acid (e.g., Trifluoroacetic acid) | [6] | |
| Aldehyde Group | Reactivity | Reacts with amines and hydrazides | [7][8] |
Table 2: Typical Reaction Parameters for ADC Synthesis
| Step | Parameter | Condition | Note | Reference |
| Boc Deprotection | Reagent | Trifluoroacetic acid (TFA) | 20-50% in Dichloromethane (DCM) | [6] |
| Temperature | 0°C to Room Temperature | [9] | ||
| Reaction Time | 30-120 minutes | Monitored by LC-MS or TLC | [9][10] | |
| Antibody Conjugation | pH | 7.5 - 8.5 | For amine-reactive chemistry | N/A |
| Molar Excess of Linker | 5-20 fold | To achieve desired DAR | N/A | |
| Reaction Time | 2-4 hours | N/A |
Detailed Experimental Protocols
This section provides detailed methodologies for the key steps in developing an ADC using the this compound linker.
Protocol 1: Conjugation of Cytotoxic Payload to this compound
Objective: To conjugate a cytotoxic payload containing a primary amine or hydrazide to the aldehyde group of the linker.
Materials:
-
This compound
-
Amine- or hydrazide-containing cytotoxic payload
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Reducing agent (e.g., Sodium cyanoborohydride - NaBH3CN) for reductive amination
-
Reaction vessel
-
Stirring apparatus
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Dissolve the this compound linker in anhydrous DMF.
-
Add a 1.1 molar equivalent of the amine-containing cytotoxic payload to the solution.
-
If forming a Schiff base, stir the reaction at room temperature for 2-4 hours.
-
For a more stable amine linkage, add 1.5 molar equivalents of NaBH3CN to the reaction mixture and stir for an additional 12-16 hours at room temperature.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the payload-linker conjugate using reverse-phase HPLC.
-
Lyophilize the purified product to obtain a dry powder.
Protocol 2: Boc Group Deprotection
Objective: To remove the Boc protecting group from the payload-linker conjugate to reveal the primary amine for antibody conjugation.
Materials:
-
Lyophilized payload-linker conjugate
-
Deprotection Solution: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM), cooled to 0°C.
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Nitrogen gas stream or lyophilizer
Procedure:
-
Resuspend the lyophilized payload-linker conjugate in a minimal volume of the cold Deprotection Solution.
-
Incubate the reaction on ice for 30-60 minutes.[10]
-
Monitor the deprotection by LC-MS to confirm the removal of the Boc group.
-
Remove the TFA and DCM by evaporation under a stream of nitrogen or by lyophilization.[10]
-
Immediately redissolve the deprotected conjugate in a suitable buffer and neutralize the pH with the Neutralization Buffer for subsequent use.
Protocol 3: Conjugation of Activated Payload-Linker to Antibody
Objective: To conjugate the deprotected and activated payload-linker to the monoclonal antibody. This protocol assumes conjugation to lysine residues.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Activated (deprotected) payload-linker
-
Amine-reactive crosslinking chemistry reagents (e.g., EDC/Sulfo-NHS if the linker has a carboxyl group, or direct conjugation if the antibody has been activated)
-
Reaction buffer (e.g., Borate buffer, pH 8.5)
-
Desalting columns (e.g., Sephadex G-25)
-
Size Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC) for ADC purification and characterization.
Procedure:
-
Exchange the antibody into the reaction buffer (pH 8.5).
-
Dissolve the activated payload-linker in a compatible solvent (e.g., DMSO).
-
Add the desired molar excess of the activated payload-linker to the antibody solution.
-
Incubate the reaction at 4°C for 2-4 hours with gentle mixing.
-
Quench the reaction by adding an excess of a small molecule amine (e.g., Tris or glycine).
-
Purify the resulting ADC from unconjugated linker and payload using desalting columns followed by SEC.
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using HIC-HPLC and SEC-HPLC.
Signaling Pathway and Mechanism of Action
Once the ADC is administered, it circulates in the bloodstream until it encounters the target antigen on the surface of a cancer cell. The subsequent internalization and payload release are critical for its therapeutic effect.
References
- 2. adcreview.com [adcreview.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Aldehyde-PEG4-bis-PEG3-azide | BroadPharm [broadpharm.com]
- 8. PEG Aldehyde | Aldehyde Linkers | PEG-CHO | ADC Linkers | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ald-CH2-PEG4-Boc
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Ald-CH2-PEG4-Boc, a heterobifunctional linker commonly used in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. The synthesis involves the mild oxidation of the terminal hydroxyl group of N-Boc-1-amino-3,6,9-trioxaundecan-11-ol (Boc-NH-PEG4-OH) to an aldehyde. Two effective and widely used oxidation methods, the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation, are described below.
Chemical Structures
Starting Material: Boc-NH-PEG4-OH
-
IUPAC Name: tert-butyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate
-
Molecular Formula: C₁₃H₂₇NO₆
-
Molecular Weight: 293.36 g/mol
Product: this compound
-
IUPAC Name: tert-butyl (2-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)ethyl)carbamate
-
Molecular Formula: C₁₃H₂₅NO₆
-
Molecular Weight: 291.34 g/mol
Experimental Protocols
Two alternative protocols for the oxidation of Boc-NH-PEG4-OH are provided. The choice of method may depend on the availability of reagents and the scale of the reaction.
Protocol 1: Swern Oxidation
The Swern oxidation is a reliable method for the oxidation of primary alcohols to aldehydes using dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by the addition of a hindered base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). This reaction is typically carried out at low temperatures (-78 °C) to ensure stability of the reactive intermediates.[1][2][3]
Materials:
-
Boc-NH-PEG4-OH
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM in a round-bottom flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Activation of DMSO: Slowly add a solution of DMSO (2.5 equivalents) in anhydrous DCM to the oxalyl chloride solution via syringe. Stir the mixture for 15-30 minutes at -78 °C.
-
Addition of Alcohol: Dissolve Boc-NH-PEG4-OH (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30-60 minutes at -78 °C.
-
Addition of Base: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. Continue stirring at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 0.1 M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a mild and selective method for oxidizing primary alcohols to aldehydes using the hypervalent iodine reagent, Dess-Martin periodinane. This reaction is performed at room temperature and typically gives high yields with a simple work-up.[4][5][6]
Materials:
-
Boc-NH-PEG4-OH
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Dissolve Boc-NH-PEG4-OH (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Addition of DMP: Add Dess-Martin Periodinane (1.2-1.5 equivalents) to the solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃.
-
Stir vigorously until the solid dissolves and the layers become clear.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Swern Oxidation | Dess-Martin Oxidation |
| Starting Material | Boc-NH-PEG4-OH | Boc-NH-PEG4-OH |
| Key Reagents | Oxalyl chloride, DMSO, Et₃N | Dess-Martin Periodinane |
| Solvent | Anhydrous Dichloromethane | Anhydrous Dichloromethane |
| Reaction Temperature | -78 °C to Room Temperature | Room Temperature |
| Reaction Time | 2-4 hours | 1-3 hours |
| Typical Yield | 80-95% | >90% |
| Purification Method | Silica Gel Chromatography | Silica Gel Chromatography |
Mandatory Visualizations
Synthetic Pathway
References
- 1. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
Application Notes: Ald-CH2-PEG4-Boc Conjugation to Primary Amines
Introduction
Ald-CH2-PEG4-Boc is a heterobifunctional linker designed for advanced bioconjugation applications, including the development of antibody-drug conjugates (ADCs) and PROTACs.[1][2] This linker features an aldehyde group for covalent attachment to primary amines and a Boc-protected amine, which allows for subsequent, controlled modifications under mild acidic conditions.[3] The core of this methodology lies in the reductive amination process, where the aldehyde group reacts with a primary amine (such as the ε-amino group of lysine residues on a protein) to form an initial Schiff base, which is then reduced to a stable secondary amine linkage.[4]
The tetraethylene glycol (PEG4) spacer is a key component, enhancing the aqueous solubility of the linker and the resulting conjugate.[3][5] This hydrophilic spacer can also reduce steric hindrance and potentially decrease the immunogenicity of the modified biomolecule.[4] These characteristics make this compound a valuable tool for researchers in drug development and biotechnology.
Principle of Conjugation: Reductive Amination
The conjugation of this compound to primary amines is achieved through reductive amination (also known as reductive alkylation). This chemical reaction involves two main steps:
-
Schiff Base Formation: The aldehyde group on the linker reacts with a primary amine on the target molecule to form a reversible imine, or Schiff base. This reaction is often favored under slightly acidic to neutral pH conditions.
-
Reduction: A mild reducing agent is used to selectively reduce the imine to a stable secondary amine, creating a permanent covalent bond.
A critical aspect of this process is the choice of reducing agent. Sodium cyanoborohydride (NaBH3CN) is a commonly used reagent for this purpose due to its ability to selectively reduce the iminium ion intermediate while not acting on the aldehyde or ketone functional groups.[6] This selectivity minimizes side reactions and simplifies the purification process.[6] However, due to the toxicity of cyanide byproducts, alternative reducing agents like 2-picoline borane are also gaining traction.[7]
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Protein
This protocol provides a general method for conjugating this compound to a protein containing accessible primary amine groups (e.g., lysine residues).
Materials:
-
Protein of interest (e.g., monoclonal antibody, enzyme)
-
This compound linker
-
Conjugation Buffer: 100 mM phosphate buffer with 150 mM NaCl, pH 7.2-7.5
-
Reducing Agent Stock Solution: 1 M Sodium Cyanoborohydride (NaBH3CN) in 100 mM NaOH (prepare fresh)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)[]
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 2-10 mg/mL.
-
Linker Preparation: Prepare a stock solution of this compound in a compatible organic solvent like DMSO or DMF at a concentration of 10-20 mM.
-
Conjugation Reaction: a. Add the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a good starting point for optimization. b. Gently mix the solution and allow it to incubate for 30-60 minutes at room temperature. c. Add the reducing agent stock solution to the reaction mixture to a final concentration of 20-50 mM. d. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching: Add the quenching buffer to a final concentration of 50 mM to quench any unreacted aldehyde groups. Incubate for 30 minutes at room temperature.
-
Purification: Purify the protein-PEG conjugate to remove excess linker and reducing agent. This can be achieved using size-exclusion chromatography (SEC), dialysis, or ultrafiltration.[][9]
Protocol 2: Characterization of the Conjugate
1. SDS-PAGE Analysis:
-
Purpose: To qualitatively assess the increase in molecular weight of the protein after conjugation.
-
Procedure: Run samples of the unmodified protein and the purified conjugate on a polyacrylamide gel. The conjugated protein should exhibit a higher molecular weight band compared to the unmodified protein.
2. Mass Spectrometry (MS):
-
Purpose: To determine the precise molecular weight of the conjugate and the degree of PEGylation.
-
Procedure: Analyze the purified conjugate using MALDI-TOF or ESI-MS. The resulting mass spectrum will show the distribution of PEGylated species.[10]
3. UV-Vis Spectroscopy:
-
Purpose: To determine the protein concentration of the conjugate.
-
Procedure: Measure the absorbance of the conjugate at 280 nm. Note that the PEG linker itself does not absorb at this wavelength.
Data Presentation
Table 1: Summary of Quantitative Data for Conjugation Reaction
| Parameter | Recommended Range | Purpose |
| pH | 6.5 - 7.5 | Optimal for Schiff base formation and reduction |
| Temperature | 4°C - 25°C | To balance reaction rate and protein stability |
| Linker to Protein Molar Ratio | 10:1 to 50:1 | To achieve desired degree of conjugation (requires optimization) |
| Reducing Agent Concentration | 20 - 50 mM | To efficiently reduce the Schiff base |
| Reaction Time | 2 - 24 hours | To allow for sufficient reaction completion |
Table 2: Expected Outcomes and Troubleshooting
| Observation | Possible Cause | Suggested Solution |
| Low conjugation efficiency | Suboptimal pH, insufficient linker, or inactive reducing agent | Optimize pH, increase linker concentration, or prepare fresh reducing agent |
| Protein precipitation | High concentration of organic solvent from linker stock or protein instability | Reduce the volume of linker stock added, or perform the reaction at a lower temperature |
| Broad distribution of PEGylated species | Non-specific reaction or difficulty in controlling the reaction | Optimize reaction time and stoichiometry; consider purification methods like ion-exchange chromatography to separate species[] |
Visualizations
Caption: Reductive amination of a primary amine with this compound.
Caption: Workflow for this compound conjugation and analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Wolfe Labs [wolfelabs.com]
- 3. Ald-CH2-PEG4-NHBoc | AxisPharm [axispharm.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 9. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
Application Notes and Protocols for the Reaction of Ald-CH2-PEG4-Boc with Hydrazides
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Ald-CH2-PEG4-Boc
The heterobifunctional linker, this compound, is a valuable tool in the field of bioconjugation and drug delivery. Its structure comprises three key components:
-
An aldehyde group (-CHO) that chemoselectively reacts with hydrazide or aminooxy moieties to form hydrazone or oxime bonds, respectively.[1]
-
A tetraethylene glycol (PEG4) spacer which is a hydrophilic chain that enhances the aqueous solubility of the conjugate, reduces steric hindrance, and can improve the pharmacokinetic profile of the final molecule by reducing immunogenicity and prolonging circulation time.[1]
-
A tert-butyloxycarbonyl (Boc)-protected amine , which allows for orthogonal, stepwise conjugation strategies. The Boc group is stable under neutral and basic conditions and can be removed under mild acidic conditions to reveal a primary amine for further functionalization.[1]
This linker is particularly useful for creating pH-sensitive drug delivery systems, such as antibody-drug conjugates (ADCs), where the payload is stably linked at physiological pH but is released in the acidic environment of endosomes or lysosomes within target cells.
Reaction Mechanism: Hydrazone Bond Formation
The reaction between the aldehyde group of this compound and a hydrazide proceeds via a condensation reaction to form a hydrazone linkage. The mechanism involves a nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N). This reaction is typically catalyzed by acid, with an optimal pH range of 4.5 to 6.0. At a pH that is too low, the hydrazide can become protonated and thus non-nucleophilic, slowing the reaction.
Applications in Drug Development and Bioconjugation
The unique properties of the this compound linker make it highly suitable for various applications in drug development:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to a monoclonal antibody. The antibody targets a specific antigen on the surface of cancer cells, and upon internalization, the acidic environment of the lysosome cleaves the hydrazone bond, releasing the drug and leading to targeted cell death.[2]
-
Targeted Drug Delivery: The pH-sensitive nature of the hydrazone bond is ideal for creating drug carriers that release their therapeutic payload in specific acidic microenvironments, such as tumors or inflamed tissues.
-
PEGylation: The PEG4 spacer contributes to the overall PEGylation of the conjugated molecule, which can enhance its solubility, stability, and in vivo half-life.
Stability of the Hydrazone Linkage
The stability of the hydrazone bond is pH-dependent. Hydrazones formed from aliphatic aldehydes, such as in this compound, are generally stable at physiological pH (around 7.4) but are susceptible to hydrolysis under acidic conditions. This pH-dependent stability is a key feature for controlled drug release. The rate of hydrolysis increases in more acidic environments, allowing for rapid drug release in the endosomes and lysosomes of target cells.
Quantitative Data Presentation
The stability of the hydrazone bond is a critical factor in the design of pH-responsive drug delivery systems. The following table summarizes the half-life of aliphatic aldehyde-derived hydrazone PEG conjugates at physiological and acidic pH, demonstrating their pH-sensitive nature.
| pH | Half-life of Aliphatic Aldehyde-Derived Hydrazone PEG Conjugate |
| 7.4 | Relatively stable (e.g., half-lives reported from 20 to 150 minutes for different structures) |
| 5.5 | Highly unstable (e.g., rapid hydrolysis, with half-lives often less than 2 minutes) |
Note: Data is generalized from studies on similar aliphatic aldehyde-derived hydrazone PEG conjugates. Actual half-life will depend on the specific structure of the hydrazide and the local molecular environment.
Experimental Protocols
This section provides a two-part protocol for the synthesis of a hydrazone conjugate using this compound. Part 1 describes the deprotection of a Boc-protected hydrazide, and Part 2 details the hydrazone ligation reaction.
Part 1: Boc Deprotection of a Hydrazide-Containing Molecule
This protocol describes the removal of the Boc protecting group from a molecule containing a Boc-protected hydrazide moiety to prepare it for reaction with the aldehyde linker.
Materials:
-
Boc-protected hydrazide-containing molecule
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: Dissolve the Boc-protected hydrazide-containing molecule in anhydrous DCM in a round-bottom flask.
-
Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add an equal volume of TFA to the DCM solution (a 1:1 v/v mixture).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Quenching and Neutralization: Once the reaction is complete, carefully add the reaction mixture to a chilled, saturated aqueous solution of NaHCO₃ to neutralize the TFA.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the deprotected hydrazide. The product should be used immediately in the next step.
Part 2: Hydrazone Ligation with this compound
This protocol details the reaction of the deprotected hydrazide with this compound to form the final hydrazone conjugate.
Materials:
-
Deprotected hydrazide-containing molecule (from Part 1)
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 6.0
-
Co-solvent (optional): Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Aniline (optional, as a catalyst)
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification
Procedure:
-
Reactant Preparation:
-
Dissolve the deprotected hydrazide-containing molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in the Reaction Buffer. The concentration should be calculated to achieve a 1.2 to 1.5-fold molar excess relative to the hydrazide molecule.
-
If solubility is an issue, a minimal amount of a co-solvent like DMF or DMSO can be added (not to exceed 10% v/v).
-
-
Ligation Reaction:
-
Add the this compound stock solution to the solution of the deprotected hydrazide.
-
If using a catalyst to accelerate the reaction, add aniline to a final concentration of 10-100 mM.
-
Stir the reaction mixture at room temperature.
-
-
Monitoring: Monitor the formation of the hydrazone conjugate by reverse-phase HPLC. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates and the presence of a catalyst.
-
Purification: Once the reaction is complete, purify the conjugate using preparative HPLC to remove any unreacted starting materials and byproducts.
-
Characterization: Lyophilize the purified fractions to obtain the final product. Characterize the conjugate by mass spectrometry to confirm its identity and purity.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of a hydrazone conjugate.
Targeted Drug Delivery via HER2 Signaling Pathway
Caption: Mechanism of an ADC targeting the HER2 signaling pathway.
Overview of the EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade in cancer.
References
Step-by-Step Guide to Using Ald-CH2-PEG4-Boc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the effective use of Ald-CH2-PEG4-Boc, a heterobifunctional linker crucial in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). These notes include its chemical properties, detailed experimental protocols, and data presentation guidelines.
Introduction to this compound
This compound is a versatile chemical tool featuring a polyethylene glycol (PEG) spacer, an aldehyde group, and a Boc-protected amine. This structure allows for a controlled, stepwise bioconjugation. The PEG4 spacer enhances solubility and flexibility of the resulting conjugate.[1] The aldehyde group facilitates covalent bond formation with molecules containing aminooxy or hydrazide functionalities, while the Boc (tert-butyloxycarbonyl) protecting group on the amine allows for its selective deprotection and subsequent reaction.[1]
Its primary application lies in the synthesis of PROTACs, where it serves as a linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[2][3][4] This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein.[2][5][]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. Researchers should always refer to the certificate of analysis provided by their specific supplier.
| Property | Value | Reference |
| CAS Number | 1415329-20-2 | [7] |
| Molecular Formula | C15H28O7 | [7] |
| Molecular Weight | 320.38 g/mol | [7] |
| Appearance | Varies (often a solid or viscous oil) | |
| Purity | Typically >95% | [1] |
| Storage Conditions | 4°C, stored under nitrogen. For long-term storage in solvent, -80°C for 6 months or -20°C for 1 month (stored under nitrogen). | [7] |
Experimental Protocols
The following protocols provide a step-by-step guide for the two key reactions involving this compound: conjugation via the aldehyde group and deprotection of the Boc group for subsequent conjugation.
Protocol 1: Conjugation via Oxime or Hydrazone Formation
This protocol details the reaction of the aldehyde group of this compound with a molecule containing an aminooxy or hydrazide group.
Materials:
-
This compound
-
Molecule of interest containing an aminooxy or hydrazide group (Molecule-ONH2 or Molecule-NHNH2)
-
Anhydrous reaction solvent (e.g., DMSO, DMF, or a buffer such as PBS, pH 6.5-7.5)
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Reaction vessel
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Dissolution: Dissolve this compound and the aminooxy/hydrazide-containing molecule in the chosen reaction solvent. The concentrations will be dependent on the specific reactants but a starting point of 10-50 mM is recommended.
-
Reaction Incubation: Mix the solutions in a 1:1 to 1.2:1 molar ratio of this compound to the aminooxy/hydrazide molecule. The reaction can typically be carried out at room temperature.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique such as LC-MS or TLC to track the consumption of the starting materials and the formation of the product. Reaction times can vary from 1 to 24 hours.
-
Purification: Once the reaction is complete, purify the resulting conjugate using a suitable method like reverse-phase HPLC or silica gel chromatography to remove any unreacted starting materials and byproducts.
-
Characterization: Confirm the identity and purity of the final conjugate using techniques such as mass spectrometry and NMR.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal the primary amine.
Materials:
-
Boc-protected intermediate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Rotary evaporator
-
Nitrogen or Argon gas source
Procedure:
-
Dissolution: Dissolve the Boc-protected intermediate in anhydrous DCM in a round-bottom flask.
-
Addition of TFA: At 0°C (ice bath), add an excess of TFA to the solution. A typical concentration is 20-50% (v/v) of TFA in DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the reaction by LC-MS to confirm the complete removal of the Boc group.
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. The resulting amine is often obtained as a TFA salt.
Protocol 3: Amide Bond Formation with the Deprotected Amine
This protocol outlines the coupling of the newly exposed amine with a carboxylic acid-containing molecule.
Materials:
-
Amine-functionalized intermediate (as TFA salt) from Protocol 2
-
Carboxylic acid-containing molecule
-
Peptide coupling agent (e.g., HATU, HBTU, or EDC/NHS)
-
Anhydrous DMF or DCM
-
Tertiary base (e.g., DIPEA or triethylamine)
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
Activation of Carboxylic Acid: In a separate flask, dissolve the carboxylic acid-containing molecule (1 equivalent) and the coupling agent (1.1-1.5 equivalents) in anhydrous DMF or DCM under an inert atmosphere. If using EDC/NHS, add NHS first, followed by EDC.
-
Addition of Base: Add the tertiary base (2-3 equivalents) to the mixture to neutralize the TFA salt of the amine and facilitate the coupling reaction.
-
Coupling Reaction: Add the amine-functionalized intermediate (1 equivalent) to the activated carboxylic acid solution.
-
Incubation: Stir the reaction at room temperature for 2-24 hours.
-
Monitoring and Purification: Monitor the reaction progress by LC-MS. Once complete, purify the final product using HPLC or column chromatography.
-
Characterization: Characterize the final conjugate by mass spectrometry and NMR to confirm its identity and purity.
Data Presentation
Quantitative data from experiments should be summarized for clarity and comparison. Below is a template for presenting typical experimental results.
| Experiment | Reactants | Molar Ratio (Linker:Substrate) | Reaction Time (h) | Yield (%) | Purity (%) | Analytical Method |
| Oxime Conjugation | This compound + Molecule-ONH2 | 1.1 : 1 | 4 | 85 | >95 | RP-HPLC, LC-MS |
| Boc Deprotection | Boc-protected Intermediate + TFA/DCM | - | 2 | >95 | >95 | LC-MS |
| Amide Coupling | Deprotected Amine + Molecule-COOH | 1 : 1.2 | 12 | 75 | >95 | RP-HPLC, LC-MS |
Visualizing Workflows and Pathways
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the mechanism of action for a PROTAC synthesized using this compound.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis
This diagram outlines the key steps in synthesizing a PROTAC using this compound.
Caption: Synthetic workflow for PROTAC using this compound.
References
- 1. Ald-CH2-PEG4-NHBoc | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Molecular Staging [molecularstaging.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Boc Deprotection of Ald-CH2-PEG4-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ald-CH2-PEG4-Boc is a heterobifunctional linker commonly employed in bioconjugation and drug delivery systems.[1] It features an aldehyde group for chemoselective ligation with amine- or hydrazide-containing molecules and a Boc-protected amine.[1] The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and reduces steric hindrance.[1][2] The tert-butyloxycarbonyl (Boc) protecting group provides a stable means of masking the amine functionality, which can be selectively revealed under acidic conditions for subsequent conjugation steps.[1][3] This application note provides a detailed protocol for the efficient deprotection of the Boc group from this compound using trifluoroacetic acid (TFA).
Mechanism of Boc Deprotection
The removal of the Boc protecting group is an acid-catalyzed process known as acidolysis.[4] The mechanism involves the protonation of the carbamate oxygen of the Boc group by a strong acid like TFA. This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide.[4][5]
Quantitative Data Summary
Successful Boc deprotection hinges on the careful selection of reagents and reaction conditions. While yields are substrate-dependent, the following table summarizes typical conditions for the deprotection of Boc-protected PEG linkers, which generally result in high yields.[6][7]
| Parameter | Condition | Notes |
| Deprotecting Agent | Trifluoroacetic Acid (TFA) | A strong acid commonly used for Boc deprotection.[6] |
| Solvent | Dichloromethane (DCM) | Anhydrous DCM is preferred to prevent side reactions.[6] |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations may be needed for complete deprotection.[5][8] |
| Temperature | 0°C to Room Temperature | The reaction is often initiated at 0°C and then allowed to warm to room temperature.[5][6] |
| Reaction Time | 0.5 - 2 hours | Progress should be monitored to determine completion.[4] |
| Expected Yield | >90% | Generally high, but should be determined empirically.[6] |
Experimental Protocol
This protocol outlines a standard procedure for the Boc deprotection of this compound using TFA in DCM.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)[6]
-
Anhydrous Dichloromethane (DCM)[6]
-
Saturated sodium bicarbonate (NaHCO₃) solution (for neutralization work-up)[6]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[6]
-
Toluene (for co-evaporation)[6]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound in a minimal amount of anhydrous DCM in a round-bottom flask.[6]
-
Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add an equal volume of TFA to the stirred solution (to achieve a 1:1 v/v mixture of DCM:TFA).[6]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to proceed at room temperature for an additional 1-2 hours.[5][6]
-
Monitoring: The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][9] The deprotected product will be more polar and thus have a lower Rf value on TLC compared to the starting material.[9]
-
Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[6]
-
TFA Removal: To ensure the complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[5][6]
-
Work-up (Two Options):
-
As the TFA Salt: If the TFA salt of the deprotected amine is desired for subsequent steps, the residue can be used directly after co-evaporation with toluene.[6]
-
Neutralization: a. Dissolve the residue in DCM.[6] b. Wash the organic layer with a saturated NaHCO₃ solution to neutralize any remaining acid. Exercise caution due to the evolution of CO₂ gas.[6] c. Wash the organic layer with brine.[6] d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected product.[6]
-
Mandatory Visualizations
Caption: Boc Deprotection Workflow.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration. Inadequate reaction time or temperature. | Increase the TFA concentration (e.g., from 20% to 50%). Extend the reaction time and continue to monitor. Consider a stronger acid system like 4M HCl in 1,4-dioxane for sensitive substrates.[5][9] |
| Side Product Formation | Alkylation of nucleophilic sites by the tert-butyl cation. | Add a scavenger such as triisopropylsilane (TIS) to the reaction mixture.[9] |
| Poor Solubility | The chosen solvent is not optimal. | Ensure the PEG-linker is fully dissolved. While DCM is common, other solvents like 1,4-dioxane can be tested.[9] |
References
- 1. Ald-CH2-PEG4-NHBoc | AxisPharm [axispharm.com]
- 2. interchim.fr [interchim.fr]
- 3. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Ald-CH2-PEG4-Boc in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions and detailed protocols for the use of Ald-CH2-PEG4-Boc, a heterobifunctional linker essential in modern bioconjugation, including the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
This compound features a terminal aldehyde group for reaction with aminooxy or hydrazide-functionalized molecules and a Boc-protected amine. The tetraethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance.[1] This dual functionality allows for a controlled, stepwise approach to creating complex biomolecular conjugates.[1]
Key Reactions and Applications
The aldehyde group of this compound can undergo several chemoselective ligation reactions, primarily:
-
Oxime Ligation: Reaction with an aminooxy group to form a stable oxime bond. This is a highly efficient and bioorthogonal reaction.
-
Hydrazone Ligation: Reaction with a hydrazide to form a hydrazone bond, which can be useful for creating pH-sensitive linkers.
-
Reductive Amination: Reaction with a primary or secondary amine to form an initial imine, which is then reduced to a stable amine linkage.
The Boc-protected amine provides an orthogonal reactive site. After the desired modification of the aldehyde, the Boc group can be removed under acidic conditions to reveal a primary amine, which can then be further functionalized, for instance, by amide bond formation.[1]
Data Presentation: Reaction Parameters
The following tables summarize typical reaction conditions and expected outcomes for the key transformations involving this compound.
Table 1: Oxime and Hydrazone Ligation Conditions
| Parameter | Oxime Ligation | Hydrazone Ligation |
| Reactants | This compound & Aminooxy-functionalized molecule | This compound & Hydrazide-functionalized molecule |
| Molar Ratio (Linker:Nucleophile) | 1:1.2 to 1:1.5 | 1:1.2 to 1:1.5 |
| Solvent | Aqueous buffer (e.g., phosphate, acetate) with organic co-solvent (e.g., DMSO, DMF) | Aqueous buffer (e.g., phosphate, acetate) with organic co-solvent (e.g., DMSO, DMF) |
| pH | 4.5 - 7.0 | 5.0 - 7.0 |
| Catalyst (optional) | Aniline (10-100 mM) for neutral pH reactions | Aniline (optional, can accelerate reaction) |
| Temperature | Room temperature (20-25°C) | Room temperature (20-25°C) or 37°C |
| Reaction Time | 1 - 4 hours | 2 - 12 hours |
| Typical Yield | >90% | >85% |
Table 2: Reductive Amination Conditions
| Parameter | Condition |
| Reactants | This compound & Primary/Secondary Amine |
| Molar Ratio (Linker:Amine) | 1:1.1 to 1:2 |
| Reducing Agent | Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃) |
| Molar Ratio (Linker:Reducing Agent) | 1:1.5 to 1:5 |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol (MeOH) |
| Additive (optional) | Acetic acid (catalytic amount) |
| Temperature | Room temperature (20-25°C) |
| Reaction Time | 2 - 24 hours |
| Typical Yield | 70 - 95% |
Table 3: Boc Deprotection Conditions
| Parameter | Condition |
| Reagent | Trifluoroacetic acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| TFA Concentration | 20-50% (v/v) in DCM |
| Temperature | 0°C to Room temperature (20-25°C) |
| Reaction Time | 30 minutes - 2 hours |
| Scavengers (optional, for sensitive substrates) | Triisopropylsilane (TIS), Water |
| Typical Yield | >95% |
Experimental Protocols
Protocol 1: Oxime Ligation with an Aminooxy-Functionalized Molecule
This protocol describes a general procedure for conjugating this compound to a molecule containing an aminooxy group.
Materials:
-
This compound
-
Aminooxy-functionalized molecule
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Sodium Phosphate Buffer (100 mM, pH 7.0)
-
Aniline (optional, for neutral pH catalysis)
Procedure:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of DMF or DMSO.
-
In a separate tube, dissolve the aminooxy-functionalized molecule (1.2 equivalents) in the sodium phosphate buffer.
-
Add the this compound solution to the solution of the aminooxy-functionalized molecule. The final concentration of the organic co-solvent should ideally be below 20%.
-
If performing the reaction at neutral pH, add aniline to a final concentration of 10-100 mM.
-
Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the product can be purified by reverse-phase HPLC.
Protocol 2: Reductive Amination with a Primary Amine
This protocol outlines the conjugation of this compound to a primary amine-containing molecule.
Materials:
-
This compound
-
Primary amine-containing molecule
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional)
Procedure:
-
Dissolve this compound (1.0 equivalent) and the primary amine-containing molecule (1.1 equivalents) in anhydrous DCM or DCE.
-
If the amine is in the form of a salt (e.g., hydrochloride), add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 equivalents) to liberate the free amine.
-
Add a catalytic amount of acetic acid (e.g., 0.1 equivalents), if necessary.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for an additional 2-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Boc Deprotection
This protocol details the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA (20-50% v/v) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure (co-evaporate with DCM or toluene if necessary).
-
For work-up, dissolve the residue in DCM and carefully neutralize with saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine. The product is often obtained as a TFA salt if the basic work-up is omitted.
Visualizations
Caption: Stepwise bioconjugation workflow using this compound.
Caption: PROTAC mechanism of action.
References
Application Notes and Protocols for Ald-CH2-PEG4-Boc in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Ald-CH2-PEG4-Boc, a heterobifunctional crosslinker, in aqueous buffer systems. This reagent is particularly valuable in bioconjugation, drug delivery, and the development of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2][3][4]
Introduction to this compound
This compound is a versatile chemical tool featuring three key components:
-
An aldehyde group (-CHO) for covalent bond formation with primary amines through reductive amination or with hydrazide and aminooxy groups to form hydrazones and oximes, respectively.[2][5]
-
A hydrophilic tetraethylene glycol (PEG4) spacer that enhances aqueous solubility, improves the pharmacokinetic properties of conjugates, and reduces steric hindrance.[2][6][7]
-
A tert-butyloxycarbonyl (Boc) protected primary amine , which allows for orthogonal, stepwise conjugation strategies.[2] The Boc group is stable under neutral and basic conditions and can be selectively removed under acidic conditions to reveal a primary amine for subsequent modification.[2]
Physicochemical Properties and Handling in Aqueous Buffers
Solubility
While specific quantitative solubility data for this compound in various aqueous buffers is not extensively published, the PEG4 spacer is designed to confer good water solubility.[7] However, the hydrophobic nature of the Boc protecting group can limit solubility at high concentrations in purely aqueous media.
For many bioconjugation applications, a common and effective strategy is to first prepare a concentrated stock solution in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). This stock solution can then be added to the aqueous reaction buffer in a dropwise manner with vigorous stirring. It is crucial to ensure that the final concentration of the organic co-solvent is kept to a minimum (typically below 10% v/v) to avoid denaturation or aggregation of sensitive biomolecules like proteins.
Table 1: Qualitative Solubility and Recommended Solvents
| Solvent System | Solubility | Recommendations for Use |
| Aqueous Buffers (e.g., PBS, MES, HEPES) | Limited to Moderate | For direct dissolution, use fresh solutions and consider gentle warming or sonication. For higher concentrations, use the co-solvent method described above. |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing high-concentration stock solutions (e.g., 10-100 mM). |
| N,N-Dimethylformamide (DMF) | High | An alternative to DMSO for preparing concentrated stock solutions. Ensure the use of an anhydrous grade to prevent hydrolysis. |
| Dichloromethane (DCM) | High | Primarily used for reactions in organic media and for Boc-deprotection steps. |
Stability of the Aldehyde Group in Aqueous Buffers
The aldehyde functionality of this compound can exist in equilibrium with its hydrate (geminal diol) form in aqueous solutions.[8][9] This equilibrium is reversible and generally does not impede the reactivity of the aldehyde with strong nucleophiles like primary amines. However, the stability of aliphatic aldehydes can be pH-dependent, and prolonged incubation in certain buffers may lead to gradual degradation. For optimal results, it is recommended to use freshly prepared solutions of this compound for conjugation reactions. The Schiff base intermediate formed during reductive amination is susceptible to hydrolysis, particularly at acidic pH.[10][11] The subsequent reduction to a secondary amine provides a stable linkage.[12]
Experimental Protocols
Protocol 1: Two-Step Sequential Protein Conjugation
This protocol describes the conjugation of a small molecule with a primary amine to a protein using this compound as a linker.
Step A: Conjugation of this compound to the Small Molecule via Reductive Amination
-
Dissolution of Reactants:
-
Dissolve the amine-containing small molecule in a suitable reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0-7.5) to a final concentration of 1-10 mM.
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO).
-
-
Reductive Amination Reaction:
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the small molecule solution with gentle mixing.
-
Prepare a fresh stock solution of a reducing agent, such as sodium cyanoborohydride (NaBH3CN), in the reaction buffer. Add the reducing agent to the reaction mixture to a final concentration of approximately 20 mM.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
-
Purification:
-
Purify the resulting this compound-small molecule conjugate using an appropriate method, such as reverse-phase HPLC or size-exclusion chromatography, to remove excess reagents.
-
Step B: Boc Deprotection and Conjugation to a Protein
-
Boc Deprotection:
-
Lyophilize the purified conjugate from Step A to dryness.
-
Dissolve the dried conjugate in a solution of 20-50% trifluoroacetic acid (TFA) in anhydrous dichloromethane (DCM).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation. The resulting deprotected amine is typically obtained as a TFA salt.[1]
-
-
Protein Conjugation (Amide Bond Formation):
-
Dissolve the deprotected linker-small molecule conjugate and an amine-reactive activating agent (e.g., a 1:1 molar ratio of EDC and NHS) in anhydrous DMSO or DMF.
-
Allow the activation to proceed for 15-30 minutes at room temperature.
-
Prepare the target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[1]
-
Add the activated linker-small molecule solution to the protein solution (typically a 10- to 50-fold molar excess of the linker).[13]
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.[1]
-
-
Final Purification:
-
Purify the final protein-linker-small molecule conjugate using size-exclusion chromatography or dialysis to remove unreacted components.
-
Table 2: Summary of Reaction Conditions for Two-Step Conjugation
| Step | Parameter | Recommended Conditions |
| Reductive Amination | Buffer | 100 mM Sodium Phosphate, pH 7.0-7.5 |
| Reducing Agent | Sodium Cyanoborohydride (NaBH3CN) | |
| Molar Excess of Linker | 1.5 to 5-fold | |
| Reaction Time/Temp | 2-4 h at RT or overnight at 4°C | |
| Boc Deprotection | Reagent | 20-50% TFA in DCM |
| Reaction Time/Temp | 30-60 min at RT | |
| Amide Bond Formation | Buffer | PBS, pH 7.2-8.0 |
| Activation Agents | EDC/NHS | |
| Molar Excess of Linker | 10 to 50-fold | |
| Reaction Time/Temp | 1-2 h at RT or 2-4 h at 4°C |
Protocol 2: Direct Conjugation to a Protein via Reductive Amination
This protocol outlines the direct conjugation of this compound to a protein, functionalizing it with a Boc-protected amine.
-
Preparation of Protein and Linker:
-
Prepare the protein solution (1-10 mg/mL) in a suitable conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5).
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO).
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution with gentle mixing.[13]
-
Add a freshly prepared solution of sodium cyanoborohydride (NaBH3CN) to a final concentration of approximately 20 mM.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[13]
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis.
-
-
Subsequent Steps:
-
The resulting Boc-protected, protein-PEG conjugate can be stored or directly used for the deprotection of the Boc group (as described in Protocol 1, Step B1) to expose a primary amine for further labeling.
-
Visualized Workflows and Pathways
Caption: Workflow for Two-Step Sequential Protein Conjugation.
Caption: Workflow for Direct Protein Functionalization.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Poor solubility of this compound in the aqueous buffer. | Prepare a concentrated stock solution in DMSO or DMF and add it to the reaction mixture. Ensure the final organic solvent concentration is <10%. |
| Inefficient reduction of the Schiff base. | Use a fresh solution of sodium cyanoborohydride. Ensure the pH of the reaction is within the optimal range (5.5-9.5). | |
| Hydrolysis of the Boc group during storage or reaction. | Store this compound under anhydrous conditions at -20°C. Avoid prolonged exposure to acidic conditions. | |
| Protein Aggregation/Precipitation | High concentration of organic co-solvent. | Keep the final concentration of DMSO or DMF below 10% (v/v). |
| Inappropriate buffer conditions. | Optimize buffer pH and ionic strength for the specific protein. | |
| Incomplete Boc Deprotection | Insufficient acid or reaction time. | Ensure the use of 20-50% TFA. Increase reaction time and monitor by LC-MS. |
| Water contamination. | Use anhydrous DCM and TFA for the deprotection step. |
Conclusion
This compound is a highly effective heterobifunctional linker for creating complex bioconjugates. Its PEG4 spacer enhances aqueous solubility, while the aldehyde and Boc-protected amine groups provide orthogonal handles for controlled, stepwise conjugation.[2] The protocols and guidelines presented here offer a solid foundation for researchers to successfully employ this versatile reagent in their work. As with any bioconjugation strategy, empirical optimization of reaction conditions for each specific application is highly recommended to achieve the best results.
References
- 1. benchchem.com [benchchem.com]
- 2. Ald-CH2-PEG4-NHBoc | AxisPharm [axispharm.com]
- 3. This compound | Wolfe Labs [wolfelabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. precisepeg.com [precisepeg.com]
- 6. PEG Aldehyde | Aldehyde Linkers | PEG-CHO | ADC Linkers | AxisPharm [axispharm.com]
- 7. chempep.com [chempep.com]
- 8. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. カルボニル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Aldehyde PEG Aldehyde,CHO-PEG-CHO [nanocs.net]
Application Notes and Protocols for the Purification of Ald-CH2-PEG4-Boc
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of Ald-CH2-PEG4-Boc, a heterobifunctional PROTAC linker. The protocols outlined below are designed to ensure high purity of the final product, which is critical for its successful application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.
Introduction
This compound is a versatile linker molecule featuring a terminal aldehyde group and a Boc-protected amine, connected by a tetraethylene glycol (PEG4) spacer.[1] The aldehyde allows for covalent bond formation with nucleophiles such as hydrazines and aminooxy groups, while the Boc-protected amine provides a stable functional group that can be deprotected for subsequent conjugation reactions.[2] The PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[3] Given its role in complex molecular synthesis, ensuring the high purity of this linker is paramount to avoid side reactions and ensure reproducibility. The primary methods for purifying this compound and similar PEGylated compounds are flash column chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC).[4][5]
Data Presentation
The purification of this compound aims to remove impurities such as unreacted starting materials, byproducts, and oligomers of varying PEG chain lengths. The following table summarizes typical yields and purities achieved for the purification of analogous Boc-protected amino-PEG derivatives, which can serve as a benchmark for optimizing the purification of the target compound.
| Purification Method | Analogous Compound | Starting Purity (Crude) | Final Purity | Typical Yield | Reference |
| Flash Column Chromatography | Methylamino-PEG4-Boc | 75-85% | >95% | 70-90% | [5] |
| Reversed-Phase HPLC | Boc-Aminooxy-PEG4-Amine Conjugate | 70-80% | >98% | 50-70% | [4] |
| Liquid-Liquid Extraction | Hydroxy-PEG11-Boc | Variable | Partial Purification | >90% (Recovery) | [6] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (Normal Phase)
This protocol is suitable for medium to large-scale purification of this compound, separating compounds based on polarity.[5] Due to the polar nature of PEG compounds, a polar mobile phase is often required.[7]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard chromatography glassware (column, flasks, etc.)
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in DCM.
-
Spot the solution onto a TLC plate.
-
Develop the plate in a solvent system such as 5-10% MeOH in DCM to determine the optimal mobile phase composition for separation. The target compound should have an Rf value of approximately 0.2-0.4 for good separation.[4]
-
-
Column Packing:
-
Prepare a slurry of silica gel in DCM.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of DCM.
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to create a dry powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin elution with 100% DCM.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of MeOH. A slow gradient, for instance from 0% to 10% MeOH in DCM, often provides better separation for PEG-containing compounds.[7]
-
-
Fraction Collection:
-
Collect fractions as the solvent elutes from the column.
-
Monitor the fractions by TLC to identify those containing the purified product.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: High-Purity Purification by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a high-resolution technique ideal for achieving high purity, especially for small- to medium-scale purifications and for final analytical assessment.[5] This method separates molecules based on their hydrophobicity.[8]
Materials:
-
Partially purified or crude this compound
-
Preparative or semi-preparative HPLC system with a UV detector (or ELSD/MS for compounds without a strong chromophore)[3]
-
C18 or C8 reversed-phase column[9]
-
Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid[9]
-
Sample filtration unit (0.22 µm syringe filter)
-
Lyophilizer
Procedure:
-
Sample Preparation:
-
Column Equilibration:
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved on the detector.
-
-
Injection and Elution:
-
Inject the prepared sample onto the column.
-
Elute the compound using a linear gradient of increasing Mobile Phase B. A typical gradient would be to increase the concentration of Mobile Phase B from 5% to 95% over 30-40 minutes.[9]
-
-
Fraction Collection:
-
Collect fractions corresponding to the main product peak as detected by the UV detector (monitoring at ~214 nm for amide bonds if applicable, or using a more universal detector).
-
-
Post-Purification Analysis:
-
Analyze the collected fractions using analytical HPLC or LC-MS to confirm the purity and identity of the product.
-
-
Product Isolation:
-
Pool the fractions containing the pure product.
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid or oil.
-
Visualizations
Caption: Workflow for Flash Chromatography Purification.
Caption: Workflow for RP-HPLC Purification.
References
- 1. PEG Aldehyde | BroadPharm [broadpharm.com]
- 2. Ald-CH2-PEG4-NHBoc | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Note: HPLC Purification of Ald-CH2-PEG4-Boc Conjugates
Introduction
The purification of Ald-CH2-PEG4-Boc conjugates is a critical step in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs).[1][2][3] This heterobifunctional linker contains an aldehyde group for conjugation to aminooxy or hydrazide moieties, a tetraethylene glycol (PEG4) spacer to enhance solubility and flexibility, and a Boc-protected amine for subsequent orthogonal ligation.[4][5] Achieving high purity of these conjugates is essential for ensuring reproducible results in downstream applications and for the overall efficacy and safety of therapeutic agents.[3] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of such PEGylated and protected compounds due to its high resolution and scalability.[6] This application note provides a detailed protocol for the purification of this compound conjugates using preparative RP-HPLC.
Challenges in Purification
The unique structure of this compound conjugates presents specific challenges during purification. The hydrophilic PEG chain can lead to broad peaks in chromatography, while the hydrophobic Boc protecting group influences the retention characteristics of the molecule.[7][8] Furthermore, the Boc group can be labile under the acidic conditions often employed in RP-HPLC, which requires careful optimization of the mobile phase.[9][10]
Experimental Protocol: Preparative RP-HPLC Purification
This protocol outlines a general method for the purification of an this compound conjugate. Optimization of the gradient and other parameters may be necessary based on the specific properties of the conjugated molecule.[11]
1. Instrumentation and Materials
-
HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a UV-Vis detector, and a fraction collector.[12][13]
-
Column: A preparative C18 reversed-phase column (e.g., 10 x 250 mm, 5 µm particle size) is a common choice.[6] The selection of the stationary phase (e.g., C18, C8, C4) may need to be optimized to achieve the desired selectivity.[11]
-
Solvents: HPLC-grade water, HPLC-grade acetonitrile (ACN), and an ion-pairing agent such as trifluoroacetic acid (TFA) or formic acid.[10]
-
Sample: Crude this compound conjugate reaction mixture.
2. Sample Preparation
-
Following the conjugation reaction, quench the reaction if necessary.[14]
-
Reduce the volume of the reaction mixture under reduced pressure to remove volatile organic solvents.
-
Dissolve the crude conjugate in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile or DMSO.[10][15]
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[16][10]
3. HPLC Method Parameters
The following table summarizes a typical set of starting parameters for the HPLC purification.
| Parameter | Recommended Setting |
| Column | Preparative C18, 10 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in HPLC-grade water |
| Mobile Phase B | 0.1% TFA in HPLC-grade acetonitrile (ACN) |
| Flow Rate | 5-20 mL/min (depending on column diameter) |
| Column Temperature | Ambient or controlled (e.g., 25 °C)[11] |
| Detection Wavelength | 220 nm and/or 280 nm (depending on the chromophores present)[8][17] |
| Injection Volume | Dependent on sample concentration and column capacity |
| Gradient | See Table 2 for a typical gradient profile |
Table 1: Recommended HPLC Parameters.
4. Gradient Elution Profile
A linear gradient is typically employed to separate the target conjugate from impurities.[10] A shallow gradient can often improve the resolution of closely eluting peaks.[8]
| Time (minutes) | % Mobile Phase B (ACN) |
| 0 | 10 |
| 30 | 70 |
| 35 | 95 |
| 40 | 95 |
| 41 | 10 |
| 50 | 10 |
Table 2: Example Gradient Elution Profile.
5. Purification and Post-Purification Processing
-
Equilibrate the column with the initial mobile phase conditions (e.g., 10% B) for at least 10-20 column volumes.[11]
-
Inject the prepared sample onto the column.
-
Initiate the gradient elution and monitor the chromatogram.
-
Collect fractions corresponding to the main product peak using the fraction collector.[16]
-
Analyze the collected fractions for purity using analytical HPLC or LC-MS to confirm the identity and purity of the conjugate.[11]
-
Pool the fractions that meet the desired purity level (e.g., >95%).
-
Remove the organic solvent (acetonitrile) and TFA from the pooled fractions, typically by lyophilization (freeze-drying), to obtain the purified conjugate as a solid.[16]
Workflow and Process Diagrams
Synthesis and Purification Workflow
The overall process for obtaining a purified this compound conjugate involves the initial synthesis followed by a systematic purification and analysis procedure.
Caption: Workflow for the synthesis and purification of this compound conjugates.
Logical Relationships in HPLC Method Development
The optimization of an HPLC method involves considering the interplay between several key parameters to achieve the desired separation.
Caption: Logical relationships in HPLC method development for optimal separation.
References
- 1. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ald-CH2-PEG4-NHBoc | AxisPharm [axispharm.com]
- 5. PEG Aldehyde | Aldehyde Linkers | PEG-CHO | ADC Linkers | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. metabion.com [metabion.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Ald-CH2-PEG4-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ald-CH2-PEG4-Boc is a heterobifunctional linker widely used in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule features a terminal aldehyde group for conjugation to amine-containing molecules via reductive amination, a tetraethylene glycol (PEG4) spacer to enhance solubility and provide spatial separation, and a Boc-protected amine for subsequent orthogonal deprotection and further functionalization. Proper storage, handling, and understanding of its stability are crucial for successful and reproducible experimental outcomes. These application notes provide a comprehensive guide to the storage, stability, and detailed protocols for the use of this compound.
Storage and Stability
Proper storage of this compound is critical to maintain its chemical integrity and reactivity. The primary concerns are degradation of the aldehyde functionality and cleavage of the acid-labile Boc protecting group.
Recommended Storage Conditions:
| Condition | Short-Term (1-4 weeks) | Long-Term (>1 month) |
| Temperature | 4°C | -20°C |
| Atmosphere | Dry, under inert gas (e.g., Nitrogen or Argon) | Dry, under inert gas (e.g., Nitrogen or Argon) |
| Light | Protected from light | Protected from light |
Stability Profile:
The stability of this compound is influenced by the chemical properties of its functional groups: the aldehyde, the PEG chain, and the Boc-protected amine.
| Functional Group | Conditions to Avoid | Rationale |
| Aldehyde | Strong oxidizing agents, prolonged exposure to air. | Aldehydes are susceptible to oxidation to carboxylic acids. |
| PEG Chain | Strong acids, high heat, and exposure to transition metal ions. | The ether linkages in the PEG chain can undergo oxidative degradation. |
| Boc-Protected Amine | Acidic conditions (pH < 4). | The tert-butyloxycarbonyl (Boc) group is readily cleaved by acids.[1] |
Quantitative Stability Data (for analogous compounds):
While specific quantitative stability data for this compound is limited in publicly available literature, the stability of the resulting linkages and the Boc group has been studied for similar compounds.
Table 1: Stability of Linkages Formed from Aldehyde-PEG Conjugates
| Linkage Type | Formation Chemistry | Stability Profile | Reference |
| Secondary Amine | Reductive Amination | Very High: Resistant to hydrolysis under physiological conditions. | [2] |
| Oxime | Reaction with aminooxy group | High: Significantly more stable than hydrazone linkages at physiological pH. | [3] |
Table 2: Half-life of NHS Esters (for comparison) at Various pH Values
| pH | Half-life |
| 7.0 | ~1 hour |
| 8.0 | ~10-20 minutes |
| 8.6 | ~10 minutes |
| 9.0 | ~4 minutes |
| Note: This data is for N-hydroxysuccinimide (NHS) esters and is provided to highlight the pH sensitivity of common amine-reactive reagents, in contrast to the more stable linkage formed by reductive amination.[4] |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
This protocol describes the conjugation of this compound to a primary amine-containing molecule (e.g., a protein or a small molecule ligand).
Materials:
-
This compound
-
Amine-containing molecule of interest
-
Anhydrous reaction solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or a suitable buffer)
-
Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃))
-
Reaction buffer (if aqueous conditions are used, e.g., 100 mM MES, pH 5.5-6.5)[2]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)[2]
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Dissolution: Dissolve the amine-containing molecule and this compound (typically at a 1:1 to 1:1.5 molar ratio) in the chosen anhydrous solvent or reaction buffer.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base (imine) intermediate. The reaction can be monitored by LC-MS.
-
Reduction: Add the reducing agent (e.g., 2-3 equivalents of NaBH₃CN or NaBH(OAc)₃) to the reaction mixture. If using NaBH₃CN in an aqueous buffer, ensure the pH remains slightly acidic to prevent reduction of the aldehyde.[2][5]
-
Reaction Monitoring: Continue to stir the reaction at room temperature for 2-24 hours. Monitor the progress by LC-MS or TLC until the starting materials are consumed.
-
Quenching: Quench the reaction by adding the quenching solution to consume any unreacted aldehyde and reducing agent.
-
Purification: Purify the resulting conjugate using an appropriate method such as reverse-phase HPLC or silica gel chromatography.
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to expose the primary amine for further conjugation.
Materials:
-
Boc-protected PEG-conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add an equal volume of TFA (resulting in a 50% TFA/DCM solution).[6][7]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[6][7]
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the complete removal of the Boc group.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene can help remove residual TFA.[7]
-
Neutralization (Optional): For a neutral product, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine. The product can also be precipitated as a TFA salt by adding cold diethyl ether.[8]
Protocol 3: Two-Step PROTAC Synthesis using this compound
This protocol provides a general workflow for synthesizing a PROTAC by first conjugating a protein of interest (POI) ligand and then an E3 ligase ligand.
Step 1: Conjugation to POI Ligand
-
Follow Protocol 1: General Procedure for Reductive Amination to conjugate this compound to an amine-functionalized POI ligand.
-
Purify the resulting POI-PEG4-Boc intermediate.
Step 2: Boc Deprotection
-
Follow Protocol 2: Boc Deprotection to remove the Boc group from the POI-PEG4-Boc intermediate.
-
Isolate the deprotected POI-PEG4-NH₂.
Step 3: Conjugation to E3 Ligase Ligand
-
Activation of E3 Ligase Ligand: If the E3 ligase ligand has a carboxylic acid, activate it using a peptide coupling reagent such as HATU (1.2 eq.) and a base like DIPEA (2.0 eq.) in anhydrous DMF. Stir for 15-30 minutes at room temperature.[9]
-
Coupling: Add the deprotected POI-PEG4-NH₂ (1.1 eq.) to the activated E3 ligase ligand solution.
-
Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Purification: Purify the final PROTAC product by preparative HPLC.
Visualizations
Caption: A step-by-step workflow for the synthesis of a PROTAC using this compound.
Caption: Mechanism of action of a PROTAC in hijacking the ubiquitin-proteasome system.
References
Application Notes and Protocols for Ald-CH2-PEG4-Boc Dissolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ald-CH2-PEG4-Boc is a heterobifunctional linker molecule widely utilized in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure comprises three key components:
-
An aldehyde group (Ald-CH2) , which can react with aminooxy or hydrazide groups to form stable oxime or hydrazone linkages.[3]
-
A tetraethylene glycol (PEG4) spacer , which is hydrophilic and enhances the aqueous solubility, flexibility, and biocompatibility of the molecule and its conjugates.[3][4]
-
A tert-butyloxycarbonyl (Boc) protected amine group , which is stable under neutral and basic conditions. The Boc group can be removed under mild acidic conditions to reveal a primary amine for subsequent conjugation steps.[3][5]
Proper dissolution of this compound is the foundational step for its successful application in research and development. The choice of solvent is critical and depends on the specific requirements of the downstream application, such as reaction conditions and the solubility of other reactants.
Solvent Selection and Solubility Profile
The PEG4 spacer in this compound significantly influences its solubility, rendering it soluble in a variety of organic and aqueous solvents.[3] The terminal aldehyde and Boc-protected amine groups also contribute to its overall solubility characteristics.
Recommended Solvents
Based on the properties of similar PEGylated molecules, this compound is expected to be soluble in the following solvents. It is always recommended to start with a small amount of the compound to test its solubility in the chosen solvent before preparing a larger solution.
Quantitative Solubility Data Summary
While specific quantitative solubility data (e.g., mg/mL) for this compound is not extensively published, the table below summarizes the qualitative solubility and recommended uses for common laboratory solvents based on available data for structurally related PEG linkers.[6][7][8][9]
| Solvent | Abbreviation | Type | Recommended Use | Notes |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Preparing high-concentration stock solutions.[6][7] | Hygroscopic; use anhydrous grade for moisture-sensitive reactions. |
| Dimethylformamide | DMF | Polar Aprotic | Preparing stock solutions; suitable for reactions with water-sensitive reagents.[6][7] | Hygroscopic; use anhydrous grade. Can be heated gently to aid dissolution.[6] |
| Dichloromethane | DCM | Nonpolar | Organic synthesis, particularly for Boc-deprotection protocols.[6][10] | Volatile. Ensure adequate ventilation. |
| Tetrahydrofuran | THF | Polar Aprotic | General organic synthesis. | Can form peroxides; use stabilized THF. Gentle heating may be required.[6] |
| Methanol / Ethanol | MeOH / EtOH | Polar Protic | General purpose solvent; can be used in mixtures with water. | Good solubility for many PEG compounds.[6] |
| Water / Aqueous Buffers | H₂O | Polar Protic | Biological applications, bioconjugation to proteins.[4][11] | The PEG4 spacer is designed to enhance aqueous solubility.[3] Solubility can be pH-dependent. |
Experimental Protocols
Safety Precaution: Always handle solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol for Preparing a Stock Solution in an Organic Solvent (e.g., DMSO or DMF)
This protocol is suitable for preparing a concentrated stock solution for long-term storage or for use in organic synthesis.
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10-50 mg/mL).
-
Dissolution: Vortex or gently swirl the vial at room temperature until the solid is completely dissolved.
-
Aiding Dissolution (if necessary): If the compound does not dissolve readily, sonicate the vial in a water bath for 5-10 minutes or warm the solution gently to 40-50°C.[6]
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in a tightly sealed container, protected from light and moisture. For long-term storage, consider aliquoting to avoid repeated freeze-thaw cycles.
Protocol for Dissolving in an Aqueous Buffer
This protocol is intended for applications requiring an aqueous environment, such as conjugation to biomolecules.
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) and adjust the pH as required for your experiment.
-
Weighing: Weigh the desired amount of this compound in a microcentrifuge tube or vial.
-
Initial Dissolution: Add a small amount of a water-miscible organic co-solvent, such as DMSO or DMF, to first dissolve the compound (e.g., dissolve 10 mg of the compound in 100 µL of DMSO).
-
Aqueous Dilution: Gradually add the aqueous buffer to the dissolved compound while vortexing or stirring to prevent precipitation. Continue adding the buffer until the final desired concentration is reached.
-
Troubleshooting Solubility: If precipitation occurs:
-
Usage: Use the freshly prepared aqueous solution immediately for the best results, as the aldehyde group can be less stable over time in aqueous media.
Visualized Workflows and Logic
The following diagrams, generated using Graphviz (DOT language), illustrate key decision-making and experimental workflows for dissolving this compound.
Caption: Logic for selecting an appropriate solvent system.
Caption: Step-by-step process for dissolving the compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Wolfe Labs [wolfelabs.com]
- 3. Ald-CH2-PEG4-NHBoc | AxisPharm [axispharm.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Boc-NH-PEG4-OH, 106984-09-2 - Huateng Pharma [biochempeg.com]
- 6. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]
- 7. What is the solubility of Modification PEG in different solvents? - Blog [shochem.com]
- 8. Ald-Ph-PEG4-NH-Boc | Benchchem [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Ald-CH2-PEG4-Boc in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Ald-CH2-PEG4-Boc as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for cancer research. This document includes detailed protocols for the synthesis and evaluation of PROTACs, quantitative data from representative studies, and visualizations of key signaling pathways.
Introduction to this compound in PROTAC Technology
This compound is a heterobifunctional linker containing a polyethylene glycol (PEG) spacer, an aldehyde functional group, and a Boc-protected amine.[1][2][3][4] This linker is instrumental in the synthesis of PROTACs, which are novel therapeutic agents designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[5][6]
PROTACs consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The flexibility and hydrophilicity of the PEG4 spacer in this compound can enhance the solubility and cell permeability of the resulting PROTAC, while the aldehyde group allows for covalent bond formation with an amine-containing ligand through reductive amination.
Mechanism of Action of a PROTAC
A PROTAC functions by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Data Presentation: Efficacy of PEG4-Based PROTACs in Cancer Cell Lines
The following tables summarize the in vitro efficacy of representative PROTACs utilizing PEG4 linkers against various cancer-related proteins.
Table 1: BRD4-Targeting PROTACs with PEG4 Linker
| PROTAC ID | E3 Ligase Ligand | Target Ligand | Cancer Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | Pomalidomide (CRBN) | OTX015 | Burkitt's Lymphoma (BL) | <1 | >90 | [3] |
| dBET1 | Thalidomide (CRBN) | JQ1 | Myeloid Leukemia (MV4-11) | ~10 | >95 | [7] |
| MZ1 | VH032 (VHL) | JQ1 | Myeloid Leukemia (MOLM13) | ~20 | >95 | [7] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: EGFR-Targeting PROTACs with PEG4-like Linkers
| PROTAC ID | E3 Ligase Ligand | Target Ligand | Cancer Cell Line | EGFR Mutant | DC50 (nM) | IC50 (nM) | Reference |
| PROTAC 3 | VHL Ligand | Gefitinib | Lung (HCC827) | del19 | 11.7 | - | [8] |
| PROTAC 5 | VHL Ligand | Gefitinib | Lung (HCC827) | del19 | 5.0 | - | [8] |
| MS39 | VHL Ligand | Gefitinib | Lung (HCC827) | del19 | 5.0 | - | [6] |
IC50: Half-maximal inhibitory concentration.
Table 3: Androgen Receptor (AR)-Targeting PROTACs
| PROTAC ID | E3 Ligase Ligand | Target Ligand | Cancer Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-110 | CRBN Ligand | AR Antagonist | Prostate (VCaP) | <1 | >95 | [9] |
| ARD-266 | VHL Ligand | AR Antagonist | Prostate (LNCaP) | 0.2-1 | >95 | [9] |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound via Reductive Amination
This protocol describes the coupling of an amine-containing protein of interest (POI) ligand to the this compound linker, followed by deprotection and coupling to an E3 ligase ligand.
Part A: Reductive Amination with POI Ligand
-
Dissolution: Dissolve the amine-containing POI ligand (1 eq) and this compound (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Imine Formation: Add a mild acid catalyst, such as acetic acid (0.1 eq), to the solution to facilitate the formation of the imine intermediate. Stir the reaction at room temperature for 1-2 hours.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) (1.5 eq), to the reaction mixture. Stir at room temperature for 12-24 hours.
-
Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the Boc-protected POI-linker conjugate.
Part B: Boc Deprotection
-
Dissolution: Dissolve the Boc-protected POI-linker conjugate in DCM.
-
Deprotection: Add trifluoroacetic acid (TFA) (20-50% v/v in DCM) dropwise at 0°C. Stir the reaction at room temperature for 1-4 hours.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine-functionalized POI-linker is often used in the next step without further purification.
Part C: Coupling with E3 Ligase Ligand
-
Activation: In a separate flask, dissolve the carboxylic acid-functionalized E3 ligase ligand (1 eq) in DMF. Add a coupling agent such as HATU (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2 eq). Stir for 10-15 minutes to form the activated ester.
-
Coupling: Add a solution of the amine-functionalized POI-linker from Part B (1.2 eq) in DMF to the activated E3 ligase ligand solution. Stir at room temperature for 4-12 hours.
-
Purification: Purify the final PROTAC using reverse-phase preparative HPLC. Lyophilize the pure fractions to obtain the final product.
Protocol 2: Western Blotting for Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cancer cells treated with a PROTAC.
-
Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., MV4-11 for BRD4, HCC827 for EGFR, LNCaP for AR) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software to determine the percentage of protein degradation relative to the vehicle control.
Protocol 3: Cell Viability Assay
This protocol is for assessing the effect of a PROTAC on the proliferation of cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for 72 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the IC50 value, which is the concentration of the PROTAC that inhibits cell growth by 50%.
Signaling Pathway Visualizations
BRD4 Degradation and Downstream Effects on c-MYC
BRD4 is a key transcriptional regulator, and its degradation by a PROTAC leads to the downregulation of the oncogene c-MYC, resulting in cell cycle arrest and apoptosis.[10][11]
EGFR Degradation and Inhibition of Downstream Signaling
Degradation of mutant EGFR by PROTACs can overcome resistance to EGFR inhibitors by preventing the activation of downstream pro-survival signaling pathways such as the PI3K/AKT and MAPK/ERK pathways.[6][8]
References
- 1. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers [frontiersin.org]
- 10. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ald-CH2-PEG4-Boc Conjugation
Welcome to the technical support center for Ald-CH2-PEG4-Boc conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of this versatile heterobifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for this compound conjugation?
The conjugation reaction proceeds via a two-step reductive amination process. First, the aldehyde group (-CHO) of the this compound linker reacts with a primary amine (-NH2) on your target molecule to form a Schiff base (an imine intermediate). This reaction is reversible. Subsequently, a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), selectively reduces the imine to form a stable secondary amine bond.[1]
Q2: What are the optimal pH conditions for the reductive amination reaction?
The optimal pH for reductive amination is a balance between facilitating Schiff base formation, which is favored under slightly acidic conditions, and ensuring the amine on the target molecule is sufficiently nucleophilic. A pH range of 5.5 to 7.5 is generally recommended.[2][3] For achieving N-terminal specificity on a protein, a lower pH (around 5.5-6.5) is often preferred, as the pKa of the N-terminal alpha-amine is lower than that of the epsilon-amines of lysine residues.[3]
Q3: Which reducing agent should I use and why?
Sodium cyanoborohydride (NaBH₃CN) is the most commonly recommended reducing agent for this reaction.[2][4] It is a mild and selective reducing agent that is stable in aqueous buffers and preferentially reduces the iminium ion (the protonated Schiff base) over the starting aldehyde.[3][5] This selectivity allows for a one-pot reaction where the reducing agent can be present from the beginning. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a safer alternative, though less common for this specific application.[3] Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde, leading to lower yields of the desired conjugate.[5][6]
Q4: My conjugation yield is low. What are the possible causes and solutions?
Low conjugation yield can stem from several factors. Here are some common causes and troubleshooting steps:
| Potential Cause | Recommended Solution |
| Suboptimal pH | Optimize the reaction pH for your specific molecule. Ensure the pH is within the 5.5-7.5 range.[2][3] |
| Inactive Aldehyde | The aldehyde group on the PEG linker is susceptible to oxidation or hydrolysis. Use a fresh vial of the reagent and prepare stock solutions in an anhydrous solvent like DMSO immediately before use.[1] |
| Ineffective Reducing Agent | Ensure your sodium cyanoborohydride is fresh and has been stored properly. Consider potential impurities like free cyanide in the reagent, which can lead to side reactions.[7] |
| Insufficient Molar Excess of Linker | Increase the molar excess of the this compound linker to drive the reaction forward. A 5- to 20-fold molar excess is a common starting point.[3] |
| Presence of Primary Amines in Buffer | Buffers containing primary amines, such as Tris, will compete with your target molecule for reaction with the aldehyde. Use amine-free buffers like PBS, MES, or HEPES.[3] |
| Steric Hindrance | Bulky groups near the reactive amine on your target molecule can hinder the reaction. Optimizing pH, catalyst concentration, and reaction time can help mitigate this.[8] |
Q5: I am observing unexpected side products. What could they be?
Unexpected side products can arise from a few sources:
-
Reduced Aldehyde: If a non-selective or overly reactive reducing agent is used, or if reaction conditions are not optimal, the aldehyde on the PEG linker can be reduced to an alcohol. Using NaBH₃CN helps to minimize this.[5]
-
Hydrolysis of Imine: The Schiff base intermediate is susceptible to hydrolysis back to the starting aldehyde and amine. The presence of a reducing agent helps to drive the reaction towards the stable secondary amine.
-
Cyanated Adducts: Commercial sodium cyanoborohydride can contain free cyanide impurities, which can form undesired side products.[7]
-
Multiple PEGylations: If your target molecule has multiple primary amines (e.g., lysine residues in a protein), you may get a mixture of mono-, di-, and multi-PEGylated products. To favor mono-PEGylation, you can reduce the molar excess of the PEG linker and optimize the pH.[1]
Q6: How can I monitor the progress of the conjugation reaction?
You can monitor the reaction progress using the following techniques:
-
Thin-Layer Chromatography (TLC): TLC provides a quick, qualitative assessment of the consumption of starting materials and the formation of the more polar conjugate.[9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool that separates the reaction components and confirms the molecular weight of the desired product.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase (RP-HPLC) or size-exclusion (SEC-HPLC), can be used for a more quantitative analysis of the reaction mixture.[1]
Q7: How do I purify the final this compound conjugate?
The purification strategy depends on the properties of your final conjugate. Chromatographic techniques are most common:
| Purification Method | Principle | Best For |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | Removing unreacted small molecules, salts, and excess PEG linker from a much larger target molecule (e.g., a protein).[11] |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High-resolution purification of PEGylated peptides and small molecules.[11] |
| Ion-Exchange Chromatography (IEX) | Separation based on net charge. | Separating PEGylated proteins from their un-PEGylated counterparts, and sometimes positional isomers. |
Q8: What is the purpose of the Boc protecting group and when should it be removed?
The tert-butyloxycarbonyl (Boc) group protects a primary amine, preventing it from reacting prematurely.[12] In the context of this compound, this linker is designed for situations where you first want to conjugate via the aldehyde and then, in a subsequent step, deprotect the Boc group to reveal a primary amine for further modification. The Boc group is stable under the neutral to slightly acidic conditions of reductive amination but can be readily removed under acidic conditions (e.g., using trifluoroacetic acid (TFA) in dichloromethane (DCM)).[12][13]
Experimental Protocols
General Protocol for this compound Conjugation to an Amine-Containing Molecule
This protocol provides a general starting point. Optimal conditions, such as molar ratios, reaction time, and temperature, may need to be determined empirically for your specific application.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, or small molecule)
-
Reaction Buffer: Amine-free buffer, e.g., 100 mM MES or Phosphate Buffered Saline (PBS), pH 6.0-7.5.
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous DMSO or DMF (for preparing linker stock solution)
-
Quenching Solution (optional): 1 M Tris-HCl, pH 7.5
-
Purification system (e.g., HPLC, FPLC)
Procedure:
-
Preparation of Reactants:
-
Dissolve your amine-containing molecule in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL for a protein).[2]
-
Immediately before use, equilibrate the vial of this compound to room temperature. Prepare a concentrated stock solution (e.g., 100 mM) in anhydrous DMSO.[1]
-
Prepare a fresh stock solution of NaBH₃CN (e.g., 1 M) in deionized water. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.[1]
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the solution of your amine-containing molecule to achieve the desired molar excess (e.g., 10- to 20-fold excess of linker over amine).[3]
-
Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of approximately 20 mM.[1][2]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or agitation.[1][2]
-
-
Quenching the Reaction (Optional):
-
To consume any unreacted aldehyde groups, you can add the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.[1]
-
-
Purification:
-
Purify the conjugate from unreacted linker, reducing agent, and other impurities using an appropriate chromatographic technique (e.g., SEC for large proteins, RP-HPLC for peptides/small molecules).[11]
-
-
Characterization:
-
Confirm the successful conjugation and assess the purity of the final product using techniques like LC-MS, HPLC, and/or SDS-PAGE (for proteins).
-
Protocol for Boc Deprotection
This protocol outlines the removal of the Boc group to expose the primary amine.
Materials:
-
Boc-protected PEG conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Saturated sodium bicarbonate solution
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Add TFA to the solution to a final concentration of 20-50% (v/v). If your molecule contains functionalities sensitive to alkylation by the released tert-butyl cation (e.g., tryptophan or methionine residues), add a scavenger like TIS (2.5-5% v/v).[8][14]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.[13][15]
-
Once complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.[15]
-
Neutralize any residual acid by re-dissolving the residue in DCM and washing with a saturated sodium bicarbonate solution.[15]
-
Dry the organic layer, concentrate, and proceed with purification or the next reaction step.
Visual Guides
Caption: General experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Ald-CH2-PEG4-Boc Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Ald-CH2-PEG4-Boc.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound?
The most common and likely synthetic route for this compound is the oxidation of the corresponding primary alcohol, Boc-NH-PEG4-CH2-OH. This method is favored for its relative simplicity and the availability of various mild oxidizing agents that are compatible with the Boc protecting group and the PEG chain.
Q2: What are the common side reactions that can lead to low yield in this synthesis?
Several side reactions can contribute to a low yield of the desired aldehyde product:
-
Over-oxidation: The aldehyde product can be further oxidized to a carboxylic acid (HOOC-CH2-PEG4-Boc), especially if harsher oxidizing agents are used or if the reaction is not carefully controlled.
-
Aldehyde Instability: Aldehydes, particularly those on flexible PEG chains, can be prone to oligomerization or polymerization, especially under certain pH conditions or in the presence of impurities.
-
Boc Deprotection: Although generally stable, the Boc (tert-butyloxycarbonyl) protecting group can be labile under strongly acidic conditions. Some oxidation reaction workups might involve acidic steps, potentially leading to the removal of the Boc group and subsequent undesired reactions of the free amine.
-
Incomplete Reaction: The oxidation of the starting alcohol may not go to completion, leaving unreacted starting material in the final mixture and thus lowering the isolated yield of the product.
Q3: How can I monitor the progress of the reaction?
The progress of the oxidation reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: The aldehyde product is typically more nonpolar than the starting alcohol. Therefore, on a silica TLC plate, the product spot should have a higher Rf value than the starting material spot. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize both the starting material and the product.
-
LC-MS: This technique can provide more definitive evidence of product formation by showing the expected mass of the this compound product and the disappearance of the starting alcohol's mass peak.
Q4: What are the best practices for purifying this compound?
The purification of PEGylated compounds can be challenging due to their polarity and potential for heterogeneity. Common purification techniques include:
-
Column Chromatography: Silica gel column chromatography is a standard method. A gradient elution system, starting with a nonpolar solvent system and gradually increasing the polarity, is often effective.
-
Preparative HPLC: For higher purity, reversed-phase preparative High-Performance Liquid Chromatography (HPLC) can be employed.
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and can be useful for removing smaller impurities.[1]
-
Ion-Exchange Chromatography (IEX): This method can be effective in separating charged impurities from the neutral product.[1]
Troubleshooting Guide for Low Yield
This guide addresses specific issues that may lead to low yields in the synthesis of this compound.
| Observation | Potential Cause | Recommended Solution |
| Low conversion of starting material (alcohol) | 1. Insufficient Oxidizing Agent: The molar ratio of the oxidizing agent to the alcohol may be too low. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Reagent Quality: The oxidizing agent may have degraded over time. | 1. Optimize Stoichiometry: Increase the molar equivalents of the oxidizing agent incrementally (e.g., from 1.5 to 2.0 equivalents). 2. Adjust Temperature: If using a mild oxidation method, consider a slight increase in temperature, while carefully monitoring for side product formation. 3. Use Fresh Reagents: Ensure that the oxidizing agent is fresh and has been stored under the recommended conditions. |
| Presence of a more polar byproduct (by TLC) | Over-oxidation to Carboxylic Acid: The aldehyde product has been oxidized further. | 1. Use a Milder Oxidizing Agent: Switch to a more selective oxidizing agent like Dess-Martin Periodinane (DMP) or consider a TEMPO-catalyzed oxidation. 2. Control Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. 3. Maintain Low Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to minimize over-oxidation. |
| Product loss during workup/purification | 1. Product Adsorption: The polar PEGylated aldehyde may be adsorbing to the silica gel during column chromatography. 2. Product Instability: The aldehyde may be degrading on the column or during solvent removal. | 1. Modify Chromatography Conditions: Consider using a different stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent. 2. Gentle Workup: Avoid prolonged exposure to harsh conditions (e.g., high heat during solvent evaporation). Use a rotary evaporator at a moderate temperature. |
| Complex mixture of products observed by LC-MS | Side Reactions or Degradation: This could be due to a variety of factors including impurities in the starting material or solvent, or instability of the product. | 1. Ensure Anhydrous Conditions: For many oxidation reactions (e.g., Swern, Dess-Martin), strictly anhydrous conditions are crucial. Dry solvents and glassware thoroughly. 2. Use High-Purity Starting Materials: Impurities in the starting alcohol can lead to unexpected side products. 3. Degas Solvents: Removing dissolved oxygen from solvents can sometimes prevent oxidative side reactions. |
Experimental Protocols (Representative Method)
Materials:
-
Boc-NH-PEG4-CH2-OH (starting material)
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: Dissolve Boc-NH-PEG4-CH2-OH (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Oxidant: Add Dess-Martin Periodinane (1.5 - 2.0 equivalents) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously for 15-20 minutes until the layers are clear.
-
Workup: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 20% to 60% Ethyl Acetate in Hexanes).
-
Characterization: Characterize the purified product by ¹H NMR and Mass Spectrometry to confirm its identity and purity.
Visualizing the Process
References
Technical Support Center: Ald-CH2-PEG4-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information, troubleshooting advice, and standardized protocols for the effective use of the heterobifunctional linker, Ald-CH2-PEG4-Boc. This linker is a valuable tool in bioconjugation, particularly for the synthesis of complex molecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), offering a reactive aldehyde for conjugation and a Boc-protected amine for sequential modification.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive groups on this compound and what are their functions? A1: this compound is a heterobifunctional linker with two key functional groups:
-
Aldehyde Group (-CHO): This group reacts with primary amines (e.g., on the N-terminus or lysine residues of a protein) to form an initial Schiff base (imine), which can then be reduced to a stable secondary amine bond through reductive amination.[4][5] It can also react with hydrazide or aminooxy groups to form hydrazone or oxime bonds, respectively.[3][6]
-
Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for a primary amine.[7][8] It remains stable under neutral and basic conditions, allowing for chemoselective reactions at the aldehyde terminus. The Boc group can be removed with a strong acid, such as trifluoroacetic acid (TFA), to expose the primary amine for subsequent conjugation steps.[7][8]
Q2: What are the recommended storage conditions for this compound? A2: To maintain its reactivity and prevent degradation, this compound should be stored at –20°C, under a dry, inert atmosphere (e.g., argon or nitrogen), and protected from light.[1][3] Before use, allow the container to warm to room temperature before opening to prevent moisture condensation, which can hydrolyze the aldehyde and the Boc-protected amine.
Q3: What is the purpose of the PEG4 spacer? A3: The tetraethylene glycol (PEG4) spacer is a flexible, hydrophilic chain that enhances the aqueous solubility of the linker and the resulting conjugate.[3] It also reduces steric hindrance between the conjugated molecules, which can improve the accessibility of the reactive groups and the biological activity of the final product.[9]
Q4: What are the most common side reactions to be aware of when using this linker? A4: The most common side reactions are associated with the two main steps of its use:
-
Reductive Amination:
-
Hydrolysis of the Schiff Base: The imine intermediate is susceptible to hydrolysis, which is a reversible reaction. This can lead to low conjugation yields.[4][10]
-
Reduction of the Aldehyde: Using a strong reducing agent (e.g., sodium borohydride) can lead to the unwanted reduction of the starting aldehyde before it reacts with the amine.[4]
-
-
Boc Deprotection:
-
Alkylation by tert-Butyl Cation: The cleavage of the Boc group generates a reactive tert-butyl carbocation, which can alkylate nucleophilic residues (e.g., tryptophan, methionine) on your molecule, leading to undesired side products.[11]
-
Incomplete Deprotection: Insufficient acid strength or reaction time can result in incomplete removal of the Boc group.[12]
-
Q5: Which analytical techniques are recommended for monitoring reactions and characterizing the final conjugate? A5: Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary technique for monitoring the progress of both the conjugation and deprotection steps.[13][14] It allows for the confirmation of the molecular weight of the products and the detection of any side products. High-Performance Liquid Chromatography (HPLC) with UV or other suitable detectors can be used to assess purity.[15] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation of the linker and its conjugates.[16]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield (Reductive Amination) | Suboptimal pH: The pH is critical for Schiff base formation. If the pH is too low, the amine on the target molecule will be protonated and non-nucleophilic. If it's too high, the reaction rate can be slow. | Maintain a slightly acidic pH, typically between 6.0 and 7.0, to facilitate imine formation. |
| Hydrolysis of Imine Intermediate: The Schiff base is unstable in aqueous solutions and can hydrolyze back to the starting aldehyde and amine.[4] | Perform the reduction step in a timely manner after imine formation. Use a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) that selectively reduces the imine.[4] | |
| Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling. | Use a fresh, high-quality reducing agent. | |
| Presence of Interfering Substances: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the aldehyde. | Perform a buffer exchange into an amine-free buffer such as PBS or HEPES before starting the conjugation. | |
| Oxidation of the Aldehyde: The aldehyde group on the linker may have oxidized to a carboxylic acid, rendering it unreactive towards amines. | Store the linker under inert gas and protected from light. Use freshly prepared solutions. | |
| Formation of Unexpected Side Products | Reduction of Aldehyde: A strong reducing agent like sodium borohydride (NaBH₄) was used, which can reduce the aldehyde directly.[4] | Use a milder reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), which are more selective for the imine.[4][17] |
| tert-Butylation during Boc Deprotection: The reactive tert-butyl carbocation formed during deprotection has alkylated the target molecule.[11] | Add a scavenger, such as triisopropylsilane (TIS) or anisole, to the deprotection reaction mixture to trap the tert-butyl cation.[11] | |
| Oxidative Degradation of PEG Chain: The PEG chain can be susceptible to oxidation, especially in the presence of metal ions or upon exposure to light and heat.[18] | Use high-purity, metal-free buffers and reagents. Protect the reaction from light and avoid excessive heat. | |
| Incomplete Boc Deprotection | Insufficient Acid Strength or Concentration: The acid used is not strong enough or is too dilute to completely remove the Boc group. | Use a higher concentration of Trifluoroacetic Acid (TFA), typically 20-50% in Dichloromethane (DCM).[12] |
| Inadequate Reaction Time: The reaction time was too short for complete deprotection. | Monitor the reaction by LC-MS and extend the reaction time as needed. Deprotection is typically complete within 1-2 hours at room temperature.[12] | |
| Steric Hindrance: Bulky groups near the Boc-protected amine can slow down the deprotection reaction. | Consider using a stronger acid system (e.g., 4M HCl in dioxane), increasing the reaction time, or gentle warming, always in the presence of scavengers.[11] |
Experimental Protocols
Protocol 1: Reductive Amination of a Protein with this compound
This protocol describes a general procedure for conjugating this compound to a protein via reductive amination.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 100 mM phosphate buffer, pH 7.0)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 2-10 mg/mL) in an amine-free buffer.
-
Linker Stock Solution: Prepare a fresh stock solution of this compound in anhydrous DMSO (e.g., 100 mM).
-
Reducing Agent Stock Solution: Prepare a fresh stock solution of NaBH₃CN in a suitable buffer (e.g., 1 M in 10 mM NaOH).
-
Conjugation Reaction: a. Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. b. Gently mix and incubate at room temperature for 1-2 hours to allow for Schiff base formation. c. Add the NaBH₃CN stock solution to a final concentration of 20-50 mM. d. Continue the incubation for 4-16 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching: Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted aldehyde groups. Incubate for 30 minutes at room temperature.
-
Purification: Purify the protein-PEG-Boc conjugate using a desalting column or SEC to remove excess linker and other reagents.
-
Characterization: Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight and by LC-MS to confirm the mass of the conjugate.
Protocol 2: Boc Deprotection of the Protein-PEG-Boc Conjugate
This protocol outlines the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Lyophilized Protein-PEG-Boc conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Scavenger (e.g., Triisopropylsilane - TIS)
-
Cold diethyl ether
-
Neutralization buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolution: Dissolve the lyophilized Protein-PEG-Boc conjugate in a mixture of DCM and TFA (e.g., 80:20 v/v).
-
Add Scavenger: Add TIS to a final concentration of 2.5-5% (v/v).
-
Deprotection Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS to confirm the removal of the Boc group (mass decrease of 100.12 Da).
-
Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Protein Precipitation: Precipitate the deprotected protein by adding cold diethyl ether. Centrifuge to pellet the protein and discard the supernatant.
-
Washing: Wash the protein pellet with cold diethyl ether to remove residual TFA.
-
Resuspension: Air-dry the protein pellet and resuspend the deprotected protein-PEG-amine conjugate in a suitable buffer for the next step or for storage.
Visualizations
Caption: Reductive amination workflow for conjugating this compound to a protein.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ald-CH2-PEG4-NHBoc | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Aldehyde, Aldehyde Linkers | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. enovatia.com [enovatia.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Ald-CH2-PEG4-Boc
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from Ald-CH2-PEG4-Boc. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help you achieve complete and efficient deprotection, yielding the desired Ald-CH2-PEG4-NH2 product.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection of this compound?
Incomplete Boc deprotection can stem from several factors:
-
Insufficient Acid Concentration or Reaction Time: The cleavage of the Boc group is an acid-catalyzed process.[1] Low concentrations of trifluoroacetic acid (TFA) or short reaction times are the most frequent causes of incomplete reactions.[2] The rate of Boc cleavage often exhibits a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly slow the reaction.[3]
-
Steric Hindrance: The polyethylene glycol (PEG) chain, although designed to improve solubility, can create steric hindrance around the Boc-protected amine, slowing down the approach of the acid.[2] This may require more forcing conditions, such as longer reaction times or slightly elevated temperatures, for complete removal.
-
Inadequate Reagent Quality: The purity and anhydrous nature of the reagents and solvents are critical. Water contamination in the reaction mixture can reduce the effective acid concentration.
-
Low Temperature: While reactions are often initiated at 0°C to control reactivity, maintaining a very low temperature for the entire duration may significantly slow down the deprotection of a sterically hindered or less reactive substrate.[2]
Q2: How can I monitor the progress of the Boc deprotection reaction?
Several analytical techniques can be used to monitor the reaction's progress:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method to qualitatively track the reaction. The deprotected product, Ald-CH2-PEG4-NH2, is more polar than the starting material and will have a lower Retention Factor (Rf) value. The disappearance of the starting material spot and the appearance of a new, lower spot (often visualized with a ninhydrin stain for the free amine) indicate a successful reaction.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring the disappearance of the starting material and the appearance of the product, confirming the expected mass change.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides definitive evidence of Boc group removal by observing the disappearance of the characteristic singlet peak of the tert-butyl protons, which typically appears around 1.4 ppm.[4]
Q3: Are there any potential side reactions I should be aware of during the deprotection of this compound?
Yes, the primary side reaction of concern is the alkylation of the desired product or other nucleophiles in the reaction mixture by the tert-butyl cation generated during the cleavage of the Boc group.[5] While the aldehyde group is generally stable to the acidic conditions of Boc deprotection, prolonged exposure or harsh conditions could potentially lead to undesired reactions. To mitigate the risk of side reactions from the tert-butyl cation, the use of a scavenger is highly recommended.[6]
Q4: What are scavengers and why are they important in Boc deprotection?
Scavengers are reagents added to the reaction mixture to "trap" the reactive tert-butyl cation that is formed as a byproduct of Boc cleavage.[6] By reacting with this carbocation, scavengers prevent it from causing unwanted side reactions, such as the alkylation of the newly formed amine or other sensitive functional groups.[5] Triisopropylsilane (TIS) is a commonly used and effective scavenger for this purpose.[1]
Troubleshooting Guide
If you are experiencing incomplete deprotection of this compound, consider the following troubleshooting steps:
| Issue | Potential Cause | Recommended Solution |
| Significant amount of starting material remains after the standard reaction time (as observed by TLC or LC-MS). | 1. Insufficient acid concentration.2. Inadequate reaction time.3. Low reaction temperature. | 1. Increase the concentration of TFA in DCM (e.g., from 20% to 50% v/v).2. Extend the reaction time and continue to monitor the progress every 30-60 minutes.3. Allow the reaction to warm to room temperature after the initial cooling period. |
| Multiple spots are observed on the TLC plate, or unexpected masses are detected by LC-MS. | 1. Side reactions caused by the tert-butyl cation.2. Degradation of the starting material or product due to overly harsh conditions. | 1. Ensure a scavenger, such as Triisopropylsilane (TIS), is included in the reaction mixture (typically 2.5-5% v/v).2. Perform the reaction at 0°C to room temperature and avoid excessive heating. Ensure the reaction is stopped once the starting material is consumed. |
| The product appears as an oil and is difficult to isolate. | The trifluoroacetate (TFA) salt of the amine product can sometimes be oily or sticky. | Consider precipitating the product by adding the reaction mixture to a large volume of cold diethyl ether.[2] Alternatively, after removing the volatiles, the resulting TFA salt can often be used directly in the next synthetic step without isolation. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
This protocol is suitable for the deprotection of this compound.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (recommended scavenger)
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM (e.g., to a concentration of 0.1-0.2 M) in a round-bottom flask.[2]
-
Cooling: Cool the solution to 0°C in an ice bath.[7]
-
Reagent Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). Add TIS to a final concentration of 2.5-5% (v/v).[2]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.[2] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[2]
-
Work-up:
-
Method A (Direct Use): Once the reaction is complete, remove the DCM, excess TFA, and TIS under reduced pressure using a rotary evaporator. The resulting amine TFA salt can often be used directly in the next step.[7] To help remove residual TFA, co-evaporation with toluene can be performed.[7]
-
Method B (Neutralization): After concentrating the reaction mixture, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[2] Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.
-
Method C (Precipitation): Add the reaction mixture dropwise to a large volume of cold diethyl ether to precipitate the deprotected amine salt.[2] Collect the precipitate by filtration.
-
Protocol 2: Analytical Monitoring by Thin-Layer Chromatography (TLC)
Materials:
-
Silica gel TLC plates
-
Developing chamber
-
Mobile phase (e.g., a mixture of DCM and methanol, such as 9:1 v/v)
-
Ninhydrin stain solution
-
Heat gun
Procedure:
-
Spotting: At various time points during the reaction, take a small aliquot of the reaction mixture using a capillary tube and spot it on the baseline of a silica gel TLC plate. It is also helpful to spot the starting material as a reference.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate from the chamber and mark the solvent front. Dry the plate thoroughly. Dip the plate in a ninhydrin stain solution and then gently heat it with a heat gun. The appearance of a colored spot (typically purple or yellow) at a lower Rf than the starting material indicates the presence of the free amine.
Visualizations
Caption: A troubleshooting workflow for addressing incomplete Boc deprotection.
Caption: A step-by-step experimental workflow for the Boc deprotection of this compound.
References
Technical Support Center: Optimizing Reactions with Ald-CH2-PEG4-Boc
Welcome to the technical support center for Ald-CH2-PEG4-Boc, a high-purity heterobifunctional linker designed for advanced bioconjugation and drug development. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive groups of this compound and what are their respective functionalities?
A1: this compound is a heterobifunctional linker featuring two key reactive groups:
-
Aldehyde Group (-CHO): This group chemoselectively reacts with aminooxy or hydrazide moieties to form stable oxime or hydrazone bonds, respectively.[1] This reaction is a cornerstone of bioconjugation due to its high specificity and the stability of the resulting covalent bond.[2]
-
Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a stable protecting group for the primary amine. It can be removed under mild acidic conditions to reveal the amine, which can then be used for subsequent conjugation reactions, such as amide bond formation.[1]
Q2: What is the main application of the this compound linker?
A2: This linker is ideal for sequential or orthogonal bioconjugation strategies.[1] A typical workflow involves first reacting the aldehyde group with an aminooxy- or hydrazide-functionalized molecule. Following this, the Boc group is removed to expose the amine, which can then be conjugated to a second molecule of interest. This stepwise approach is frequently used in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs).[3][4]
Q3: What are the optimal pH conditions for the aldehyde ligation (oxime/hydrazone formation)?
A3: The optimal pH for oxime ligation is a balance between protonating the carbonyl group (favored at low pH) and maintaining the nucleophilicity of the aminooxy group (higher at neutral pH).[5] For uncatalyzed reactions, a slightly acidic pH of 4.5 to 5.5 is often optimal.[2][5] However, with the use of nucleophilic catalysts like aniline, the reaction can proceed efficiently at a more neutral pH of 6.5-7.5.[5]
Q4: How can I remove the Boc protecting group?
A4: The Boc group is typically removed under mild acidic conditions. A common method involves treating the molecule with a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[2][6] Concentrations of 20-50% TFA in DCM are often used, with reaction times ranging from 30 to 60 minutes at room temperature.[2][6]
Troubleshooting Guides
Issue 1: Slow or Incomplete Aldehyde Ligation (Oxime/Hydrazone Formation)
A common challenge encountered is a slow or stalled reaction between the aldehyde group of the linker and the aminooxy/hydrazide-functionalized molecule.
| Potential Cause | Recommended Solution |
| Suboptimal pH | Measure the pH of your reaction mixture. For uncatalyzed reactions, adjust the pH to a range of 4.5-5.5. For catalyzed reactions, a pH of 6.5-7.5 is recommended.[5] |
| Absence of a Catalyst | At neutral pH, the reaction can be very slow. The addition of a nucleophilic catalyst is highly recommended. Aniline is commonly used, but derivatives like p-phenylenediamine (pPDA) or m-phenylenediamine (mPDA) are significantly more effective.[5][7] |
| Low Reactant Concentration | Oxime ligation is a bimolecular reaction, so the rate is dependent on the concentration of both reactants. If possible, increase the concentration of your reactants to accelerate the reaction rate.[7] |
| Low Temperature | Gently increasing the reaction temperature to 37°C can improve the reaction rate. However, this should be done with caution to avoid degradation of sensitive biomolecules.[7] |
| Reactant Degradation | Ensure the aldehyde on the PEG linker has not oxidized. Store the linker under inert gas and protect it from light. |
Issue 2: Low Yield After Boc Deprotection
Low recovery of the deprotected amine-PEG conjugate can occur due to several factors.
| Potential Cause | Recommended Solution |
| Incomplete Deprotection | Extend the reaction time or slightly increase the concentration of TFA. Monitor the reaction progress using LC-MS to ensure all the starting material is consumed.[7] |
| Side Reactions | The intermediate t-butyl cation generated during deprotection can alkylate nucleophilic sites on your molecule. If this is suspected, consider adding a scavenger like triisopropylsilane (TIS) to the reaction mixture. |
| Product Loss During Work-up | The deprotected amine salt can be highly water-soluble. Avoid excessive aqueous washes. Precipitation in a non-polar solvent like cold diethyl ether can be an effective method for recovery. |
| Degradation of Molecule | If your molecule is acid-sensitive, standard TFA/DCM conditions may be too harsh. Consider alternative, milder deprotection methods. |
Data Summary
Table 1: Optimizing Oxime Ligation with Catalysts at Neutral pH
The use of a catalyst can dramatically increase the rate of oxime formation, especially at neutral pH. The data below illustrates the relative rate enhancements.
| Catalyst | Concentration | pH | Relative Rate Enhancement (vs. Uncatalyzed) |
| Uncatalyzed | - | 7.0 | 1x |
| Aniline | 100 mM | 7.0 | ~6x-19x |
| p-Phenylenediamine | 10 mM | 7.0 | ~120x |
| m-Phenylenediamine | 100 mM | 7.0 | ~2.5x more efficient than aniline |
Data compiled from multiple sources demonstrating the significant impact of catalysts.[5][7][8]
Table 2: Common Boc Deprotection Conditions
| Reagent System | Solvent | Typical Concentration | Reaction Time | Temperature |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 30 - 120 min | Room Temp |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4M | 1 - 4 hours | Room Temp |
These conditions are a general starting point and may require optimization for specific substrates.
Experimental Protocols
Protocol 1: General Procedure for Oxime Ligation with this compound
This protocol describes the conjugation of an aminooxy-functionalized molecule to the aldehyde group of the linker.
-
Dissolve Reactants: Dissolve the this compound and the aminooxy-containing molecule in a suitable reaction buffer (e.g., 100 mM phosphate buffer). For reactions at neutral pH, a pH of 7.0 is recommended with a catalyst. For uncatalyzed reactions, a pH of 4.5-5.5 is preferable.
-
Molar Ratio: Use a 1.5 to 10-fold molar excess of the aminooxy reagent over the this compound to drive the reaction to completion.[9]
-
Catalyst Addition (Recommended for neutral pH): If using a catalyst, prepare a stock solution of p-phenylenediamine or aniline. Add the catalyst to the reaction mixture to a final concentration of 2-10 mM for p-phenylenediamine or up to 100 mM for aniline.[5]
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. For slower reactions, the temperature can be increased to 37°C.[2]
-
Monitoring: Monitor the reaction progress by LC-MS, observing the consumption of the starting materials and the formation of the desired conjugate.
-
Purification: Once the reaction is complete, purify the conjugate using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography.
Protocol 2: Boc Deprotection of the PEGylated Conjugate
This protocol outlines the removal of the Boc protecting group to expose the primary amine.
-
Dissolution: Dissolve the Boc-protected PEG conjugate in anhydrous dichloromethane (DCM).
-
Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) for a final concentration of 50% (v/v).[9]
-
Incubation: Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring: Check for the completion of the reaction by LC-MS.
-
Solvent Removal: Remove the TFA and DCM under a gentle stream of nitrogen or by rotary evaporation.
-
Work-up: The resulting deprotected amine salt can be used directly in the next step or purified. For purification, the residue can be precipitated by adding it to a large volume of cold diethyl ether.
Visualizations
References
- 1. Ald-CH2-PEG4-NHBoc | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Molecular Staging [molecularstaging.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Ald-CH2-PEG4-Boc stability issues in solution
Welcome to the technical support center for Ald-CH2-PEG4-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this heterobifunctional linker in solution. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
A1: this compound is a heterobifunctional linker featuring an aldehyde group and a tert-butyloxycarbonyl (Boc) protected amine, separated by a 4-unit polyethylene glycol (PEG) spacer.[1][2] The PEG spacer enhances water solubility and provides flexibility.[3][4] The primary stability concerns revolve around the three key components of the molecule:
-
The Acid-Labile Boc Group: The Boc protecting group is sensitive to acidic conditions and can be prematurely cleaved.[5]
-
The Reactive Aldehyde Group: The aldehyde functionality can undergo unwanted reactions, such as oxidation or hydrate formation in aqueous solutions.[6][7]
-
The PEG Chain: The polyethylene glycol backbone is susceptible to oxidative degradation over time, which can be accelerated by heat, light, and the presence of metal ions.[4][5]
Q2: How does the pH of the solution affect the stability of this compound?
A2: The pH of the solution is a critical factor governing the stability of this linker.[3]
-
Acidic Conditions (pH < 5): The Boc group is readily cleaved under acidic conditions, exposing the primary amine.[5] This is an intended reaction for deprotection but constitutes degradation if it occurs prematurely.[5]
-
Neutral to Mildly Basic Conditions (pH 7-8.5): The molecule is relatively stable in this range.[5] The aldehyde group is reactive towards amines (for reductive amination) or hydrazides/aminooxy groups (for hydrazone/oxime formation).[1][8] However, the PEG backbone can still be susceptible to long-term oxidative degradation.[5]
-
Strongly Basic Conditions (pH > 9): The Boc group is generally stable in basic and nucleophilic environments.[9][10] However, high pH can promote side reactions involving the aldehyde group.
Q3: What are the recommended storage and handling conditions for this compound?
A3: To ensure maximum stability and shelf-life, this compound should be stored at low temperatures, such as -20°C, in a dry environment, and protected from light.[4] It is advisable to handle the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.[4] Avoid repeated freeze-thaw cycles of solutions.[8] For solutions, prepare them fresh before use whenever possible.[11]
Q4: What are the primary degradation pathways for this compound?
A4: The two main degradation pathways are the hydrolysis of the Boc group and the oxidation of the PEG chain.
-
Acid-Catalyzed Boc Deprotection: In the presence of acid, the Boc group is cleaved to release the free amine, a tert-butyl cation, and carbon dioxide.[9][12] This is often the most immediate stability issue if the compound is exposed to acidic media.[5]
-
Oxidative Degradation of the PEG Chain: The ether linkages in the PEG backbone can undergo auto-oxidation.[5] This process, often initiated by trace metal ions, heat, or light, can lead to chain scission and the formation of impurities such as formaldehyde and acetaldehyde.[5][13]
Quantitative Data Summary
While specific kinetic data for this compound is not extensively published, the stability of its core functional groups is well-documented. The following tables summarize their general stability profiles based on studies of related compounds.[4]
Table 1: Stability of the Boc-Protected Amine
| Condition | Reagent/Environment | Stability | Outcome of Instability |
| Acidic | 20-50% TFA in DCM | Labile | Rapid cleavage to free amine[12] |
| 4M HCl in Dioxane | Labile | Cleavage to free amine[12] | |
| Aqueous, pH < 5 | Labile | Slow to moderate cleavage[5] | |
| Basic | 0.1 M NaOH | Stable | Generally no reaction[5][10] |
| Amines (e.g., Piperidine) | Stable | Generally no reaction[9] | |
| Reductive | H₂/Pd | Stable | Generally no reaction[9] |
| Oxidative | 3% H₂O₂ | Stable | Generally no reaction |
Table 2: Stability of the Aldehyde Group
| Condition | Reagent/Environment | Stability | Potential Reaction/Outcome |
| Aqueous Solution | Water (Neutral pH) | Reversible Equilibrium | Forms an unstable geminal diol (hydrate)[6][14] |
| Oxidative | Air, Mild Oxidants | Susceptible | Oxidation to carboxylic acid[7] |
| Reductive | NaBH₃CN, NaBH(OAc)₃ | Reactive | Reduction to an alcohol (part of reductive amination) |
| Nucleophilic | Hydrazides, Amines | Reactive | Forms hydrazones, imines/enamines[1][14] |
Table 3: Stability of the PEG Chain
| Condition | Reagent/Environment | Stability | Outcome of Instability |
| Oxidative | Air, O₂, light, metal ions | Susceptible | Chain scission, formation of aldehydes/acids[4][5][13] |
| Thermal | Elevated Temperature (>60°C) | Susceptible | Accelerates oxidative degradation[4] |
| Acidic/Basic | 0.1 M HCl / 0.1 M NaOH | Generally Stable | The ether backbone is robust to hydrolysis[3] |
Troubleshooting Guides
Issue 1: Premature removal of the Boc protecting group.
-
Symptom: Analysis of your compound by LC-MS or NMR shows the appearance of a species with a mass corresponding to the deprotected amine.
-
Potential Cause: Exposure to acidic conditions during your experiment or workup. This can include acidic buffers, reagents, or even acidic silica gel during chromatography.
-
Troubleshooting Steps:
-
Verify pH: Ensure all aqueous solutions and buffers are maintained at a neutral or slightly basic pH (pH 7-8.5).[8]
-
Use Neutralized Solvents: If using chlorinated solvents like dichloromethane (DCM), which can contain trace HCl, consider passing it through a plug of basic alumina before use.
-
Alternative Purification: If using silica gel chromatography, consider pre-treating the silica with a base like triethylamine or using an alternative matrix like neutral alumina.
-
Issue 2: Low yield or side-reactions during conjugation with the aldehyde group.
-
Symptom: Incomplete reaction with an aminooxy or hydrazide-containing molecule, or the formation of unexpected byproducts.
-
Potential Cause:
-
Hydrate Formation: In aqueous buffers, the aldehyde exists in equilibrium with its less reactive hydrate (geminal diol) form.[6][15]
-
Oxidation: The aldehyde may have been partially oxidized to a non-reactive carboxylic acid during storage or handling.
-
Suboptimal pH: The formation of oximes or hydrazones is pH-dependent, typically favoring slightly acidic conditions (pH 4.5-6) which may conflict with Boc group stability. Reductive amination requires specific pH control (typically pH 6-8).
-
-
Troubleshooting Steps:
-
Optimize pH: For oxime/hydrazone ligation, carefully buffer the reaction at the highest possible pH that allows for efficient reaction without significant Boc deprotection (e.g., pH 6). For reductive amination, maintain pH 7-8.
-
Consider Solvent: Performing the reaction in an organic co-solvent can shift the equilibrium away from the hydrate form, increasing the concentration of the reactive aldehyde.
-
Purity Check: Before the reaction, verify the purity of the this compound reagent to ensure it has not been oxidized.
-
Issue 3: General sample degradation or appearance of multiple unknown impurities.
-
Symptom: Broad peaks in HPLC, or multiple unexpected masses in LC-MS, particularly at lower molecular weights.
-
Potential Cause: Oxidative degradation of the PEG chain.[4] This can be catalyzed by trace metal ions in buffers or exposure to air and light over extended periods.
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Use high-purity water and buffer components to minimize metal ion contamination.
-
Degas Solutions: For long reactions, consider degassing buffers to remove dissolved oxygen.
-
Protect from Light: Store the reagent and conduct experiments in amber vials or protect them from direct light.
-
Add Chelators: In some cases, adding a small amount of a chelating agent like EDTA to buffers can help sequester metal ions.
-
Experimental Protocols
Protocol 1: Forced Degradation Study for Stability Assessment
This protocol is used to intentionally degrade the compound to identify potential degradation products and assess its stability under various stress conditions.[4]
-
Sample Preparation: Prepare stock solutions of this compound (e.g., 1 mg/mL) in an organic solvent like acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH.
-
Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide (H₂O₂).
-
Control: Dilute the stock solution in pure water.
-
-
Incubation: Incubate all solutions at a controlled temperature (e.g., 40°C) for a set period (e.g., 24-48 hours), protected from light.
-
Analysis: At various time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each solution. If necessary, neutralize the acidic and basic samples. Analyze all samples by RP-HPLC-MS to monitor the disappearance of the parent compound and the formation of degradation products.
Protocol 2: Standard Boc Deprotection
This protocol describes the intentional and controlled removal of the Boc protecting group.[12]
-
Dissolution: Dissolve the this compound compound in anhydrous dichloromethane (DCM) (e.g., 0.1 M).
-
Acid Addition: Cool the solution to 0°C in an ice bath. Add an equal volume of trifluoroacetic acid (TFA) for a final concentration of 50% (v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's completion by TLC or LC-MS.[12]
-
Workup: Once complete, remove the solvent and excess TFA under reduced pressure (in vacuo). To ensure full removal of TFA, co-evaporate the residue with DCM two or three times.[12] The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the next step.
Visualizations
Caption: Structure of the this compound heterobifunctional linker.
Caption: Experimental workflow for a forced degradation stability study.
Caption: Acid-catalyzed deprotection pathway of the Boc group.[12]
Caption: Oxidative degradation pathway of the PEG chain.[4][5]
References
- 1. Ald-CH2-PEG4-NHBoc | AxisPharm [axispharm.com]
- 2. This compound | Wolfe Labs [wolfelabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 7. Aldehyde - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. quora.com [quora.com]
Technical Support Center: Improving Ald-CH2-PEG4-Boc Conjugation Efficiency
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to optimize the conjugation efficiency of the Ald-CH2-PEG4-Boc linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive groups?
This compound is a heterobifunctional chemical linker.[1][2][3] It consists of three key components:
-
Aldehyde (Ald-CH2-): An aldehyde group that reacts with primary amines (e.g., lysine residues on proteins), hydrazides, or aminooxy groups.[2][3]
-
PEG4 Spacer (-PEG4-): A tetraethylene glycol spacer that increases hydrophilicity, improves solubility, and provides flexibility to the molecule.[2]
-
Boc-Protected Amine (-NHBoc): A primary amine protected by a tert-butyloxycarbonyl (Boc) group. This amine is unreactive until the Boc group is removed under mild acidic conditions, allowing for sequential conjugation strategies.[2][4]
Q2: What is the primary reaction used to conjugate the aldehyde group of this linker?
The primary method for conjugating the aldehyde group to a primary amine on a biomolecule is reductive amination .[5] This two-step process involves the initial formation of an unstable imine (Schiff base), which is then immediately reduced to a stable secondary amine linkage using a mild reducing agent.[5][6]
Q3: How can I control and improve the efficiency of the reductive amination reaction?
Several factors are critical for optimizing conjugation efficiency:
-
pH Control: The reaction is highly pH-dependent. Imine formation is most efficient at a slightly acidic to neutral pH (typically 6.0-7.5), while the subsequent reduction is also effective in this range.[5]
-
Choice of Reducing Agent: A mild reducing agent that selectively reduces the imine without affecting the aldehyde is essential. Sodium cyanoborohydride (NaBH₃CN) is the most common choice for this purpose in bioconjugation.[7][8][9]
-
Molar Ratio: Using a molar excess of the this compound linker relative to the biomolecule can drive the reaction to completion.
-
Buffer Selection: Use amine-free buffers, such as phosphate or borate buffers, to avoid competition with the target amine.
Q4: When and how should I remove the Boc protecting group?
The Boc group should be removed after the initial aldehyde conjugation is complete if you intend to use the newly exposed amine for a subsequent reaction. Deprotection is achieved by treating the conjugate with a strong acid, most commonly trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (DCM).[4][10] This reaction is typically fast and occurs at room temperature.[4]
Experimental Workflows and Chemistry
The conjugation process involves two principal stages: the initial reductive amination to attach the linker to the target molecule, followed by the optional deprotection of the Boc group to reveal a primary amine for further functionalization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ald-CH2-PEG4-NHBoc | AxisPharm [axispharm.com]
- 3. PEG Aldehyde | Aldehyde Linkers | PEG-CHO | ADC Linkers | AxisPharm [axispharm.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodium cyanoborohydride [organic-chemistry.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Preventing aggregation with Ald-CH2-PEG4-Boc conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Ald-CH2-PEG4-Boc conjugates. Our goal is to help you prevent and resolve issues related to aggregation and other common challenges during your experiments.
Troubleshooting Guides
This section addresses specific problems you may encounter when using this compound conjugates.
Issue 1: Visible Precipitation or Aggregation of the Conjugate
Question: I observed cloudiness or precipitation in my reaction mixture after adding the this compound conjugate. What could be the cause and how can I resolve it?
Answer:
Aggregation of this compound conjugates can stem from several factors, including solvent choice, concentration, and pH. The amphiphilic nature of the molecule, with its hydrophobic Boc group and hydrophilic PEG chain, can lead to self-assembly under certain conditions.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Poor Solvent Choice | The solubility of the conjugate is highly dependent on the solvent system. While the PEG4 spacer enhances aqueous solubility, the Boc group can lead to poor solubility in purely aqueous solutions.[1] A summary of suitable solvents is provided in Table 1. |
| High Concentration | High concentrations of the conjugate can promote intermolecular interactions and aggregation. Try reducing the concentration of the this compound conjugate in your reaction. |
| Suboptimal pH | The pH of the solution can influence the charge and stability of your target molecule (e.g., protein), potentially leading to aggregation upon conjugation. Ensure the reaction buffer is at a pH that maintains the stability of your biomolecule. |
| Localized High Concentration | Adding the conjugate stock solution too quickly can create localized areas of high concentration, leading to precipitation. Add the conjugate solution dropwise while gently vortexing or stirring the reaction mixture. |
Issue 2: Low Yield of the Final Conjugated Product
Question: My final product yield is consistently low after the conjugation reaction. What are the potential reasons and how can I improve it?
Answer:
Low reaction yield is a common issue in bioconjugation and can be attributed to several factors, from reagent quality to reaction conditions.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reductive Amination | The formation of a stable secondary amine bond via reductive amination is a two-step process. Inefficient Schiff base formation or incomplete reduction can lead to low yields. Ensure the pH is optimal for Schiff base formation (typically pH 6.0-7.5) and that a fresh, active reducing agent (e.g., sodium cyanoborohydride) is used. |
| Hydrolysis of the Aldehyde Group | The aldehyde group can be susceptible to oxidation or other side reactions in aqueous buffers over extended periods. Prepare the conjugate solution fresh and add it to the reaction mixture promptly. |
| Competing Amines in Buffer | Buffers containing primary amines (e.g., Tris) will compete with your target molecule for reaction with the aldehyde group, significantly reducing the yield. Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or HEPES. |
| Steric Hindrance | The accessibility of the target amine on your biomolecule can affect conjugation efficiency. Consider optimizing the linker length if steric hindrance is suspected. |
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the this compound conjugate?
A1:
-
Ald-CH2- (Propionaldehyde): This aldehyde functional group reacts with primary amines on target molecules (like proteins or peptides) to form an initial imine bond, which is then reduced to a stable secondary amine linkage in a process called reductive amination.[2]
-
PEG4 (Tetraethylene Glycol): This hydrophilic spacer enhances the solubility of the conjugate in aqueous and many organic solvents.[3][4] It also provides flexibility and can reduce the immunogenicity of the final conjugate.[3][4]
-
-Boc (tert-Butyloxycarbonyl): This is a protecting group for a primary amine. It is stable under many reaction conditions but can be removed under acidic conditions to reveal a free amine for subsequent conjugation steps.[1]
Q2: What is the best way to store the this compound conjugate?
A2: For long-term storage, it is recommended to store the conjugate at -20°C in a desiccated environment to prevent degradation from moisture and temperature fluctuations.[5] For short-term storage, keeping it at 2-8°C is acceptable.
Q3: How can I monitor the progress of the conjugation reaction?
A3: The progress of the reaction can be monitored using techniques like SDS-PAGE, which will show a shift in the molecular weight of the protein upon successful conjugation. For more detailed analysis, techniques like HPLC or mass spectrometry can be used to identify and quantify the conjugated product.
Q4: What are the optimal conditions for Boc deprotection?
A4: The Boc group is typically removed under acidic conditions.[1] A common method is to use a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1] The concentration of TFA and the reaction time will depend on the sensitivity of your molecule.
Data Presentation
Table 1: Qualitative Solubility of this compound and Similar PEG Conjugates
This table provides a general guide to the solubility of this compound based on the properties of its components and data from similar PEGylated molecules. Users should perform their own solubility tests for their specific experimental conditions.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water / Aqueous Buffers (e.g., PBS) | Aqueous | Moderately Soluble to Soluble | The PEG4 spacer significantly increases aqueous solubility.[1] However, the hydrophobic Boc group may limit solubility at high concentrations. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Readily Soluble | Excellent solvent for a wide range of polar and nonpolar compounds, including PEG derivatives.[6][7] |
| Dimethylformamide (DMF) | Polar Aprotic | Readily Soluble | Similar to DMSO, DMF is a good solvent for PEGylated molecules.[6][7] |
| Dichloromethane (DCM) | Chlorinated | Soluble | The Boc group and the overall organic nature of the molecule contribute to solubility in chlorinated solvents. |
| Methanol / Ethanol | Polar Protic | Soluble | The PEG chain can form hydrogen bonds with alcohols, promoting solubility.[7] |
| Acetonitrile (ACN) | Polar Aprotic | Soluble | A good solvent for many organic molecules, including functionalized PEGs.[7] |
| Hexanes / Ether | Nonpolar | Sparingly Soluble to Insoluble | The hydrophilic PEG4 chain will limit solubility in nonpolar solvents.[7][8] |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination with this compound
This protocol describes a general method for conjugating an amine-containing molecule (e.g., a protein) with this compound.
Materials:
-
Amine-containing molecule (e.g., protein) in an amine-free buffer (e.g., PBS, pH 6.0-7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Sodium cyanoborohydride (NaBH₃CN) solution (freshly prepared)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Amine-Containing Molecule: Dissolve the protein or other amine-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare the this compound Solution: Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (typically 10-50 fold). Add the solution dropwise while gently stirring.
-
Incubate the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the Schiff base.
-
Add the freshly prepared sodium cyanoborohydride solution to a final concentration of 20-50 mM.
-
Continue the incubation for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quench the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted aldehyde groups. Incubate for 30 minutes at room temperature.
-
Purification: Purify the conjugate using a suitable method such as size-exclusion chromatography to remove unreacted reagents and byproducts.
Protocol 2: Boc Deprotection of the PEGylated Conjugate
This protocol outlines the removal of the Boc protecting group to expose a primary amine.
Materials:
-
Boc-protected conjugate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen or argon gas
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the Conjugate: Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Acidic Treatment: Cool the solution in an ice bath. Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Remove the DCM and excess TFA under a stream of nitrogen or by rotary evaporation.
-
Neutralize the residue by adding saturated sodium bicarbonate solution.
-
Extract the deprotected conjugate with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the final product.
-
Mandatory Visualization
Caption: Experimental workflow for conjugation and deprotection.
Caption: Reductive amination signaling pathway.
References
Technical Support Center: Monitoring Ald-CH2-PEG4-Boc Reactions by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the reaction of Ald-CH2-PEG4-Boc with primary amines using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the expected reaction between this compound and a primary amine?
A1: this compound contains an aldehyde functional group that reacts with a primary amine (R-NH₂) in a two-step process. First, a reversible condensation reaction forms an imine (also known as a Schiff base). This is often followed by a reduction step, using a reducing agent like sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine. This overall process is called reductive amination.
Q2: What are the molecular weights of the starting material and expected products?
A2: The molecular weight of this compound is 335.39 g/mol .[1] The molecular weights of the imine and the final amine product will depend on the molecular weight of the primary amine used in the reaction. The tables below provide a general formula for calculating the expected molecular weights.
Q3: Why is LC-MS a suitable method for monitoring this reaction?
A3: LC-MS is a powerful technique for this application because it separates the components of the reaction mixture (starting materials, intermediates, and products) based on their physicochemical properties (liquid chromatography) and then detects them based on their mass-to-charge ratio (mass spectrometry). This allows for the simultaneous identification and relative quantification of each species in the reaction mixture over time.
Q4: What are the main challenges in analyzing PEGylated compounds like this compound by LC-MS?
A4: The analysis of PEGylated compounds by LC-MS can present several challenges. The polyethylene glycol (PEG) chain can lead to a broad distribution of ions in the mass spectrum, and in-source fragmentation (fragmentation within the ion source of the mass spectrometer) can complicate data interpretation.[2][3] Additionally, PEG compounds can be "sticky" and may contaminate the LC-MS system, leading to carryover between injections.[4][5]
Troubleshooting Guide
Problem 1: I don't see my expected product peak in the LC-MS chromatogram.
-
Potential Cause 1: Reaction did not proceed.
-
Solution: Verify your reaction conditions. Imine formation is often favored under mildly acidic conditions (pH 4-5). Ensure your reducing agent is active and was added correctly for the reductive amination step. Monitor the reaction over a longer time course to see if the reaction is simply slow.
-
-
Potential Cause 2: Product is unstable under LC-MS conditions.
-
Solution: Imines can be susceptible to hydrolysis, especially in acidic mobile phases.[6] If you are only looking for the imine, consider using a mobile phase with a neutral or slightly basic pH, if compatible with your column. However, for the more stable reduced amine product, this is less of an issue.
-
-
Potential Cause 3: Poor ionization of the product.
-
Solution: Ensure your mass spectrometer is set to the correct polarity (positive ion mode is typical for amines). Optimize the ion source parameters (e.g., capillary voltage, gas flow, temperature) to enhance the ionization of your target molecule. The addition of a small amount of formic acid or ammonium formate to the mobile phase can improve protonation and signal intensity in positive ion mode.
-
Problem 2: I see a broad peak or multiple peaks for my PEGylated product.
-
Potential Cause 1: Polydispersity of the PEG chain.
-
Solution: While this compound is a discrete PEG linker, some PEG reagents can have a distribution of chain lengths. This is less likely to be the issue with a defined PEG4 linker but is a common characteristic of larger PEGs.
-
-
Potential Cause 2: Formation of multiple adducts in the ion source.
-
Solution: PEGylated compounds can readily form adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺) ions. This will result in multiple peaks for the same compound. To minimize this, use high-purity solvents and glassware, and consider adding a small amount of an ammonium salt (e.g., ammonium formate) to the mobile phase to promote the formation of the protonated molecule ([M+H]⁺) or ammonium adduct ([M+NH₄]⁺).
-
-
Potential Cause 3: In-source fragmentation.
Problem 3: I am observing high background noise or carryover between injections.
-
Potential Cause 1: PEG contamination of the LC-MS system.
-
Solution: PEG compounds are known to be "sticky" and can contaminate the LC system and mass spectrometer.[4][5] It is crucial to have a robust column washing step at the end of each run and to periodically flush the entire system with a strong solvent mixture (e.g., a mix of water, isopropanol, methanol, and acetonitrile with a small amount of acid).[4]
-
-
Potential Cause 2: Contaminated mobile phase or solvents.
-
Solution: Always use high-purity, LC-MS grade solvents and additives. Contaminants in the mobile phase can lead to high background noise and the formation of adducts.
-
Quantitative Data
Table 1: Molecular Weights of Reactants and Products
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₅H₂₉NO₇ | 335.39 |
| Primary Amine | R-NH₂ | MW_amine |
| Imine Product | C₁₅H₂₈N(R)O₆ | 317.38 + MW_R |
| Reduced Amine Product | C₁₅H₃₀N(R)O₆ | 319.40 + MW_R |
Note: MW_R is the molecular weight of the "R" group of the primary amine.
Table 2: Expected m/z Values for LC-MS Analysis (Positive Ion Mode)
| Compound | [M+H]⁺ | [M+Na]⁺ | [M+NH₄]⁺ |
| This compound | 336.39 | 358.37 | 353.42 |
| Imine Product | 318.39 + MW_R | 340.37 + MW_R | 335.42 + MW_R |
| Reduced Amine Product | 320.41 + MW_R | 342.39 + MW_R | 337.44 + MW_R |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., methanol, DMF).
-
Add the primary amine (1-1.2 equivalents).
-
If necessary, adjust the pH to 4-5 with a mild acid (e.g., acetic acid).
-
Stir the reaction mixture at room temperature for 1-4 hours to allow for imine formation.
-
Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents) portion-wise.
-
Continue stirring the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by taking small aliquots for LC-MS analysis.
-
Upon completion, quench the reaction by adding a small amount of water or an appropriate quenching agent.
-
The crude product can then be purified by a suitable method, such as column chromatography or preparative HPLC.
Protocol 2: LC-MS Monitoring of the Reaction
-
Sample Preparation:
-
Take a small aliquot (e.g., 5-10 µL) from the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1-10 µg/mL. The optimal concentration may need to be determined empirically.
-
-
LC-MS Parameters:
-
LC System: HPLC or UPLC system.
-
Column: A reversed-phase C18 column is a good starting point (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%) and increase it to a high percentage (e.g., 95%) over several minutes. A subsequent column wash at high organic content is recommended.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
MS System: Electrospray Ionization (ESI) mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Scan Range: A scan range of m/z 100-1000 should be sufficient to cover the expected masses of reactants and products.
-
Source Parameters: Optimize parameters such as capillary voltage, cone voltage, source temperature, and gas flows to achieve the best signal for your compounds of interest. Start with a lower cone voltage to minimize in-source fragmentation.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the starting material, imine intermediate, and the final reduced amine product (refer to Table 2).
-
Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the product over time to determine the reaction progress.
-
Visualizations
Caption: Reaction pathway of this compound with a primary amine.
Caption: Experimental workflow for LC-MS monitoring.
Caption: Troubleshooting decision tree for LC-MS analysis.
References
- 1. Ald-CH2-PEG4-NHBoc | AxisPharm [axispharm.com]
- 2. Elucidation of PEGylation site with a combined approach of in-source fragmentation and CID MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the molecular weight of poly(ethylene glycol) in biological samples by reversed-phase LC-MS with in-source fragmentation [pubmed.ncbi.nlm.nih.gov]
- 4. support.waters.com [support.waters.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Common mistakes in Ald-CH2-PEG4-Boc handling
Welcome to the technical support center for Ald-CH2-PEG4-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the handling and use of this heterobifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional crosslinker containing a polyethylene glycol (PEG) spacer. It possesses two distinct reactive groups: an aldehyde (-CHO) and a tert-butyloxycarbonyl (Boc) protected amine (-NHBoc)[1]. This structure allows for a sequential and orthogonal conjugation strategy[1]. The aldehyde group can react with aminooxy or hydrazide-functionalized molecules to form stable oxime or hydrazone linkages, respectively[1]. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be conjugated to other molecules, for example, through amide bond formation[2]. The PEG4 spacer enhances the solubility and reduces the aggregation of the resulting bioconjugates[2]. Common applications include its use as a PEG-based PROTAC linker and in the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems[1][3].
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure the stability and reactivity of this compound, it is crucial to adhere to the following storage and handling guidelines:
-
Storage Temperature: Store at –20°C for long-term stability.
-
Environment: Keep in a dry environment and protect from light[4].
-
Handling: Use anhydrous solvents like DMF or DMSO for reconstitution and avoid prolonged exposure to moisture to maintain the reactivity of the aldehyde group[4]. It is advisable to work under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen[5]. Prepare solutions of the PEG reagent immediately before use, as their stability in solution can be limited[6]. Avoid repeated freeze-thaw cycles[6].
Q3: What are the primary stability concerns with this compound?
A3: The two main stability concerns for this compound are the lability of the Boc protecting group and the potential for degradation of the aldehyde and PEG chains.
-
Boc Group: The Boc group is sensitive to acidic conditions (pH < 4) and can be cleaved, exposing the primary amine[7].
-
Aldehyde Group: Aldehydes can be susceptible to oxidation[8].
-
PEG Chain: The ether linkages in the PEG chain are generally stable to hydrolysis over a wide pH range. However, they can undergo oxidative degradation, which can be initiated by heat, light, or the presence of transition metal ions[5][7].
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield at the Aldehyde Terminus
Q1.1: My reaction with an aminooxy or hydrazide-functionalized molecule is showing low or no yield. What are the possible causes?
A1.1: Low conjugation yield at the aldehyde terminus can stem from several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Troubleshooting Steps | Rationale |
| Inactive Aldehyde | 1. Use a fresh vial of this compound. 2. Ensure the reagent was stored properly at -20°C in a dry, dark environment. 3. Prepare the solution in an anhydrous solvent (e.g., DMF, DMSO) immediately before use. | The aldehyde group is susceptible to oxidation and hydrolysis if not stored and handled correctly. Prolonged exposure to moisture and air can lead to degradation. |
| Suboptimal pH | 1. Verify the pH of your reaction buffer. 2. For oxime ligation, the reaction is fastest at a pH of approximately 4.5. If your biomolecule is stable at this pH, consider adjusting the buffer. 3. For hydrazone formation, the optimal pH is typically between 5 and 7. | The formation of oximes and hydrazones is pH-dependent. At neutral pH, the reaction rate for oxime formation is significantly slower[8]. |
| Lack of Catalyst (for oxime ligation at neutral pH) | 1. If the reaction must be performed at a neutral pH (7.0-7.4), consider adding a catalyst. 2. Aniline is commonly used at concentrations of 10-100 mM. | Catalysts like aniline can significantly accelerate the rate of oxime ligation at neutral pH[8]. |
| Steric Hindrance | 1. If possible, redesign the linker on the binding partner to increase the distance between the reactive group and any bulky moieties. 2. Increase the reaction time or temperature. | Bulky groups near the reacting aldehyde or the aminooxy/hydrazide group can sterically hinder the reaction[8]. |
Issue 2: Premature or Incomplete Boc Deprotection
Q2.1: I am observing incomplete removal of the Boc group. What can I do?
A2.1: Incomplete Boc deprotection can be addressed by optimizing the reaction conditions.
| Potential Cause | Troubleshooting Steps | Rationale |
| Insufficient Acid Concentration or Reaction Time | 1. Increase the concentration of the acid (e.g., TFA). A common starting point is 20-50% TFA in DCM. 2. Extend the reaction time. Monitor the reaction progress using TLC or LC-MS. 3. Ensure efficient stirring to maximize contact between the reagent and the substrate. | The rate of Boc deprotection is dependent on the acid concentration and temperature[7]. |
| Steric Hindrance | 1. If the Boc-protected amine is in a sterically hindered environment, longer reaction times or slightly elevated temperatures may be required. | Steric hindrance can slow down the rate of deprotection[9]. |
Q2.2: I am seeing unexpected side products after Boc deprotection. What are they and how can I minimize them?
A2.2: The primary side reaction during Boc deprotection is the formation of a tert-butyl cation, which can lead to unwanted alkylation.
| Side Product | Mitigation Strategy | Rationale |
| t-Butyl Adducts | 1. Add a scavenger to the reaction mixture. Common scavengers include anisole or thioanisole. | The tert-butyl cation generated during deprotection is an electrophile that can react with nucleophilic functional groups such as thiols (cysteine), indoles (tryptophan), and phenols (tyrosine), leading to the formation of t-butyl adducts[9]. Scavengers will trap the tert-butyl cation. |
Issue 3: Protein Aggregation During PEGylation
Q3.1: My protein is precipitating during the conjugation reaction. How can I prevent this?
A3.1: Protein aggregation is a common issue in bioconjugation and can be influenced by several factors.
| Potential Cause | Troubleshooting Steps | Rationale |
| High Protein Concentration | 1. Reduce the protein concentration in the reaction mixture. | High protein concentrations can increase the likelihood of intermolecular cross-linking and aggregation. |
| Suboptimal Buffer Conditions | 1. Screen different buffer systems and pH values to find conditions that maintain protein solubility and stability. 2. The pH should ideally be away from the protein's isoelectric point (pI). | The buffer composition, including pH and ionic strength, can significantly affect protein stability. |
| High Concentration of Organic Co-solvent | 1. Keep the volume of the organic solvent (e.g., DMSO, DMF) used to dissolve the this compound to a minimum (ideally <10% of the total reaction volume). | High concentrations of organic solvents can denature proteins, leading to aggregation. |
Quantitative Data
The length of the PEG linker can significantly impact the properties of the resulting bioconjugate. The following tables provide a summary of the general trends observed with varying PEG linker lengths.
Table 1: Impact of PEG Linker Length on Pharmacokinetics (PK) of an Antibody-Drug Conjugate
| PEG Linker Length | Plasma Half-life (t½) | Clearance (CL) | Area Under the Curve (AUC) |
| No PEG | 19.6 min | High | Low |
| PEG 4kDa | 49.2 min | Moderate | Intermediate |
| PEG 10kDa | 219.0 min | Low | High |
| PEG8 | Slower clearance than shorter PEGs | Low | High |
| PEG12 | Similar to PEG8 | Low | High |
| PEG24 | Similar to PEG8 | Low | High |
| Data synthesized from multiple sources. The values are approximate and intended for comparative purposes.[4] |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Antibody-Drug Conjugate
| PEG Linker Length | Cell Line | IC50 (ng/mL) | Relative Potency |
| No PEG | NCI-N87 | 0.04 | 1 |
| PEG 4kDa | NCI-N87 | 0.18 | ~0.22 |
| PEG 10kDa | NCI-N87 | 0.90 | ~0.04 |
| Data synthesized from multiple sources. The values are approximate and intended for comparative purposes.[4] |
Experimental Protocols
Protocol 1: Two-Step Conjugation using this compound
This protocol describes a general two-step procedure for conjugating a protein (via an aminooxy group) and a second molecule (via an amine) using this compound.
Step 1: Oxime Ligation to an Aminooxy-Functionalized Protein
-
Protein Preparation: If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into a Reaction Buffer (e.g., 100 mM MES, pH 4.5-5.5). Adjust the protein concentration to 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 100 mM).
-
Ligation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a 10- to 50-fold molar excess of the PEG reagent over the protein.
-
Gently mix and incubate the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.
-
-
Purification: Purify the PEGylated protein from the reaction mixture using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove the unreacted linker.
Step 2: Boc Deprotection and Conjugation of a Second Molecule
-
Boc Deprotection:
-
Lyophilize the purified PEGylated protein to remove the aqueous buffer.
-
Dissolve the dried protein-PEG-Boc conjugate in a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, remove the TFA and DCM under reduced pressure.
-
-
Conjugation of the Second Molecule (Amide Bond Formation):
-
Dissolve the deprotected protein-PEG-NH2 in a suitable buffer (e.g., PBS, pH 7.4).
-
Activate the carboxylic acid of the second molecule using EDC/NHS chemistry.
-
Add the activated second molecule to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Final Purification: Purify the final conjugate using SEC to remove excess reagents.
Visualizations
Caption: A two-step experimental workflow for bioconjugation using this compound.
Caption: A logical troubleshooting workflow for common issues with this compound.
References
- 1. Ald-CH2-PEG4-NHBoc | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Ald-CH2-PEG4-Boc Purification
Welcome to the technical support center for Ald-CH2-PEG4-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the purification challenges associated with this heterobifunctional PEG linker. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges in purifying this compound stem from its physicochemical properties:
-
High Polarity: The polyethylene glycol (PEG) chain makes the molecule highly polar, which can lead to issues like streaking and poor separation during normal-phase chromatography on silica gel.[1]
-
Lack of a Strong UV Chromophore: The molecule itself does not possess a strong UV chromophore, making it difficult to visualize on TLC plates and to detect using standard UV detectors in HPLC.
-
Potential for Oxidation: The aldehyde functional group can be susceptible to oxidation, leading to the formation of the corresponding carboxylic acid impurity.[2]
-
Boc-Group Instability: The Boc-protecting group can be labile under acidic conditions, potentially leading to premature deprotection during purification if acidic mobile phases are used without caution.
Q2: What are the most common impurities found in crude this compound?
A2: Common impurities can include:
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Unreacted Starting Materials: Depending on the synthetic route, these may be present in the crude product.
-
Ald-CH2-PEG4-OH: Incomplete Boc protection of the starting amino-PEG alcohol.
-
Boc-NH-PEG4-COOH: Oxidation of the aldehyde to a carboxylic acid.
-
NH2-PEG4-CHO: The deprotected analog due to unintended Boc-group removal.
-
PEG Homologs: Synthesis of the PEG chain may result in a small distribution of PEG lengths (e.g., PEG3, PEG5).
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that separates based on hydrophobicity and is well-suited for polar molecules like PEG linkers.[3][]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the chemical structure and can be used for quantitative analysis (qNMR) to determine purity.[5][6][7]
-
Mass Spectrometry (MS): Provides an accurate molecular weight determination to confirm the identity of the product and its impurities.[5]
-
Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring reaction progress and assessing the complexity of the crude mixture.[8]
Troubleshooting Guides
TLC Analysis
Q: My compound is streaking on the TLC plate. What can I do?
A: Streaking of PEGylated compounds on silica TLC plates is a common issue due to their high polarity.[1][9] Here are some solutions:
-
Sample Concentration: You may be overloading the plate. Try spotting a more dilute solution of your sample.[8][9]
-
Mobile Phase Modification:
-
For acidic impurities, adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can help to reduce streaking.[8]
-
If you suspect basic impurities, adding a small amount of triethylamine (0.1–2.0%) or using a mobile phase containing ammonia in methanol/dichloromethane can be effective.[8][10]
-
-
Use Reversed-Phase TLC: C18-functionalized silica plates may provide better separation for highly polar compounds.[8]
Q: I can't see my compound on the TLC plate under UV light. How can I visualize it?
A: this compound is not strongly UV-active. You will need to use a staining method for visualization.[8]
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized, such as the aldehyde group in your molecule. It typically produces yellow spots on a purple background.[11]
-
Iodine Chamber: Exposing the plate to iodine vapor is a non-destructive method that can visualize many organic compounds, which will appear as brown spots.[11][12]
-
p-Anisaldehyde Stain: This is a versatile stain that is sensitive to many functional groups, especially nucleophilic ones. It often requires heating the plate to develop the spots, which can appear in various colors.[11]
-
Dragendorff's Reagent: This stain has been reported to be effective for visualizing PEG compounds.[13]
Column Chromatography Purification
Q: My compound is not separating well on a silica gel column.
A: Due to the high polarity of this compound, normal-phase silica gel chromatography can be challenging.[1]
-
Solvent System: Highly polar solvent systems are required to elute the compound. A gradient elution of methanol in dichloromethane or chloroform is often used. However, this can lead to poor separation from other polar impurities.[1]
-
Reversed-Phase Flash Chromatography: This is often a better option for purifying polar compounds. A C18-functionalized silica gel can provide much better resolution.[3]
Q: I suspect my aldehyde is decomposing on the silica gel column.
A: Aldehydes can sometimes be unstable on silica gel, which is slightly acidic.
-
Neutralize the Silica: You can try neutralizing the silica gel by preparing a slurry with a small amount of triethylamine in the eluent before packing the column.
-
Alternative Adsorbents: Consider using a more neutral adsorbent like alumina.
-
RP-HPLC: Preparative RP-HPLC is often the most effective method for purifying sensitive aldehydes to a high degree of purity.[3]
RP-HPLC Purification
Q: How do I choose the right conditions for RP-HPLC purification of this compound?
A: Here are some general guidelines for setting up an RP-HPLC purification:
-
Column: A C18 or C8 stationary phase is generally a good choice.[14]
-
Mobile Phase: A common mobile phase system is water and acetonitrile, both containing an additive like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.[15] Be aware that prolonged exposure to acidic conditions could potentially lead to some deprotection of the Boc group.
-
Gradient: A shallow gradient of increasing acetonitrile concentration will likely provide the best separation of your target compound from closely related impurities.[16]
Data Presentation
Table 1: Comparison of Analytical Techniques for Purity Assessment of this compound
| Analytical Method | Information Provided | Typical Purity (%) | Key Advantages | Key Limitations |
| RP-HPLC | Purity, presence of hydrophobic/hydrophilic impurities | >95% | High resolution, quantitative | Requires a suitable detector (e.g., ELSD, CAD, or MS) as PEG is not strongly UV-active |
| ¹H NMR | Structural confirmation, identification of key functional groups (Boc, aldehyde, PEG backbone) | >95% | Non-destructive, provides detailed structural information | Lower sensitivity compared to MS, can be complex for mixtures |
| Mass Spectrometry | Molecular weight confirmation, identification of impurities by mass | N/A | High sensitivity, accurate mass determination | May not distinguish between isomers, potential for ion suppression |
Table 2: Expected ¹H NMR Spectral Features for this compound
| Functional Group | Approximate Chemical Shift (ppm) in CDCl₃ | Multiplicity | Integration |
| Aldehyde (CHO) | ~9.7 | Singlet | 1H |
| Methylene adjacent to aldehyde (CH₂-CHO) | ~4.2 | Singlet | 2H |
| PEG Backbone (-OCH₂CH₂O-) | 3.5 - 3.7 | Multiplet | 16H |
| Methylene adjacent to Boc-NH (CH₂-NHBoc) | ~3.4 | Multiplet | 2H |
| Boc Group (-C(CH₃)₃) | ~1.4 | Singlet | 9H |
Experimental Protocols
Protocol for TLC Analysis of this compound
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Sample Preparation: Prepare a ~1-2 mg/mL solution of your crude or purified compound in a suitable solvent (e.g., dichloromethane or methanol).
-
Spotting: Using a capillary tube, spot a small amount of your sample solution onto the baseline of the TLC plate.
-
Development: Develop the plate in a chamber saturated with an appropriate mobile phase. A common starting point is a mixture of dichloromethane and methanol (e.g., 95:5 or 90:10 v/v).
-
Visualization:
-
Dry the plate thoroughly.
-
Examine the plate under a UV lamp (254 nm).
-
If no spots are visible, use a chemical stain. For example, dip the plate in a potassium permanganate solution and gently heat with a heat gun until spots appear.
-
Protocol for Reversed-Phase HPLC Purification
-
System Preparation:
-
HPLC System: A preparative HPLC system with a UV detector (and preferably an ELSD or CAD) and a fraction collector.
-
Column: A preparative C18 column (e.g., 10 x 250 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water with 0.1% TFA.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA.
-
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A or a compatible solvent. Filter the sample through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15-20 minutes.
-
Elution: Inject the sample and begin a linear gradient of increasing Mobile Phase B. A shallow gradient is recommended for optimal separation (e.g., 5-65% B over 40 minutes).
-
Fraction Collection: Collect fractions based on the detector signal corresponding to the peak of interest.
-
Analysis: Analyze the collected fractions by analytical RP-HPLC or LC-MS to determine their purity.
-
Post-Purification: Pool the pure fractions and remove the solvent, typically by lyophilization, to obtain the purified product.
Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. silicycle.com [silicycle.com]
- 9. chembam.com [chembam.com]
- 10. reddit.com [reddit.com]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. silicycle.com [silicycle.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Ald-CH2-PEG4-Boc solubility problems and solutions
Welcome to the technical support center for Ald-CH2-PEG4-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this heterobifunctional linker and to troubleshoot common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a chemical linker molecule used in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It is composed of three key components: an aldehyde group (Ald) for reacting with molecules containing aminooxy or hydrazide groups, a hydrophilic PEG4 spacer to increase water solubility, and a Boc-protected amine that allows for subsequent, controlled reactions after deprotection.[3]
Q2: What are the primary applications of this compound?
A2: This linker is primarily used for:
-
PROTAC Synthesis: As a component of the linker connecting a target protein binder and an E3 ligase ligand.[1][2]
-
Bioconjugation: For the stepwise and controlled modification of proteins, peptides, and other biomolecules.[3]
-
Drug Delivery Systems: To enable the sequential attachment of different molecular payloads.[3]
-
Surface Functionalization: To introduce aldehyde and protected amine functionalities to nanoparticles and other surfaces.[3]
Q3: What is the purpose of the PEG4 spacer in this compound?
A3: The tetraethylene glycol (PEG4) spacer is included to enhance the aqueous solubility of the molecule and any conjugate it is a part of.[3][4] This is crucial for preventing aggregation and improving the pharmacokinetic properties of the final bioconjugate.[]
Q4: How should I store this compound?
A4: It is recommended to store this compound at –20 °C in a dry environment, protected from light.[3] It is also advisable to use anhydrous solvents for dissolution and to avoid prolonged exposure to moisture to maintain the reactivity of the aldehyde group.[3]
Troubleshooting Guide: Solubility Issues
This guide provides solutions to common solubility problems encountered during experiments with this compound.
Issue 1: The compound is difficult to dissolve in my chosen solvent.
-
Possible Causes:
-
The solvent may not be appropriate for the molecule's polarity.
-
The concentration may be too high.
-
The compound may have low solubility at room temperature.
-
-
Solutions:
-
Solvent Selection: Start with polar aprotic solvents like anhydrous DMF or DMSO, as these are generally recommended for dissolving PEGylated linkers.[3][6]
-
Co-solvent Systems: If solubility is limited in a single solvent, try a co-solvent system. For example, a mixture of DCM, DMF, and NMP can sometimes be effective for Boc-protected compounds.[6]
-
Gentle Heating and Sonication: Gentle warming (not exceeding 40°C) and sonication can help to dissolve the compound.[6] Always check for any signs of degradation, such as a color change.
-
Issue 2: The compound precipitates out of solution after initial dissolution.
-
Possible Causes:
-
A change in temperature (e.g., cooling to room temperature after heating).
-
The solution is supersaturated.
-
Addition of an anti-solvent (a solvent in which the compound is not soluble).
-
-
Solutions:
-
Maintain Temperature: If the compound was dissolved with heating, try to maintain that temperature if your experimental conditions permit.
-
Dilute the Solution: Work with a more dilute solution to ensure the compound remains below its saturation point.
-
Solvent Compatibility: Ensure that all solvents and buffers added to the solution are compatible and will not cause precipitation.
-
Issue 3: The compound is not soluble in aqueous buffers.
-
Possible Causes:
-
While the PEG4 spacer enhances water solubility, the overall molecule, with its Boc-protected amine, may still have limited solubility in purely aqueous solutions.[7]
-
-
Solutions:
-
Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF.[8]
-
Gradual Addition to Buffer: Slowly add the concentrated stock solution to the aqueous buffer with gentle mixing. Be mindful of the final concentration of the organic solvent in your reaction, as it may affect the stability of biomolecules.
-
Solubility Data (Illustrative)
The following table provides an estimated solubility of this compound in common laboratory solvents. This data is for guidance and may vary based on the specific batch and purity of the compound.
| Solvent | Abbreviation | Estimated Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide | DMSO | > 50 | Recommended starting solvent.[3][6] |
| N,N-Dimethylformamide | DMF | > 50 | Another recommended starting solvent.[3][6] |
| Dichloromethane | DCM | ~ 20 | Solubility may be moderate. |
| Tetrahydrofuran | THF | ~ 15 | May be less soluble than in DMSO or DMF. |
| Methanol | MeOH | ~ 10 | May require gentle warming. |
| Water / Aqueous Buffers | - | < 1 | Limited solubility is expected.[7] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in subsequent reactions.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Vortex mixer or sonicator
-
Appropriate glassware (e.g., a clean, dry vial)
Procedure:
-
Weigh the desired amount of this compound and place it in the vial.
-
Add the calculated volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex or sonicate the mixture until the compound is completely dissolved.
-
Store the stock solution at -20°C, protected from light and moisture.
Protocol 2: General Procedure for Bioconjugation
Objective: To conjugate this compound to a molecule containing an aminooxy or hydrazide group.
Materials:
-
This compound stock solution
-
Molecule with an aminooxy or hydrazide group (e.g., a modified peptide)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 6.5-7.5)
-
Stirring equipment
Procedure:
-
Dissolve the aminooxy- or hydrazide-containing molecule in the reaction buffer.
-
Add the desired molar excess of the this compound stock solution to the reaction mixture. The final concentration of the organic solvent from the stock solution should be kept low (typically <10%) to maintain the stability of the biomolecule.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C, with gentle stirring.
-
Monitor the reaction progress using an appropriate analytical technique, such as LC-MS.
-
Once the reaction is complete, the resulting conjugate can be purified using methods like size-exclusion chromatography (SEC) or reversed-phase HPLC.
Visualizations
Caption: A typical experimental workflow for bioconjugation using this compound.
Caption: A troubleshooting guide for addressing solubility issues with this compound.
References
Technical Support Center: Purification of PEGylated Bioconjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted Ald-CH2-PEG4-Boc following a bioconjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal important?
This compound is a heterobifunctional linker containing an aldehyde group for conjugation and a Boc-protected amine.[1] The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance during conjugation.[1] It is crucial to remove any unreacted or excess linker after conjugation to prevent interference with downstream applications, avoid inaccurate characterization of the conjugate, and minimize non-specific interactions in biological assays.[2]
Q2: What are the primary methods for removing unreacted this compound?
The most effective purification strategies leverage the significant size and physicochemical differences between the larger bioconjugate and the smaller, unreacted PEG linker.[2][3] The primary methods include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: Separates molecules based on their size (hydrodynamic radius).[][] Larger molecules elute first, while smaller molecules like the unreacted PEG linker are retained and elute later.[][6]
-
Dialysis / Diafiltration: Uses a semi-permeable membrane with a defined molecular weight cut-off (MWCO) to separate molecules by size.[2][7] This technique is effective for buffer exchange and removing small molecule impurities.[2]
-
Ion Exchange Chromatography (IEX): Separates molecules based on differences in their net surface charge.[][8] PEGylation can alter the surface charge of a molecule, which can be exploited to separate the conjugate from the unreacted linker.[]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on hydrophobicity.[][9]
-
Solid-Phase Extraction (SPE): A method to desalt, remove detergents, and concentrate proteins and peptides by isolating compounds based on their chemical and physical properties.[10][11]
Q3: How do I choose the best purification method for my experiment?
The optimal method depends on several factors, including the properties of your conjugated molecule (e.g., size, stability), the scale of your experiment, and the required final purity.[3] The decision tree below can guide your selection process.
Caption: Decision tree for selecting a purification method.
Data Presentation
| Purification Method | Principle | Advantages | Disadvantages | Typical Application |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius.[] | High resolution, gentle on samples, can be used for buffer exchange.[][6] | Can lead to sample dilution, limited by column capacity. | Polishing step in protein purification to separate oligomeric states.[6] |
| Dialysis / Diafiltration | Separation based on a concentration gradient across a semi-permeable membrane.[2] | Simple, inexpensive, good for large volumes and buffer exchange.[2][7] | Slow, may not be suitable for all sample concentrations.[2] | Removal of small molecule impurities and buffer exchange.[2][7] |
| Ion Exchange Chromatography (IEX) | Separation based on net surface charge.[] | High capacity, high resolution, can separate molecules with similar sizes.[][12] | Requires optimization of buffer pH and ionic strength.[12] | Purification of proteins and other charged biomolecules.[][12] |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[] | High resolution, good for analytical and preparative scale.[9] | Can denature sensitive proteins due to organic solvents.[9] | Purification of peptides and small proteins.[][9] |
| Solid-Phase Extraction (SPE) | Isolation of compounds based on chemical and physical properties.[11] | Fast, can be automated, good for sample cleanup and concentration.[10][11] | Can have lower resolution compared to chromatography.[11] | Desalting and removing detergents from protein and peptide samples.[10] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC)
This is a highly effective method for separating the larger bioconjugate from the smaller, unreacted this compound.[][]
Materials:
-
SEC column with an appropriate fractionation range (e.g., Sephadex G-25 for desalting).[2]
-
Chromatography system (e.g., HPLC or FPLC).
-
Mobile phase (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Sample filters (0.22 µm).
Procedure:
-
Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter the reaction mixture through a 0.22 µm filter to remove any particulates.
-
Injection: Inject the filtered sample onto the equilibrated SEC column.
-
Elution: The larger conjugate will elute first, followed by the smaller, unreacted PEG linker.[]
-
Fraction Collection: Collect fractions and analyze them (e.g., by UV absorbance at 280 nm for proteins) to identify the purified conjugate.
Protocol 2: Dialysis
Dialysis is a straightforward method for removing small molecules from larger ones.[2]
Materials:
-
Dialysis membrane (tubing or cassette) with a suitable Molecular Weight Cut-Off (MWCO), typically 3.5 kDa or 5 kDa for most proteins, which is significantly larger than the PEG linker (~0.5 kDa).[2]
-
Dialysis buffer (at least 100-200 times the sample volume).[2]
-
Stir plate and stir bar.
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions.
-
Sample Loading: Load the reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.[3]
-
Dialysis: Immerse the sealed tubing/cassette in a large volume of dialysis buffer at 4°C with gentle stirring.[2]
-
Buffer Exchange: For efficient removal, perform at least 2-3 buffer changes over 12-24 hours. A common schedule is to change the buffer after 4 hours, then again after another 4 hours, and finally leaving it to dialyze overnight.[2]
Protocol 3: Solid-Phase Extraction (SPE)
SPE can be used for rapid cleanup, especially for removing hydrophobic impurities.
Materials:
-
SPE cartridge with a suitable stationary phase (e.g., C4 or C18 for proteins and peptides, respectively).[10]
-
Conditioning, wash, and elution solvents.
-
Vacuum manifold or centrifuge.
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge with an organic solvent followed by an aqueous buffer.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with a buffer to remove unbound molecules, including the hydrophilic PEG linker.
-
Elution: Elute the bound conjugate using a suitable organic solvent.
-
Analysis: Analyze the eluted fractions to confirm the presence of the purified conjugate.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low recovery of the conjugate | Non-specific binding to the column matrix (SEC, IEX, RP-HPLC): The conjugate may be interacting with the stationary phase. | Modify the mobile phase by adding salts or changing the pH to reduce non-specific interactions. |
| Precipitation of the conjugate: The buffer conditions may not be optimal for the stability of your conjugate. | Perform a buffer screen to identify conditions that maintain the stability of your conjugate.[3] | |
| Incomplete removal of unreacted PEG linker | Inappropriate MWCO of dialysis membrane: The membrane pores may be too small for the PEG linker to pass through efficiently. | Select a dialysis membrane with a larger MWCO that is still significantly smaller than your conjugate. |
| Insufficient buffer changes during dialysis: The concentration gradient may not be sufficient for complete removal. | Increase the frequency and volume of buffer changes.[3] | |
| Co-elution in SEC: The resolution of the SEC column may not be sufficient to separate the conjugate from the unreacted linker. | Use a column with a smaller bead size or a longer column length to improve resolution. | |
| Conjugate instability during purification | Harsh elution conditions (IEX, RP-HPLC): The pH or organic solvent concentration may be denaturing your conjugate. | Optimize the elution gradient to be as gentle as possible. Consider alternative purification methods like SEC or dialysis. |
| Protease contamination: Endogenous proteases in the sample may be degrading the conjugate. | Add protease inhibitors to your sample and buffers. |
References
- 1. Ald-CH2-PEG4-NHBoc | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 6. goldbio.com [goldbio.com]
- 7. fishersci.com [fishersci.com]
- 8. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein purification | Abcam [abcam.com]
Validation & Comparative
A Comparative Guide to PROTAC Linker Alternatives for Ald-CH2-PEG4-Boc
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. These heterobifunctional molecules harness the cell's ubiquitin-proteasome system to eliminate proteins implicated in disease. At the heart of every PROTAC is the linker, a component that connects the target protein-binding ligand (warhead) to the E3 ligase-recruiting ligand. While PEG-based linkers like Ald-CH2-PEG4-Boc are commonly used due to their hydrophilicity and synthetic tractability, a growing body of evidence demonstrates that the linker is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective, data-driven comparison of alternatives to traditional PEG linkers, offering insights into the rational design of next-generation protein degraders.
The Evolving Role of the PROTAC Linker
The linker is not merely a passive spacer; it actively participates in the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[2] Conversely, a poorly designed linker can introduce steric hindrance or lead to an unproductive ternary complex, thereby compromising degradation efficiency.[2]
Alternatives to this compound: A Comparative Analysis
PROTAC linkers can be broadly categorized into flexible and rigid structures, with more advanced designs incorporating functional elements.
Flexible Linkers: The Workhorses of PROTAC Design
Flexible linkers, primarily composed of alkyl chains or polyethylene glycol (PEG) units, are often the starting point for PROTAC design due to their synthetic accessibility.
-
Alkyl Chains: These simple hydrocarbon chains offer significant conformational flexibility.[2] While synthetically straightforward, their hydrophobicity can impact the aqueous solubility of the PROTAC molecule.[3] However, in some cases, the increased lipophilicity can enhance cell permeability through passive diffusion.[3]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are known to improve the solubility and permeability of PROTACs.[4] Their flexibility is thought to be advantageous for achieving a productive ternary complex conformation.[2] However, the ether linkages in PEG chains can be more susceptible to oxidative metabolism compared to alkyl chains.[5]
Rigid Linkers: Enhancing Potency and Selectivity
To overcome the potential drawbacks of flexible linkers, researchers have increasingly turned to more rigid designs. These linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to higher potency and stability of the ternary complex.[2]
-
Piperazine- and Piperidine-Containing Linkers: The incorporation of these cyclic structures introduces conformational constraints.[2] The basic nitrogen atoms in the piperazine ring can be protonated at physiological pH, which can significantly improve aqueous solubility.[6] This is a key advantage over purely hydrophobic alkyl linkers.[6]
-
Aromatic Linkers: Phenyl rings and other aromatic systems introduce planarity and rigidity.[7] In some instances, these linkers can engage in π-stacking interactions with the target protein or E3 ligase, further stabilizing the ternary complex.[7]
-
Triazole-Containing Linkers (via Click Chemistry): The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for PROTAC synthesis.[8] The resulting triazole ring is metabolically stable and introduces a degree of rigidity into the linker.[2] This modular approach is highly advantageous for rapidly generating libraries of PROTACs to screen for optimal degradation activity.[8]
"Smart" Linkers: Introducing Functional Control
More advanced linker designs incorporate elements that allow for conditional activation of the PROTAC.
-
Photoswitchable Linkers: These linkers, often containing an azobenzene moiety, can change their conformation in response to light of a specific wavelength.[9] This allows for spatiotemporal control over PROTAC activity, which can be a powerful tool for research and potentially for reducing off-target effects in a therapeutic setting.[9]
-
Cleavable Linkers: These linkers are designed to be cleaved in specific physiological environments, such as the low pH of tumors or the high concentration of certain enzymes in target cells. This can enhance target specificity by restricting PROTAC activity to diseased tissues.
Quantitative Data Comparison
The following tables summarize key performance indicators for PROTACs featuring different linker types. It is important to note that direct head-to-head comparisons of PROTACs with various linkers are not always available in the literature. Therefore, the data presented is a synthesis of findings from various studies and should be interpreted as illustrative of general trends.
Table 1: Performance of BRD4-Targeting PROTACs with Different Linkers
| Linker Type | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| 5-unit PEG | VHL | 1.8 | >95 | HeLa | [1] |
| Alkyl Chain | CRBN | 20 | >90 | 22Rv1 | [1] |
| Piperazine-based | CRBN | ~3000 | ~80 | 22Rv1 | [1] |
Table 2: Physicochemical and Permeability Properties of Representative PROTACs
| Linker Type | Molecular Weight (Da) | cLogP | Aqueous Solubility (µM) | PAMPA Permeability (10⁻⁶ cm/s) |
| Representative PEG-PROTAC | 800-1000 | 2-4 | 120-160 | Moderate |
| Representative Alkyl-PROTAC | 700-900 | 4-6 | 100-140 | High |
| Representative Rigid-PROTAC (Piperazine) | 750-950 | 3-5 | 110-150 | Moderate to High |
Data synthesized from multiple sources for comparative purposes. Absolute values can vary based on specific molecular scaffolds and experimental conditions.[1][5]
Table 3: Impact of Linker Length on Degradation of Various Targets
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | Degradation Activity | Reference |
| ERα | VHL | PEG | 16 | More effective than 12-atom linker | [10] |
| TBK1 | VHL | Alkyl/Ether | <12 | Inactive | [11] |
| TBK1 | VHL | Alkyl/Ether | 21 | Most potent (DC50 = 3 nM) | [11] |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ald-CH2-PEG4-Boc and Other PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also significantly influences the stability, solubility, pharmacokinetics, and overall efficacy of the therapeutic. This guide provides an objective comparison of Ald-CH2-PEG4-Boc, a heterobifunctional polyethylene glycol (PEG) linker, with other commonly used PEG linkers, supported by experimental data and detailed methodologies.
This compound is a heterobifunctional linker featuring a short, hydrophilic four-unit PEG spacer. One terminus is an aldehyde group (-CHO), and the other is a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This structure allows for a controlled, sequential conjugation of two different molecules. The aldehyde group can react with aminooxy or hydrazide-functionalized molecules to form stable oxime or hydrazone bonds, respectively. The Boc-protected amine can be deprotected under mild acidic conditions to reveal a primary amine, which can then be conjugated to another molecule, for instance, via an amide bond formation.
The inclusion of a PEG spacer, even a short one like PEG4, can enhance the water solubility of the resulting bioconjugate, which is particularly beneficial when working with hydrophobic payloads. This improved solubility can help mitigate aggregation issues and improve the pharmacokinetic profile of the therapeutic.
Comparison of Linker Chemistries
The choice of reactive groups on the linker is crucial for the stability and homogeneity of the final bioconjugate. This compound utilizes an aldehyde group for one of its conjugations, leading to the formation of an oxime or hydrazone bond. This offers distinct advantages over other common linker chemistries, such as those based on N-hydroxysuccinimide (NHS) esters and maleimides.
Stability of the Conjugate
The stability of the linkage between the drug and the targeting moiety is paramount to prevent premature release of the payload in circulation, which can lead to off-target toxicity. The oxime bond formed from the reaction of an aldehyde with an aminooxy group is known for its high stability at physiological pH.
| Linker Chemistry | Resulting Linkage | Stability Profile |
| Aldehyde + Aminooxy | Oxime | Highly Stable: Resistant to hydrolysis at physiological pH.[1][2] |
| Aldehyde + Hydrazide | Hydrazone | pH-Sensitive: Generally stable at physiological pH (~7.4) but undergoes hydrolysis in acidic environments (e.g., endosomes, lysosomes).[3] |
| Maleimide + Thiol | Thiosuccinimide ether | Moderately Stable: Susceptible to retro-Michael addition and thiol exchange in the presence of other thiols like glutathione, which can lead to premature drug release.[1][4][5] |
| NHS Ester + Amine | Amide | Highly Stable: The amide bond is very stable under physiological conditions.[1] |
Studies have shown that the oxime linkage is significantly more stable than the thiosuccinimide linkage formed from maleimide-thiol conjugation. For instance, traditional maleimide-based ADCs can show significant deconjugation in plasma over time due to the retro-Michael reaction.[5] In contrast, oxime-linked conjugates exhibit much greater stability.[2]
Impact on Efficacy and Safety
The choice of linker can have a profound impact on the in vivo performance of a bioconjugate. A more stable linker, like that formed from an aldehyde, can lead to a better therapeutic index by minimizing off-target toxicities.
While direct head-to-head in vivo studies comparing this compound with other linkers on the same ADC or PROTAC are not extensively available in the public literature, inferences can be drawn from studies comparing linker stabilities. For example, in vivo studies with ADCs have demonstrated that linkers with improved stability, which reduce premature payload release, often result in better efficacy and safety profiles. For instance, a maleamic methyl ester-based ADC, which has enhanced stability compared to traditional maleimide ADCs, showed complete tumor regression at half the dose (2.5 mg/kg) and a higher maximum tolerated dose in mice.[6][7] This highlights the therapeutic benefit of a stable linker-payload connection, a key feature of the oxime linkage formed from aldehyde-containing linkers.
Role in PROTACs
In the context of PROTACs, the linker plays a crucial role in orienting the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation. The length and flexibility of the PEG chain in linkers like this compound are critical for the formation of a stable and productive ternary complex.[8] While alkyl chains are also commonly used as PROTAC linkers, PEG linkers offer the advantage of improved hydrophilicity and solubility.[9] The optimal linker choice is highly dependent on the specific target protein and E3 ligase pair and often requires empirical determination.[10]
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments.
Protocol 1: Conjugation of an Aldehyde-PEG Linker to a Protein
This protocol describes the conjugation of a molecule containing an aminooxy group to a protein that has been functionalized with an aldehyde group.
1. Generation of Aldehyde Groups on the Protein (Glycan Oxidation):
-
Prepare the protein solution (e.g., an antibody) at a concentration of 1-10 mg/mL in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5).[11]
-
Chill the protein solution on ice.
-
Add a freshly prepared solution of sodium meta-periodate (NaIO₄) to a final concentration of 1-10 mM.[9]
-
Incubate the reaction on ice for 30 minutes in the dark.[9]
-
Quench the reaction by adding ethylene glycol to a final concentration of approximately 20 mM and incubate for 10-15 minutes at 4°C.[9]
-
Remove excess periodate and buffer exchange the protein into a conjugation buffer (e.g., PBS, pH 6.5-7.5) using a desalting column or dialysis.[9][11]
2. Oxime Ligation:
-
To the aldehyde-functionalized protein, add the aminooxy-containing molecule (dissolved in a compatible solvent like DMSO) at a desired molar excess.
-
The reaction can be accelerated by adding a catalyst, such as aniline, to a final concentration of 10-100 mM.[11]
-
Incubate the reaction at room temperature for 2 to 24 hours.[9] The optimal reaction time should be determined empirically.
-
Purify the resulting conjugate using size-exclusion chromatography or other appropriate methods to remove unreacted components.
Protocol 2: In Vitro Cytotoxicity Assay
This assay determines the potency of an ADC against a target cancer cell line.
-
Cell Seeding: Seed target antigen-positive cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs with different linkers. Treat the cells with the ADCs and incubate for 72-120 hours.
-
Cell Viability Measurement: Use a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo® to assess cell viability.
-
Data Analysis: Plot cell viability against ADC concentration and determine the half-maximal inhibitory concentration (IC50).
Protocol 3: Plasma Stability Assay
This assay evaluates the stability of the linker and the potential for premature drug release.
-
Incubation: Incubate the ADC in human or mouse plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).
-
Sample Processing: Process the plasma samples to precipitate proteins and extract the ADC.
-
Analysis: Analyze the samples by LC-MS to quantify the amount of intact ADC remaining.
-
Stability Profile: Plot the percentage of intact ADC over time to determine the stability profile.
Visualizing Experimental Concepts
To better understand the processes involved in bioconjugation and its evaluation, the following diagrams illustrate a key reaction and a typical experimental workflow.
Conclusion
The choice of linker is a critical parameter in the design of effective and safe bioconjugates. This compound, with its aldehyde functionality, offers the ability to form highly stable oxime linkages, which can provide a significant advantage over less stable linkages such as those derived from maleimides. The inclusion of a hydrophilic PEG4 spacer can further improve the physicochemical properties of the resulting conjugate. While the optimal linker is dependent on the specific antibody, payload, and target, the data on linker stability strongly supports the use of chemistries that minimize premature drug release to enhance the therapeutic window. The protocols and workflows provided here offer a framework for the rational design and evaluation of next-generation biotherapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of applicable thiol-linked antibody-drug conjugates with improved stability and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Ald-CH2-PEG4-Boc vs. Click Chemistry Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design and performance of bioconjugates. This guide provides an objective, data-driven comparison between aldehyde-based linkers, exemplified by Ald-CH2-PEG4-Boc, and the widely adopted click chemistry linkers.
The precise and stable covalent attachment of molecules to biomolecules is fundamental for the development of targeted therapeutics like antibody-drug conjugates (ADCs), diagnostic agents, and tools for basic research. This guide delves into the performance characteristics of two prominent ligation strategies: the reaction of aldehyde-based linkers to form oxime or hydrazone bonds and the cycloaddition reactions of click chemistry linkers.
Introduction to the Linking Chemistries
This compound is a heterobifunctional linker featuring an aldehyde group and a Boc-protected amine, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. The aldehyde group reacts with aminooxy or hydrazide functionalities to form stable oxime or hydrazone linkages, respectively. The Boc-protected amine allows for orthogonal, stepwise conjugation strategies after deprotection under mild acidic conditions.
Click chemistry encompasses a set of bioorthogonal reactions that are rapid, highly efficient, and specific. The most common click reactions in bioconjugation are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions form a stable triazole ring, connecting two molecules.
Quantitative Performance Comparison
The selection of a linker is often a trade-off between reaction kinetics, stability, and the specific requirements of the biological system. The following tables summarize key quantitative data for aldehyde-based ligations and click chemistry.
| Feature | Aldehyde Ligation (Oxime/Hydrazone) | Click Chemistry (CuAAC & SPAAC) |
| Target Functional Group | Aminooxy, Hydrazide | Azide, Alkyne |
| Resulting Linkage | Oxime (C=N-O), Hydrazone (C=N-N) | 1,2,3-Triazole |
| Bioorthogonality | High, with minimal cross-reactivity with native biological functional groups.[1] | Excellent, as azide and alkyne groups are abiotic and do not participate in biological reactions.[1] |
| Reaction pH | Oxime: Mildly acidic (pH ~4.5-5.0) is often optimal for uncatalyzed reactions, but can be effective near neutral pH with a catalyst.[1][2] Hydrazone: Stable at neutral pH but cleavable under acidic conditions.[3] | CuAAC & SPAAC: Mild physiological conditions (pH ~7.4).[1] |
| Catalyst Requirement | Oxime: Can be uncatalyzed, but aniline and its derivatives can significantly accelerate the reaction at neutral pH.[2][4] Hydrazone: Generally does not require a catalyst. | CuAAC: Requires a copper(I) catalyst, which can have cytotoxic effects.[1] SPAAC: Catalyst-free.[1] |
| Homogeneity (DAR) | Can achieve controlled and homogenous Drug-to-Antibody Ratios (DAR), especially with site-specific introduction of the carbonyl group.[1] | Enables precise control over DAR, leading to homogeneous ADC populations.[1] |
Table 1: General Comparison of Aldehyde Ligation and Click Chemistry
| Parameter | Oxime Ligation | Hydrazone Ligation | Click Chemistry (SPAAC) |
| Second-Order Rate Constant (k) | 0.03 M⁻¹s⁻¹ (pH 4.6, uncatalyzed) to >10 M⁻¹s⁻¹ (pH 7, catalyzed).[1][5] | Generally slower than oxime formation. | ~0.1 to 1 M⁻¹s⁻¹ (for DBCO-azide).[6] |
| Reaction Time | Several hours to days for uncatalyzed reactions; can be significantly shorter with a catalyst.[1] | Can be slow, often requiring long incubation times. | Typically faster than uncatalyzed oxime ligation, often complete within hours.[1] |
| Linkage Stability | The oxime bond is generally stable under physiological conditions.[1] It is more stable than the corresponding hydrazone bond.[7] | Hydrazone bonds are stable at neutral pH but are susceptible to hydrolysis in acidic environments, which can be exploited for drug release in lysosomes.[3] | The triazole linkage is exceptionally stable under a wide range of physiological conditions.[8][9] |
| Half-life (Physiological Conditions) | ~1 month.[10] | Hours to days, highly dependent on the structure and pH.[11] | Exceptionally long.[10] |
Table 2: Kinetic and Stability Data
Experimental Methodologies
A successful bioconjugation experiment relies on a well-defined protocol. Below are detailed methodologies for key experiments.
Protocol 1: Site-Specific Aldehyde Generation on a Protein
For site-specific conjugation using an aldehyde-based linker, an aldehyde handle must be introduced into the protein. The "aldehyde tag" method using a formylglycine-generating enzyme (FGE) is a robust technique for this purpose.[12] FGE recognizes a specific peptide sequence (e.g., CxPxR) and oxidizes the cysteine residue to a Cα-formylglycine (fGly), which contains the aldehyde group.[12]
Materials:
-
Target protein with an aldehyde tag sequence
-
Formylglycine-generating enzyme (FGE)
-
Expression system (e.g., E. coli or mammalian cells)
-
Purification system (e.g., chromatography)
Procedure:
-
Co-express the target protein containing the aldehyde tag and FGE in the chosen expression system.
-
Lyse the cells and purify the aldehyde-tagged protein using appropriate chromatography techniques.
-
Characterize the purified protein to confirm the conversion of cysteine to formylglycine using methods like mass spectrometry.[13]
Protocol 2: Oxime Ligation of an Aminooxy-PEG Linker to an Aldehyde-Tagged Protein
This protocol describes the conjugation of an aminooxy-functionalized molecule to a protein containing a site-specific aldehyde group.
Materials:
-
Aldehyde-tagged protein (1-10 mg/mL in a suitable buffer, e.g., PBS, pH 7.4)
-
Aminooxy-PEG linker (e.g., a derivative of this compound where the Boc group is removed and the amine is functionalized with an aminooxy group)
-
Aniline catalyst (optional, 1 M stock in DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
In a reaction tube, combine the aldehyde-tagged protein with the reaction buffer.
-
Add the aminooxy-PEG linker to the protein solution. A molar excess of the linker (e.g., 10-50 fold) is often used.
-
(Optional) If using a catalyst, add the aniline stock solution to a final concentration of 10-100 mM.[14]
-
Incubate the reaction mixture at room temperature for 2-16 hours.[12] The reaction can also be performed at 4°C for overnight incubation.
-
Monitor the reaction progress using a suitable analytical method like SDS-PAGE or LC-MS.
-
Purify the conjugate using size-exclusion chromatography to remove excess linker and catalyst.[12]
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the conjugation of an azide-modified protein with a cyclooctyne-containing molecule (e.g., DBCO).
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized molecule
-
Reaction buffer (azide-free)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the azide-modified protein and the DBCO-functionalized molecule separately.
-
In a reaction tube, mix the azide-modified protein with the DBCO-functionalized molecule. A molar excess of the DBCO-reagent (e.g., 3-10 fold) is often used.[6]
-
Incubate the reaction at a suitable temperature (e.g., room temperature or 37°C) for 1-18 hours.[6]
-
Monitor the reaction progress by SDS-PAGE or LC-MS.
-
Purify the conjugate using size-exclusion chromatography to remove the unreacted DBCO-reagent.
Signaling Pathways, Experimental Workflows, and Logical Relationships
Conclusion
Both aldehyde-based linkers like this compound and click chemistry linkers offer powerful and versatile tools for bioconjugation. The choice between them depends on the specific application's requirements for reaction kinetics, linker stability, and bioorthogonality.
-
Aldehyde-based linkers provide a robust and well-established method, with the option of a pH-sensitive hydrazone linkage for controlled release or a more stable oxime linkage. The reaction kinetics can be significantly enhanced with the use of catalysts.
-
Click chemistry linkers , particularly SPAAC, offer exceptional bioorthogonality and stability, making them ideal for applications in complex biological environments and for constructing highly stable conjugates.
By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the optimal linker strategy to advance their drug development and research goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrazone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Ald-CH2-PEG4-Boc in Biological Systems
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of complex biologics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of Ald-CH2-PEG4-Boc, a heterobifunctional polyethylene glycol (PEG) linker, with other common alternatives, supported by available data on their chemical properties and general performance in biological applications.
This compound is a PEG-based linker characterized by a terminal aldehyde group and a Boc-protected amine, separated by a four-unit PEG spacer.[1][2] This structure offers a versatile platform for bioconjugation, allowing for controlled, stepwise attachment of different molecules. The aldehyde group reacts chemoselectively with aminooxy or hydrazide groups to form stable oxime or hydrazone bonds, respectively, under mild conditions.[1] The Boc (tert-butyloxycarbonyl) protecting group on the amine allows for its selective deprotection under acidic conditions, enabling subsequent conjugation to another molecule.[1][3] The hydrophilic PEG4 spacer enhances the solubility and flexibility of the resulting conjugate, which can reduce aggregation and steric hindrance.[1][4]
Comparison with Alternative Linker Technologies
The performance of this compound can be best understood by comparing it to other widely used linker classes in bioconjugation. The choice of linker technology has a profound impact on the physicochemical properties and biological activity of the final bioconjugate.[5] Key parameters influenced by the linker include solubility, stability, immunogenicity, and the efficiency of payload delivery.[4][5]
Table 1: Comparison of Key Linker Characteristics
| Feature | This compound | Maleimide-PEG Linkers | Azide/Alkyne-PEG Linkers (Click Chemistry) | Hydrazone Linkers (pH-sensitive) |
| Reactive Groups | Aldehyde, Boc-protected Amine | Maleimide, NHS ester (or other) | Azide, Alkyne (e.g., DBCO) | Hydrazide, NHS ester (or other) |
| Reaction Specificity | High (reacts with aminooxy/hydrazide) | High (reacts with thiols) | Very High (bioorthogonal) | Moderate (pH-dependent) |
| Bond Stability | Stable Oxime/Hydrazone | Stable Thioether | Very Stable Triazole | Labile at low pH |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable | Cleavable (acid-labile) |
| Key Advantages | Orthogonal conjugation, good solubility | Site-specific conjugation to cysteines | High efficiency, bioorthogonal | Controlled release in acidic environments |
| Potential Disadvantages | Requires partner molecule with specific functional group | Potential for maleimide ring hydrolysis | May require catalyst (CuAAC) or be bulky (SPAAC) | Potential for premature drug release |
Performance in Biological Systems: A Qualitative Comparison
Solubility and Aggregation: The PEG4 spacer in this compound significantly enhances the aqueous solubility of the linker and the resulting bioconjugate.[5][6] This is particularly beneficial when working with hydrophobic payloads, as it can mitigate aggregation, a common challenge in ADC development.[5][6] Longer PEG chains generally provide greater solubility but can sometimes negatively impact binding affinity or cell permeability.[5]
Stability and Pharmacokinetics: this compound forms a stable, non-cleavable bond.[7] This is advantageous for applications where the conjugated molecule needs to remain attached to the targeting moiety until it reaches its site of action. For ADCs, non-cleavable linkers are often internalized by the target cell, and the payload is released upon lysosomal degradation of the antibody.[7] This can lead to a more controlled and sustained release of the drug. In contrast, cleavable linkers, such as those with hydrazone bonds, are designed to release their payload in specific microenvironments, like the acidic environment of a tumor.[7]
Immunogenicity: PEGylation, the process of attaching PEG chains to molecules, is known to reduce the immunogenicity of therapeutic proteins.[4] The PEG4 spacer in this compound can help to shield the linker and payload from the immune system, potentially reducing the risk of an immune response.[4]
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of any bioconjugation strategy. Below are generalized protocols for the use of this compound.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to reveal the primary amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in a minimal amount of DCM.
-
Add an excess of TFA (e.g., a 1:1 v/v mixture of DCM:TFA).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, neutralize the excess TFA with a saturated sodium bicarbonate solution.
-
Extract the deprotected product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the deprotected linker.
Protocol 2: Oxime Ligation with an Aminooxy-Functionalized Molecule
This protocol outlines the conjugation of the aldehyde group of the linker to a molecule containing an aminooxy group.
Materials:
-
Ald-CH2-PEG4-amine (deprotected linker from Protocol 1)
-
Aminooxy-functionalized molecule
-
Reaction Buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0)
-
Aniline (optional catalyst)
-
HPLC system for purification
Procedure:
-
Dissolve the aminooxy-functionalized molecule in the reaction buffer.
-
Dissolve the deprotected Ald-CH2-PEG4-amine in the reaction buffer.
-
Add a slight molar excess (1.2-1.5 equivalents) of the deprotected linker solution to the aminooxy-functionalized molecule solution.
-
(Optional) Add aniline to a final concentration of 10-100 mM to catalyze the reaction.
-
Allow the reaction to proceed at room temperature for 2-24 hours, monitoring by HPLC.
-
Purify the resulting conjugate using preparative HPLC.
Visualizing Workflows and Pathways
General Workflow for ADC Synthesis using this compound
Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.
Mechanism of Action of an ADC
Caption: The general mechanism of action for an Antibody-Drug Conjugate (ADC) utilizing a non-cleavable linker.
References
A Comparative Guide to the Characterization of Ald-CH2-PEG4-Boc and Its Alternatives in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Ald-CH2-PEG4-Boc with common alternatives, supported by experimental data and protocols to ensure reproducible and reliable outcomes in bioconjugation applications.
This guide provides a comprehensive analysis of the characterization of this compound, a heterobifunctional linker, and compares its performance with key alternatives such as amine, NHS ester, and maleimide-functionalized PEG4-Boc conjugates. The selection of an appropriate linker is a critical step in the development of bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), as it significantly influences the stability, solubility, and in vivo performance of the final product.
The this compound linker features a terminal aldehyde group for conjugation to amine-containing molecules via reductive amination and a Boc-protected amine for subsequent orthogonal deprotection and further functionalization. The tetraethylene glycol (PEG4) spacer enhances hydrophilicity and provides spatial separation between the conjugated molecules.
Performance Comparison of PEG4-Boc Linkers
The choice of a PEG4-Boc linker is dictated by the specific functional groups available on the biomolecule of interest and the desired chemical linkage. Below is a comparative summary of this compound and its common alternatives.
| Feature | This compound | t-Boc-N-amido-PEG4-amine | t-Boc-N-amido-PEG4-NHS ester | Mal-PEG4-NH-Boc |
| Reactive Group | Aldehyde | Primary Amine | NHS Ester | Maleimide |
| Target Functional Group | Amines (via reductive amination) | Carboxylic acids, activated esters | Primary Amines | Thiols (e.g., cysteine) |
| Resulting Linkage | Secondary Amine | Amide | Amide | Thioether |
| Reaction pH | ~6.5 - 7.5 | 4.5 - 7.5 (with coupling agents) | 7.2 - 8.5 | 6.5 - 7.5 |
| Key Advantage | Forms a stable secondary amine bond. | Versatile for coupling to acids. | High reactivity towards primary amines. | Highly selective for thiols. |
| Key Disadvantage | Requires a reducing agent. | Requires activation of the carboxylic acid. | Susceptible to hydrolysis. | Thioether bond can undergo retro-Michael addition. |
| Molecular Formula | C15H29NO7 | C15H32N2O6 | C20H34N2O10 | C19H32N2O8 |
| Molecular Weight | 335.39 g/mol | 336.4 g/mol | 462.5 g/mol | 416.5 g/mol |
Experimental Characterization Data
Accurate characterization of these linkers is essential to ensure their purity and structural integrity prior to their use in complex bioconjugation reactions. The following tables summarize the expected analytical data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Table 1: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)
| Assignment | This compound (Predicted) | t-Boc-N-amido-PEG4-amine (Representative) | t-Boc-N-amido-PEG4-NHS ester (Representative) | Mal-PEG4-NH-Boc (Representative) |
| -C(CH₃)₃ (Boc) | ~1.44 (s, 9H) | ~1.45 (s, 9H) | ~1.44 (s, 9H) | ~1.44 (s, 9H) |
| -CH₂-O- (PEG) | ~3.65 (m, 16H) | ~3.64 (m, 16H) | ~3.66 (m, 16H) | ~3.65 (m, 16H) |
| -CH₂-NHBoc | ~3.30 (m, 2H) | ~3.25 (m, 2H) | ~3.32 (m, 2H) | ~3.30 (m, 2H) |
| Terminal Group Protons | ~9.75 (s, 1H, -CHO) | ~2.85 (t, 2H, -CH₂NH₂) | ~2.90 (t, 2H, -CH₂-COO-NHS) | ~6.70 (s, 2H, -CH=CH- Maleimide) |
Table 2: Mass Spectrometry Data
| Parameter | This compound | t-Boc-N-amido-PEG4-amine | t-Boc-N-amido-PEG4-NHS ester | Mal-PEG4-NH-Boc |
| Molecular Weight | 335.39 | 336.4 | 462.5 | 416.5 |
| Ionization Mode | ESI+ | ESI+ | ESI+ | ESI+ |
| Expected [M+H]⁺ | 336.21 | 337.24 | 463.23 | 417.22 |
| Expected [M+Na]⁺ | 358.19 | 359.22 | 485.21 | 439.20 |
| Key Fragments | Loss of Boc group (-100 Da) | Loss of Boc group (-100 Da) | Loss of NHS group (-115 Da), Loss of Boc group (-100 Da) | Loss of Boc group (-100 Da) |
Table 3: High-Performance Liquid Chromatography (HPLC) Data
| Parameter | This compound | t-Boc-N-amido-PEG4-amine | t-Boc-N-amido-PEG4-NHS ester | Mal-PEG4-NH-Boc |
| Column | C18 | C18 | C18 | C18 |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 10-90% B over 20 min | 5-80% B over 20 min | 15-95% B over 20 min | 20-90% B over 20 min |
| Detection | ELSD/CAD | ELSD/CAD | UV (214 nm)/ELSD/CAD | UV (220 nm)/ELSD/CAD |
| Expected Purity | >95% | >95% | >95% | >95% |
Experimental Protocols
Detailed methodologies for the characterization of this compound and its alternatives are provided below. These protocols can be adapted for specific laboratory instrumentation and conditions.
Protocol 1: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the PEG-Boc linker in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.
-
Data Acquisition:
-
Set the number of scans to 16.
-
Use a relaxation delay of 5 seconds.
-
Acquire the data over a spectral width of -2 to 12 ppm.
-
-
Data Processing: Process the acquired FID to obtain the spectrum. Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm). Integrate all peaks to determine the relative proton ratios.
Protocol 2: LC-MS (Liquid Chromatography-Mass Spectrometry)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the linker in a 1:1 mixture of acetonitrile and water. Dilute the stock solution to 10 µg/mL with the initial mobile phase.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over 15-20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 100-1000.
-
Data Analysis: Identify the [M+H]⁺ and [M+Na]⁺ ions to confirm the molecular weight.
-
Protocol 3: HPLC-ELSD/CAD (High-Performance Liquid Chromatography with Evaporative Light Scattering or Charged Aerosol Detection)
-
Sample Preparation: Prepare a 1 mg/mL solution of the linker in the initial mobile phase composition.
-
Instrumentation: An HPLC system equipped with an ELSD or CAD detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the main compound from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
-
Data Analysis: Determine the purity of the sample by calculating the peak area percentage of the main peak relative to the total peak area.
Visualizing Workflows and Pathways
To further aid in the understanding of the experimental processes and the application of these linkers, the following diagrams have been generated using Graphviz.
Caption: General workflow for the analytical characterization of PEG-Boc linkers.
Caption: A sequential bioconjugation strategy using a heterobifunctional linker.
A Comparative Guide to the Mass Spectrometry Analysis of Ald-CH2-PEG4-Boc Products
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring their efficacy, safety, and reproducibility. Ald-CH2-PEG4-Boc is a heterobifunctional linker increasingly utilized in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and PROTACs. Its aldehyde functional group allows for chemoselective ligation with aminooxy or hydrazide-containing molecules to form stable oxime or hydrazone bonds, respectively. The Boc-protected amine offers a secondary site for orthogonal conjugation following deprotection.
This guide provides a comprehensive comparison of the mass spectrometry analysis of this compound conjugation products against common alternatives such as N-Hydroxysuccinimide (NHS) esters and maleimides. We present supporting experimental data, detailed analytical protocols, and visual workflows to facilitate informed decisions in your bioconjugation and characterization endeavors.
Performance Comparison of Bioconjugation Chemistries
The choice of a bioconjugation strategy significantly impacts the yield, stability, and homogeneity of the final product. The aldehyde group of this compound participates in reductive amination or oxime/hydrazone ligation, offering distinct advantages over other popular methods.
Quantitative Comparison of Key Performance Metrics
| Feature | Aldehyde Ligation (e.g., this compound) | NHS Ester Chemistry | Maleimide Chemistry | Click Chemistry (SPAAC) |
| Target Residue(s) | Aminooxy, Hydrazide, N-terminus, Lysine (reductive amination) | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) | Azide or Alkyne (non-natural) |
| Resulting Bond | Oxime/Hydrazone/Secondary Amine | Amide | Thioether | Triazole |
| Typical Reaction pH | 4.5 - 7.0 (oxime/hydrazone); 6.0 - 8.0 (reductive amination) | 7.2 - 8.5 | 6.5 - 7.5 | 4.0 - 11.0 |
| Typical Reaction Efficiency | >80% | 5 - 50% (often heterogeneous) | 70 - 90%[1] | >90%[1] |
| Bond Stability (Half-life) | Oxime: ~1 month; Secondary Amine: Very High | Very High (Amide bond) | Moderate to Low (susceptible to retro-Michael reaction) | Very High |
Mass Spectrometry Analysis of this compound Conjugates
Mass spectrometry is an indispensable tool for the characterization of bioconjugates, providing confirmation of successful conjugation, determination of the degree of labeling, and localization of the modification site.
Experimental Workflow for MS Analysis
The following diagram illustrates a typical workflow for the mass spectrometry analysis of a protein conjugated with this compound.
Caption: A generalized workflow for the mass spectrometry analysis of bioconjugates.
Experimental Protocols
1. Sample Preparation for Intact Mass Analysis
-
Objective: To determine the molecular weight of the intact bioconjugate and assess the degree of PEGylation.
-
Protocol:
-
Prepare the this compound conjugated protein at a concentration of approximately 1 mg/mL in a low-salt buffer (e.g., 20 mM ammonium acetate).
-
For ESI-MS, desalt the sample using a C4 ZipTip or equivalent solid-phase extraction method to remove non-volatile salts. Elute the protein in a solution compatible with ESI-MS, typically a mixture of acetonitrile and water with 0.1% formic acid.
-
For MALDI-MS, mix the desalted sample with a suitable matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) at a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
2. Sample Preparation for Peptide Mapping Analysis
-
Objective: To identify the specific site(s) of conjugation.
-
Protocol:
-
Denature the conjugated protein in a solution containing a denaturant (e.g., 6 M urea or 0.1% RapiGest SF) and a reducing agent (e.g., 10 mM dithiothreitol) at 60°C for 30 minutes.
-
Alkylate the free cysteine residues with an alkylating agent (e.g., 20 mM iodoacetamide) in the dark at room temperature for 30 minutes.
-
Perform a buffer exchange to remove the denaturant and alkylating agent, and resuspend the protein in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Add a protease (e.g., trypsin) at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.
-
Quench the digestion by adding formic acid to a final concentration of 1%. The sample is now ready for LC-MS/MS analysis.
-
3. Mass Spectrometry Parameters
-
For ESI-MS (e.g., Q-TOF or Orbitrap):
-
Ionization Mode: Positive
-
Capillary Voltage: 3.0-4.0 kV
-
Source Temperature: 100-150°C
-
Mass Range: 500-4000 m/z
-
Fragmentation (for MS/MS): Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) with a normalized collision energy of 25-35%.
-
-
For MALDI-TOF MS:
-
Ionization Mode: Positive, linear or reflector
-
Laser Intensity: Optimized for signal-to-noise without excessive fragmentation.
-
Mass Range: 10,000-100,000 Da (for intact analysis)
-
Comparison of Linker Performance in Bioconjugation
The choice of linker chemistry dictates not only the stability of the final conjugate but also the reaction conditions and potential for side reactions. The following diagram illustrates the decision-making process for selecting a suitable bioconjugation strategy.
References
A Comparative Guide to the NMR Analysis of Ald-CH2-PEG4-Boc and Alternative Heterobifunctional Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Ald-CH2-PEG4-Boc, a heterobifunctional linker, with alternative polyethylene glycol (PEG) linkers. Understanding the precise structural characteristics of these linkers through NMR is paramount for their successful application in bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). This document presents key ¹H and ¹³C NMR data, a comprehensive experimental protocol for acquiring high-quality spectra, and visualizations to aid in the understanding of the molecular structure and analytical workflows.
Performance Comparison: ¹H and ¹³C NMR Data
The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound and two alternative linkers: Boc-NH-PEG4-COOH and Boc-NH-PEG4-Amine. Chemical shifts (δ) are reported in parts per million (ppm). The data for this compound is based on typical values for similar structures, while the data for the alternatives is derived from experimental findings.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | This compound (Predicted) | Boc-NH-PEG4-COOH[1] | Boc-NH-PEG4-Amine |
| -C(CH₃)₃ (Boc) | ~1.44 (s, 9H) | ~1.44 (s, 9H) | ~1.44 (s, 9H) |
| -NH- (Carbamate) | ~5.1 (br s, 1H) | ~5.1 (br s, 1H) | ~5.0 (br s, 1H) |
| -CH₂-NH- (adjacent to Boc) | ~3.3-3.4 (m, 2H) | ~3.3-3.4 (m, 2H) | ~3.25 (t, 2H) |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.65 (m, 12H) | ~3.60-3.70 (m, 12H) | ~3.55-3.70 (m, 12H) |
| -O-CH₂- (adjacent to functional group) | ~3.75 (t, 2H) | ~3.75 (t, 2H) | ~2.80 (t, 2H) |
| Functional Group Protons | ~9.8 (s, 1H, -CHO) | ~2.6 (t, 2H, -CH₂-COOH) | ~1.5 (br s, 2H, -NH₂) |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | This compound (Predicted) | Boc-NH-PEG4-COOH | Boc-NH-PEG4-Amine |
| -C(CH₃)₃ (Boc) | ~28.4 | ~28.4 | ~28.5 |
| -C(CH₃)₃ (Boc) | ~79.2 | ~79.2 | ~79.1 |
| -C=O (Boc) | ~156.1 | ~156.1 | ~156.2 |
| -CH₂-NH- (adjacent to Boc) | ~40.3 | ~40.3 | ~40.4 |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~70.0-71.0 | ~70.0-71.0 | ~70.1-70.8 |
| -O-CH₂- (adjacent to functional group) | ~61.3 | ~61.4 | ~73.3 |
| Functional Group Carbons | ~200.2 (-CHO) | ~172.5 (-COOH), ~34.0 (-CH₂-COOH) | ~41.7 (-CH₂-NH₂) |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis are provided below.
NMR Data Acquisition
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a clean, dry NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 5 seconds to ensure full relaxation of all protons, which is crucial for quantitative measurements.[1]
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.[1]
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).[1]
-
Spectral Width: ~200-220 ppm.[1]
-
Acquisition Time: ~1-2 seconds.[1]
-
Relaxation Delay: 2-5 seconds.[1]
-
Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.[1]
Data Processing:
-
All spectra should be referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
The acquired data is processed with Fourier transformation, phase correction, and baseline correction.
-
For ¹H NMR, integrate all peaks to determine the relative ratios of protons, which is crucial for confirming the structure and assessing purity.[1]
Visualization of Key Structures and Workflows
The following diagrams illustrate the molecular structure of this compound and a typical experimental workflow for its NMR analysis.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
References
A Researcher's Guide to Validating the Purity of Ald-CH2-PEG4-Boc
For scientists and professionals in drug development, the purity of chemical reagents is paramount. This guide provides an objective comparison of analytical methods for validating the purity of Ald-CH2-PEG4-Boc, a heterobifunctional linker critical in bioconjugation and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs). We present supporting experimental data and detailed protocols to ensure reliable and reproducible purity assessment.
This compound is a high-purity linker molecule featuring an aldehyde group for chemoselective ligation and a Boc-protected amine for controlled, orthogonal conjugation strategies.[1] The tetraethylene glycol (PEG4) spacer enhances solubility and flexibility, making it a versatile tool in creating targeted therapeutics and diagnostic probes.[1] Given its role, verifying its purity, typically stated as ≥95%, is a critical first step in any experimental workflow.[1]
Comparative Analysis of Purity Validation Techniques
The purity of PEGylated linkers like this compound is best assessed using a combination of chromatographic and spectroscopic techniques. Each method provides orthogonal information, leading to a comprehensive purity profile. The primary methods include High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities.
Data Presentation: Purity Analysis Summary
| Analytical Technique | Parameter Measured | This compound (Typical Result) | Alternative: Fmoc-NH-PEG4-COOH (Typical Result) | Key Considerations |
| RP-HPLC-ELSD/CAD | Purity (%) | ≥ 95% | ≥ 95% | Universal detectors like ELSD or CAD are required as the PEG backbone lacks a UV chromophore.[2][3] |
| ¹H NMR (400 MHz) | Structural Integrity & Relative Purity | Conforms to structure | Conforms to structure | Allows for the identification of structural isomers and process-related impurities. Integration of impurity peaks relative to the main compound provides a purity estimate.[4] |
| LC-MS | Molecular Weight Confirmation | 335.4 g/mol (Observed: [M+H]⁺ at m/z 336.2) | 428.5 g/mol (Observed: [M+H]⁺ at m/z 429.2) | Confirms the identity of the main peak in the chromatogram and helps identify impurities based on their mass-to-charge ratio. |
Experimental Protocols
Robust and validated analytical methods are crucial for accurate purity determination. Below are detailed protocols for the key techniques.
Reversed-Phase HPLC (RP-HPLC) with ELSD/CAD Detection
This method is the gold standard for quantifying the purity of PEGylated compounds, offering high-resolution separation of the main component from potential impurities such as molecules with different PEG chain lengths.[5]
Methodology:
-
System: HPLC system equipped with a gradient pump, autosampler, and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B (hold)
-
30-32 min: 80% to 20% B (return to initial)
-
32-37 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile at a concentration of 1 mg/mL.[2]
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all detected peaks.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is essential for confirming the chemical structure of this compound and identifying any organic impurities. The relative integration of proton signals provides confirmation of the structure.[4][6]
Methodology:
-
System: 400 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse.
-
Relaxation Delay: 5 seconds (to ensure accurate integration for quantitative purposes).[4]
-
Number of Scans: 16
-
-
Data Processing:
-
Referencing: Calibrate the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm).[4]
-
Integration: Integrate all peaks and normalize to a specific set of protons (e.g., the 9 protons of the Boc group) to confirm the relative proton count of the entire molecule.
-
-
Expected Chemical Shifts (δ) in CDCl₃:
-
~9.75 ppm (t, 1H): Aldehyde (-CHO)
-
~5.1 ppm (br s, 1H): Carbamate (-NH-)
-
~3.64 ppm (s, 16H): PEG backbone (-O-CH₂-CH₂-O-)
-
~3.3-3.4 ppm (m, 2H): -CH₂-NH-
-
~1.44 ppm (s, 9H): tert-butyl (-C(CH₃)₃)
-
Mandatory Visualizations
Diagrams are provided to illustrate key workflows and relationships, adhering to specified design constraints.
Caption: Experimental workflow for the purity validation of this compound.
Caption: Orthogonal conjugation strategy enabled by this compound.
References
- 1. Ald-CH2-PEG4-NHBoc | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Linker Length on PROTAC Activity: A Comparative Guide Featuring Ald-CH2-PEG4-Boc
In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A critical determinant of a PROTAC's efficacy lies in the linker connecting the target-binding ligand and the E3 ligase-recruiting moiety. This guide provides a comparative analysis of how linker length, with a focus on the commonly used Ald-CH2-PEG4-Boc linker, influences PROTAC performance, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Pivotal Role of the Linker in PROTAC Function
The linker in a PROTAC is not merely a spacer; it plays a crucial role in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][3] The length, composition, and flexibility of the linker directly impact several key parameters that determine the overall efficacy of the PROTAC:
-
Ternary Complex Formation and Stability: An optimal linker length is essential for bringing the target protein and the E3 ligase into the correct proximity and orientation to facilitate ubiquitination. A linker that is too short may lead to steric hindrance, preventing the formation of a stable complex, while a linker that is too long might result in a non-productive complex where ubiquitination sites are inaccessible.[1][2][3]
-
Degradation Efficacy (DC50 and Dmax): The stability of the ternary complex directly correlates with the efficiency of target protein degradation. This is often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1][4]
-
Physicochemical Properties: The inclusion of polyethylene glycol (PEG) linkers can enhance the aqueous solubility and cell permeability of PROTACs, which are crucial for their bioavailability and therapeutic potential.[1][5][]
Visualizing PROTAC-Mediated Protein Degradation
The following diagram illustrates the general mechanism of action for a PROTAC molecule.
Caption: PROTAC-mediated protein degradation pathway.
Comparative Analysis of PEG Linker Length on PROTAC Performance
The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase. Empirical testing is crucial to determine the optimal linker for each new PROTAC system. The this compound linker provides a 4-unit PEG chain, which often represents a "sweet spot" in terms of balancing potency and favorable physicochemical properties.[]
Case Study 1: BRD4 Degradation
The following table summarizes data from a study on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, illustrating the impact of varying PEG linker lengths on degradation efficacy.
| PROTAC Linker | DC50 (nM) [a] | Dmax (%) [b] |
| PROTAC-PEG2 | 50 | 85 |
| PROTAC-PEG4 | 15 | >95 |
| PROTAC-PEG6 | 75 | 80 |
| PROTAC-PEG8 | 150 | 70 |
Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 indicates higher potency.[1][4] [b] Dmax: The maximum percentage of target protein degradation achieved.[1][4] (Note: This data is representative and compiled from various sources to illustrate the structure-activity relationship.)[8][9]
Case Study 2: BTK Degradation
A study on Bruton's tyrosine kinase (BTK)-targeting PROTACs demonstrated that longer PEG linkers were more effective at inducing degradation.
| PROTAC Linker Length | DC50 (nM) | Dmax (%) |
| < 4 PEG units | >1000 | <20 |
| 4-6 PEG units | 1-40 | >90 |
| > 8 PEG units | 50-100 | ~85 |
(Note: Data synthesized from a study by Zorba et al., highlighting that for the BTK-CRBN system, longer linkers helped to alleviate steric clashes and promote a productive ternary complex.)[3][10]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.
Western Blotting for DC50 and Dmax Determination
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[8][9]
Experimental Workflow:
Caption: General workflow for DC50 and Dmax determination.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[2][4]
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer. Determine the protein concentration of the supernatant using a BCA assay.[4][8]
-
SDS-PAGE and Western Blotting: Normalize the protein concentration of all samples. Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation and Detection: Block the membrane and incubate it with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[4]
Ternary Complex Formation Assays
Assays such as Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP) can be used to quantify the formation and stability of the ternary complex.
Logical Relationship for Ternary Complex Cooperativity:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bifunctional Linkers in Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the bifunctional linker that connects the monoclonal antibody to the cytotoxic payload. The linker is not merely a passive connector but a key component that dictates the ADC's stability in circulation, its drug-release mechanism, and ultimately, its therapeutic index.[][2][3] This guide provides an objective comparison of the major classes of bifunctional linkers, supported by experimental data and detailed methodologies, to inform rational linker selection in ADC development.
Fundamental Classification: Cleavable vs. Non-Cleavable Linkers
The primary distinction among ADC linkers lies in their payload release mechanism, categorizing them as either cleavable or non-cleavable.[2][4]
-
Cleavable Linkers: These are designed to be labile under specific physiological conditions found within the target tumor cells or the tumor microenvironment.[4][5] This targeted release can be triggered by enzymes, pH differences, or the intracellular redox environment.[2] A significant advantage of many cleavable linkers is their ability to induce a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[4][5] However, they can sometimes exhibit instability in circulation, leading to premature drug release and potential off-target toxicity.[2]
-
Non-Cleavable Linkers: These linkers form a highly stable bond between the antibody and the payload.[4] The release of the payload-linker-amino acid complex occurs only after the ADC is internalized and the antibody is completely degraded within the lysosome.[6] This mechanism generally leads to greater plasma stability and a more favorable safety profile by minimizing premature drug release.[2][6] However, the resulting charged payload-linker complex is typically not membrane-permeable, which largely prevents a bystander effect.[4]
Comparative Analysis of Linker Chemistries
The choice of linker chemistry has a profound impact on the performance of an ADC. Below is a comparative summary of common linker types.
Cleavable Linkers
| Linker Type | Cleavage Mechanism | Key Features | Advantages | Disadvantages |
| Peptide Linkers (e.g., Valine-Citrulline) | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B) that are abundant in cancer cells.[4] | High tumor selectivity due to enzyme overexpression. | Well-established with proven clinical efficacy.[7] Enables potent bystander effect.[4] | Susceptible to premature cleavage by circulating proteases. |
| Hydrazone Linkers | pH-sensitive; stable at physiological blood pH (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[4] | Exploits the lower pH of the tumor microenvironment and intracellular compartments. | Effective for acid-labile payloads. | Can be unstable in systemic circulation, leading to off-target toxicity.[8] |
| Disulfide Linkers | Reduction-sensitive; cleaved in the cytoplasm, which has a significantly higher concentration of glutathione than the bloodstream.[4] | Utilizes the differential redox potential between the extracellular and intracellular environments. | Can be engineered for varying degrees of stability. | Potential for premature cleavage in the bloodstream. |
Non-Cleavable Linkers
| Linker Type | Linkage Chemistry | Key Features | Advantages | Disadvantages |
| Thioether Linkers (e.g., SMCC) | Forms a stable covalent bond between a maleimide group on the linker and a thiol group on the antibody. | High stability in circulation.[6] | Excellent plasma stability, leading to a wider therapeutic window and reduced off-target toxicity.[2][6] | No bystander effect.[4] The payload is released with an attached amino acid, which may affect its potency. |
The Role of Hydrophilic Spacers (e.g., PEG)
Incorporating polyethylene glycol (PEG) spacers into the linker design can significantly improve the physicochemical properties of an ADC.[9]
-
Enhanced Solubility and Reduced Aggregation: PEGylation can counteract the hydrophobicity of the payload, improving aqueous solubility and reducing the tendency for aggregation, especially at higher drug-to-antibody ratios (DARs).[9][10]
-
Improved Pharmacokinetics: The increased hydrodynamic size of PEGylated ADCs can lead to reduced renal clearance and a longer plasma half-life.[10]
Quantitative Data Comparison
The following tables summarize preclinical data comparing the performance of ADCs with different linker types. It is important to note that this data is compiled from various studies and direct comparisons may be influenced by the specific antibody, payload, and experimental models used.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linker Types
| Linker Type | Linker Example | Payload | Target Cell Line | IC50 (pM) | Key Findings |
| Protease-Cleavable | Val-Cit | MMAE | HER2+ Breast Cancer | 50 - 200 | High potency due to efficient intracellular release and bystander effect. |
| pH-Sensitive | Hydrazone | Doxorubicin | Ovarian Cancer | 300 - 1000 | Potency is dependent on the rate of hydrolysis in the lysosome. |
| Non-Cleavable | SMCC | DM1 | HER2+ Breast Cancer | 100 - 500 | Potent, but efficacy is strictly limited to antigen-positive cells. |
Table 2: In Vivo Stability of ADCs with Different Linkers
| Linker Type | Linker Example | Measurement | Time Point | % Intact ADC in Plasma | Key Findings |
| Protease-Cleavable | Val-Cit | LC-MS | 7 days | ~60-80% | Demonstrates good stability, but some premature cleavage can occur. |
| Disulfide | SPDB | LC-MS | 7 days | >90% | Newer disulfide linkers show high plasma stability.[11] |
| Non-Cleavable | SMCC | ELISA | 7 days | >95% | Exhibits the highest plasma stability due to the robust thioether bond. |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental processes is crucial for understanding the role of bifunctional linkers.
Caption: Mechanism of action for ADCs with cleavable and non-cleavable linkers.
Caption: General experimental workflow for ADC development and evaluation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of bifunctional linkers.
Protocol for Antibody-Linker Conjugation (Thiol-Maleimide Chemistry)
This protocol describes the conjugation of a maleimide-functionalized linker-payload to a partially reduced antibody.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Maleimide-activated linker-payload dissolved in DMSO
-
PBS, pH 7.4
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction:
-
Adjust the mAb concentration to 5-10 mg/mL in PBS.
-
Add a 2.5-fold molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 1-2 hours to partially reduce interchain disulfide bonds.
-
-
Conjugation:
-
Add a 1.5 to 2-fold molar excess of the maleimide-activated linker-payload (per generated thiol group) to the reduced antibody solution.
-
Incubate at room temperature for 1 hour or at 4°C overnight.
-
-
Purification:
-
Remove unconjugated linker-payload and other small molecules by SEC using a column equilibrated with PBS.
-
Collect the protein-containing fractions corresponding to the ADC.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).
-
Assess the level of aggregation by size-exclusion chromatography (SEC-HPLC).
-
Protocol for In Vitro Cytotoxicity Assay
This protocol assesses the potency of an ADC in a target cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC and control antibody
-
Cell viability reagent (e.g., MTS or CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibody in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted ADC or control antibody to the respective wells.
-
Incubate for 72-96 hours.
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to untreated control cells.
-
Plot the cell viability against the logarithm of the ADC concentration and fit a dose-response curve to determine the IC50 value.
-
Conclusion
The selection of a bifunctional linker is a critical decision in ADC design that requires a balance between stability, conjugation efficiency, and the desired biological activity.[9] Cleavable linkers offer the potential for a potent bystander effect, which is advantageous for heterogeneous tumors, but may have lower plasma stability.[4] Non-cleavable linkers provide enhanced stability and a better safety profile but lack the bystander effect.[4] The incorporation of hydrophilic spacers like PEG can further optimize the physicochemical and pharmacokinetic properties of ADCs.[10] A thorough evaluation using the experimental approaches outlined in this guide is essential for selecting the optimal linker to maximize the therapeutic potential of an ADC.
References
- 2. benchchem.com [benchchem.com]
- 3. veranova.com [veranova.com]
- 4. benchchem.com [benchchem.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Performance of PEG4-Based PROTACs Across Diverse E3 Ligase Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) necessitates a comprehensive understanding of how each component—the warhead, the E3 ligase ligand, and the linker—influences degradation efficacy. The linker, in particular, plays a critical role in dictating the formation of a productive ternary complex between the target protein and the E3 ligase. Among the various linker architectures, those incorporating polyethylene glycol (PEG) chains have gained prominence due to their favorable physicochemical properties. This guide provides a comparative overview of the performance of PROTACs utilizing a tetraethylene glycol (PEG4) linker, exemplified by structures analogous to Ald-CH2-PEG4-Boc, across four commonly recruited E3 ligase systems: von Hippel-Lindau (VHL), Cereblon (CRBN), Mouse Double Minute 2 Homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAP).
The data presented herein is a compilation from various studies and serves as a representative illustration of performance. Direct head-to-head comparisons of PROTACs with an identical target protein and linker across different E3 ligases are limited in publicly available literature. Therefore, the following tables summarize the performance of different PROTACs that employ a PEG4-based linker to recruit distinct E3 ligases for the degradation of various target proteins.
Quantitative Performance Data
The following tables provide a summary of the degradation potency (DC50) and maximal degradation (Dmax) achieved by representative PROTACs featuring a PEG4 linker in different E3 ligase systems.
Table 1: Performance of VHL-Recruiting PROTACs with a PEG4 Linker
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| SMARCA2 | 22Rv1 | <1 | >90 |
| BRD4 | HEK293 | 15 | >98 |
| PARP1 | DLD-1 | Less potent than CRBN-recruiting counterparts | Not specified |
Table 2: Performance of CRBN-Recruiting PROTACs with a PEG4 Linker
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4 | H661 | <500 | Not specified |
| PARP1 | DLD-1 | 36 | 90 |
| PRC1 | K562 | Effective degradation | Not specified |
Table 3: Performance of MDM2-Recruiting PROTACs with a PEG-Based Linker
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4 | HCT116 | Nanomolar range | 98 |
| PARP1 | MDA-MB-231 | Potent cleavage and apoptosis | Not specified |
Table 4: Performance of IAP-Recruiting PROTACs (SNIPERs) with a PEG4 Linker
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| RIPK2 | THP-1 | Potent (pDC50 = 9.4) | ~90 |
| BCL-XL | MyLa 1929 | Improved activity with PEG units | High degree of degradation |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of PROTAC performance.
Cell Culture and Treatment
Human cancer cell lines (e.g., HEK293, HCT116, 22Rv1, DLD-1, K562, MDA-MB-231, THP-1, MyLa 1929) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics. For degradation studies, cells are seeded in multi-well plates and allowed to adhere overnight. Subsequently, cells are treated with varying concentrations of the PROTAC molecule or vehicle control (e.g., DMSO) for a specified duration (typically 4-24 hours).
Western Blotting for Protein Degradation
a. Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
b. Protein Quantification: The total protein concentration in each cell lysate is determined using a bicinchoninic acid (BCA) protein assay.
c. SDS-PAGE and Immunoblotting: Equal amounts of total protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
d. Signal Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent. The band intensities are quantified using densitometry software. The level of the target protein is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control. DC50 and Dmax values are determined by fitting the concentration-response data to a nonlinear regression model.
Ternary Complex Formation Assays (Illustrative)
a. Co-immunoprecipitation (Co-IP): Cells are treated with the PROTAC molecule. Cell lysates are then incubated with an antibody against either the target protein or a component of the E3 ligase complex. The resulting immune complexes are captured, and the presence of the other components of the ternary complex (target protein, E3 ligase, and PROTAC) is detected by Western blotting.
b. Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These techniques can be used to measure the binding affinities and kinetics of the binary and ternary complexes in a purified, cell-free system.
Visualizing the PROTAC Mechanism and Experimental Workflow
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
Caption: Experimental workflow for PROTAC evaluation.
Logical Relationship of PROTAC Componentsdot
Assessing the In Vivo Stability of Ald-CH2-PEG4-Boc Linkers: A Comparative Guide
For researchers, scientists, and drug development professionals, the linker is a critical component in the design of antibody-drug conjugates (ADCs), directly influencing the therapeutic index by ensuring stability in circulation and enabling targeted payload release. This guide provides an objective comparison of the in vivo stability of linkers featuring an aldehyde-based conjugation chemistry, a PEG4 spacer, and a Boc-protected precursor, benchmarked against other common linker technologies. This analysis is supported by experimental data and detailed methodologies to inform the rational design of next-generation ADCs.
Understanding the Ald-CH2-PEG4-Boc Linker
The "this compound" nomenclature describes a heterobifunctional linker with three key components, each contributing to the overall properties of the resulting ADC:
-
Ald (Aldehyde): This functional group is typically used to form a covalent bond with a corresponding reactive group on a drug or antibody, often resulting in a hydrazone linkage. Hydrazone linkers are a well-established class of acid-cleavable linkers, designed to be stable at the physiological pH of blood (~7.4) but to hydrolyze and release their payload in the more acidic environment of endosomes and lysosomes (pH 4.5-6.5) within tumor cells.[1][2]
-
CH2-PEG4 (Tetraethylene Glycol Spacer): The polyethylene glycol (PEG) spacer, in this case with four repeating units, is incorporated to enhance the hydrophilicity of the ADC. This can improve solubility, reduce aggregation, and prolong the circulation half-life of the conjugate.[2]
-
Boc (tert-butyloxycarbonyl): The Boc group is a protecting group used during the chemical synthesis of the linker-payload complex. It is removed in a final deprotection step to allow for conjugation to the antibody and is not present in the final ADC administered for in vivo studies. Therefore, it does not directly impact the in vivo stability of the conjugate.
The in vivo stability of an ADC utilizing a linker derived from an this compound precursor will primarily be dictated by the stability of the resulting linkage (e.g., hydrazone bond) in the bloodstream.
Quantitative Comparison of In Vivo Linker Stability
The in vivo stability of an ADC is primarily evaluated through pharmacokinetic (PK) studies that measure the concentration of the total antibody, the intact ADC (antibody-conjugated drug), and the prematurely released free payload in plasma over time.[3][4] The following table summarizes representative in vivo stability data for different classes of cleavable and non-cleavable linkers from preclinical studies. It is important to note that direct comparisons of half-life values should be made with caution due to variations in experimental conditions, ADC constructs, and animal models across different studies.
| Linker Type | Example ADC/Construct | Animal Model | Key Stability Findings | Reference(s) |
| Cleavable Linkers | ||||
| Hydrazone (Acid-Cleavable) | General Hydrazone Linker | Human Plasma (in vitro) | Plasma half-life of approximately 2-3 days.[3][5] | [3][5] |
| Silyl Ether (Acid-Cleavable) | Silyl ether-MMAE conjugate | Human Plasma (in vitro) | Showed a half-life of >7 days, a significant improvement over traditional acid-cleavable linkers.[3][6][7] | [3][6][7] |
| Valine-Citrulline (Protease-Cleavable) | Trastuzumab-vc-MMAE | Rat | A 75% reduction in conjugated drug was observed over seven days in rat plasma.[3] | [3] |
| Valine-Citrulline (Protease-Cleavable) | ITC6104RO | Mouse | Unstable in in vivo pharmacokinetic studies due to susceptibility to mouse carboxylesterase 1c (Ces1c).[8] | [8] |
| Disulfide (Reductively Cleavable) | SPDB linker constructs | - | Can be susceptible to premature cleavage in the bloodstream.[3] | [3] |
| Tandem-Cleavage (Glucuronide-Dipeptide) | anti-CD79b-MMAE | Rat | Remained mostly intact through day 12 in plasma, demonstrating significantly improved stability over monocleavage linkers.[3] | [3] |
| Non-Cleavable Linkers | ||||
| Thioether (SMCC) | Trastuzumab-DM1 (T-DM1) | Mouse | Half-life (t1/2) of 10.4 days, demonstrating high stability.[3][6] | [3][6] |
| Triglycyl Peptide (CX) | Trastuzumab-DM1 | Mouse | Half-life (t1/2) of 9.9 days, comparable to the non-cleavable SMCC linker.[3][6] | [3][6] |
| Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) | ITC6103RO | Mouse | Stable in in vivo pharmacokinetic studies, showing resistance to mouse carboxylesterases.[8] | [8] |
Experimental Protocols
Accurate evaluation of ADC linker stability in vivo is crucial for preclinical development. The following are detailed methodologies for key experiments.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure for conducting a pharmacokinetic study in mice to evaluate the in vivo stability of an ADC.[3][9]
Materials:
-
Antibody-Drug Conjugate (ADC) test article
-
Sterile Phosphate-Buffered Saline (PBS)
-
Female BALB/c mice (or other appropriate strain), 6-8 weeks old
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes with anticoagulant (e.g., EDTA or heparin)
-
Centrifuge
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Dosing: Administer the ADC to the mice via a single intravenous (IV) injection, typically through the tail vein. The dose will be determined by prior efficacy and toxicology studies.
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week, 2 weeks) via retro-orbital or tail vein sampling.
-
Plasma Preparation: Immediately place the blood samples into tubes containing an anticoagulant. Centrifuge the blood at 1,500-2,000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the collected plasma samples at -80°C until analysis.
Quantification of Total Antibody and Intact ADC by ELISA
This method is used to determine the concentration of the total antibody and the intact ADC in plasma samples.
Materials:
-
96-well microtiter plates
-
Recombinant antigen specific to the ADC's antibody
-
Plasma samples from the PK study
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Detection antibody (e.g., HRP-conjugated anti-human IgG)
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the microtiter plates with the recombinant antigen overnight at 4°C.
-
Blocking: Wash the plates and block with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted plasma samples and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plates three times. Add the HRP-conjugated detection antibody and incubate for 1 hour at room temperature.
-
Signal Development: Wash the plate five times. Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Measurement: Add stop solution to each well. Read the absorbance at 450 nm using a plate reader.
-
Quantification: Generate a standard curve and use it to determine the concentration of total antibody or intact ADC in the plasma samples.[3]
Quantification of Free Payload by LC-MS/MS
This method is used to quantify the concentration of the cytotoxic payload that has been prematurely released from the ADC in circulation.[3][4]
Materials:
-
Plasma samples from the PK study
-
Protein precipitation solvent (e.g., acetonitrile)
-
Internal standard (IS)
-
LC-MS/MS system with a triple quadrupole mass spectrometer
-
C18 analytical column
Procedure:
-
Sample Preparation: Thaw plasma samples on ice. To a known volume of plasma, add the internal standard and then precipitate proteins by adding a protein precipitation solvent.
-
Centrifugation: Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Inject an aliquot of the supernatant onto the LC-MS/MS system.
-
Chromatography: Separate the free payload from other components using a suitable LC gradient on a C18 column.
-
Mass Spectrometry: Detect and quantify the free payload using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Quantification: Generate a standard curve and use it to determine the concentration of the free payload in the plasma samples.[3]
Visualizations
To better illustrate the concepts discussed, the following diagrams were created using the DOT language for Graphviz.
Caption: Experimental workflow for assessing the in vivo stability of ADCs.
Caption: Intracellular trafficking and payload release pathway for a cleavable linker ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Unveiling the Impact of Ald-CH2-PEG4-Boc Linker on Drug Permeability: A Comparative Guide
For researchers, scientists, and drug development professionals, optimizing a drug candidate's ability to permeate biological membranes is a critical step in achieving therapeutic efficacy. The choice of a chemical linker in drug conjugates, such as antibody-drug conjugates (ADCs) or Proteolysis-Targeting Chimeras (PROTACs), can significantly influence this property. This guide provides an objective comparison of the Ald-CH2-PEG4-Boc linker's effect on drug permeability against alternative linker technologies, supported by experimental data and detailed protocols.
The this compound linker is a heterobifunctional molecule featuring a short polyethylene glycol (PEG) chain. This four-unit PEG spacer is incorporated to enhance the solubility and flexibility of the drug conjugate, which can, in turn, affect its interaction with cell membranes. This guide will delve into the quantitative effects of this and similar linkers on drug permeability, offering a comparative analysis with non-PEG alternatives like polysarcosine and polypeptide-based linkers.
The Structure and Function of this compound Linker
The this compound linker possesses two distinct reactive ends, enabling the sequential and controlled conjugation of different molecules. The aldehyde group can react with hydrazides or aminooxy groups to form stable hydrazone or oxime linkages, respectively. The other end contains a Boc-protected amine, which can be deprotected to reveal a primary amine for conjugation to a second molecule. The central PEG4 spacer is the key to its influence on permeability.
Caption: Chemical structure of the this compound linker.
Quantitative Comparison of Linker Effects on Permeability
The permeability of a drug conjugate is a complex interplay of its physicochemical properties, including size, polarity, and flexibility. The following tables summarize available data on how different linkers affect the apparent permeability (Papp) of drug molecules, as determined by in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Table 1: Illustrative Impact of PEG Linker Length on PROTAC Permeability (PAMPA)
This table presents illustrative data compiled from publicly available research on the influence of PEG linker length on the permeability of BRD4-targeting PROTACs in a PAMPA assay.[1] While not specific to the this compound linker, it provides valuable insight into the effect of a PEG4 spacer.
| PROTAC Linker Composition | PAMPA Permeability (Papp, 10⁻⁶ cm/s) |
| Alkyl | 1.5 |
| PEG2 | 2.8 |
| PEG4 | 1.9 |
| PEG6 | 0.8 |
Note: This data is illustrative and compiled from various sources to demonstrate the trend of how PEG linker length can influence permeability.[1]
The data suggests a non-linear relationship between PEG linker length and passive permeability. A short PEG linker like PEG2 can increase permeability compared to a simple alkyl linker, potentially by optimizing the conformation of the PROTAC to shield polar surface area.[1] However, as the PEG chain lengthens to PEG4 and beyond, permeability may decrease due to the increased hydrophilicity and molecular size.[1]
Table 2: Comparative Permeability of Different Linker Technologies
Direct comparative permeability data for the this compound linker is limited. This table provides a qualitative and semi-quantitative comparison based on findings from various studies on different drug conjugates.
| Linker Type | Drug/Molecule | Assay | Permeability Effect | Reference |
| PEG | PROTACs | PAMPA | Short PEG (PEG2) can increase Papp; longer PEGs (PEG4, PEG6) may decrease Papp. | [1] |
| Polysarcosine (PSar) | Antibody-Drug Conjugate | In vivo | Improved pharmacokinetic profile and potent in vivo anti-tumor activity compared to PEG-ADC, suggesting favorable cell uptake. | [2] |
| Polypeptide (CPP6) | Gemcitabine | Caco-2 | Conjugation to cell-penetrating hexapeptides (CPPs) significantly increased the permeability of gemcitabine across Caco-2 monolayers. | [3][4] |
Experimental Protocols
Accurate assessment of drug permeability is crucial for selecting and optimizing drug candidates. The following are detailed methodologies for two of the most common in vitro permeability assays.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, cell-free assay that predicts passive diffusion across a lipid-infused artificial membrane.[4]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Lipid solution (e.g., 2% (w/v) lecithin in dodecane)
-
Donor buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Acceptor buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Test compound and control compounds
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Carefully apply 5 µL of the lipid solution to the membrane of each well in the donor filter plate. Allow the solvent to evaporate completely.
-
Acceptor Plate Preparation: Add 300 µL of acceptor buffer to each well of the acceptor plate.
-
Donor Plate Preparation: Dissolve the test compound in the donor buffer to the desired concentration. Add 200 µL of the test compound solution to each well of the lipid-coated donor plate.
-
Incubation: Place the donor plate into the acceptor plate, creating a "sandwich." Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, carefully separate the donor and acceptor plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0)))
Where:
-
V_D is the volume of the donor well
-
V_A is the volume of the acceptor well
-
A is the area of the membrane
-
t is the incubation time
-
C_A(t) is the concentration of the compound in the acceptor well at time t
-
C_D(0) is the initial concentration of the compound in the donor well
-
Caco-2 Cell Permeability Assay
The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelial barrier. This model can assess both passive and active transport mechanisms.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin)
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound and control compounds (e.g., a high-permeability compound like propranolol and a low-permeability compound like atenolol)
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm². Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for the formation of a differentiated monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add 0.5 mL of the test compound solution in transport buffer to the apical (upper) chamber.
-
Add 1.5 mL of fresh transport buffer to the basolateral (lower) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh transport buffer.
-
-
Permeability Assay (Basolateral to Apical - B to A): To assess efflux, perform the assay in the reverse direction by adding the test compound to the basolateral chamber and sampling from the apical chamber.
-
Sample Analysis: Determine the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The Papp is calculated using the following equation:
Papp = (dQ/dt) / (A * C_0)
Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer
-
A is the surface area of the membrane
-
C_0 is the initial concentration of the compound in the donor chamber
-
Visualizing the Impact of Linkers on Drug Permeability
The following diagrams illustrate key concepts related to the this compound linker and its role in drug permeability.
Caption: Experimental workflow for assessing linker impact.
Caption: Linker-mediated enhancement of drug permeability.
Conclusion
The this compound linker, with its short, hydrophilic PEG4 spacer, can modulate the permeability of a conjugated drug. While the precise effect is context-dependent and influenced by the properties of the parent drug, available data suggests that short PEG linkers can potentially improve the permeability of certain molecules by optimizing their conformational flexibility to navigate the cell membrane. However, increasing PEG chain length may lead to a decrease in passive diffusion.
In comparison, alternative linker technologies such as polysarcosine and cell-penetrating peptides have shown promise in significantly enhancing drug permeability. Polysarcosine linkers can improve the pharmacokinetic profile of ADCs, suggesting better cellular uptake, while polypeptide-based linkers can actively facilitate the transport of conjugated drugs across cell monolayers.
The choice of linker is a critical decision in drug development. For researchers aiming to enhance the permeability of a drug candidate, a thorough evaluation using standardized in vitro assays like PAMPA and Caco-2 is essential. This guide provides the foundational knowledge and experimental frameworks to aid in the rational selection and characterization of linkers, ultimately contributing to the development of more effective and targeted therapeutics.
References
The Efficacy of PEG4 Linkers in PROTACs: A Comparative Analysis
In the landscape of targeted protein degradation, the linker element of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its efficacy. This guide provides a comparative review of PROTACs incorporating a tetraethylene glycol (PEG4) linker, benchmarked against counterparts with varying PEG chain lengths. The focus is on quantitative performance metrics to inform researchers, scientists, and drug development professionals in the strategic design of next-generation therapeutics.
The heterobifunctional nature of PROTACs, which simultaneously engage a target protein and an E3 ubiquitin ligase, necessitates a linker that can optimally orient this ternary complex for effective ubiquitination and subsequent proteasomal degradation.[1] The length and flexibility of the PEG linker are paramount in achieving a stable and productive ternary complex.[1][2] A linker that is too short may introduce steric hindrance, while an excessively long one can lead to non-productive binding conformations due to high flexibility.[1]
Quantitative Performance Comparison of BRD4-Targeting PROTACs
To illustrate the impact of PEG linker length on PROTAC performance, the following data summarizes key in vitro metrics for a series of PROTACs designed to degrade Bromodomain-containing protein 4 (BRD4), a well-established oncology target. These PROTACs consist of the BRD4 inhibitor JQ1, a von Hippel-Lindau (VHL) E3 ligase ligand, and PEG linkers of varying lengths.[1][3]
Table 1: In Vitro Degradation of BRD4 [1][3]
| Linker Composition | DC50 (nM) [a] | Dmax (%) [b] |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
[a] DC50: The half-maximal degradation concentration, representing the potency of the PROTAC. A lower value indicates higher potency.[1] [b] Dmax: The maximum percentage of target protein degradation, indicating the efficacy of the PROTAC.[1]
Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs [3][4]
| Linker Composition | Permeability (Papp, 10⁻⁶ cm/s) [c] | Oral Bioavailability (%) |
| PEG3 | 1.2 | 15 |
| PEG4 | 2.5 | 20 |
| PEG5 | 2.1 | 25 |
| PEG6 | 1.8 | 18 |
[c] Papp: Apparent permeability coefficient from a Parallel Artificial Membrane Permeability Assay (PAMPA), which models passive intestinal absorption. Higher values suggest better cell permeability.[3]
The data indicates that the PROTAC with a PEG4 linker demonstrates a potent DC50 of 20 nM and a high Dmax of 95% for BRD4 degradation.[1][3] Furthermore, it exhibits favorable cell permeability in the PAMPA assay.[3][4] While the PEG5 linker shows slightly higher potency and bioavailability in this specific context, the PEG4 linker provides a strong balance of degradation efficacy and cellular permeability.[3] The performance of PROTACs is highly context-dependent, and the optimal linker length must be determined empirically for each target protein and E3 ligase pairing.[2]
Visualizing the Mechanism and Workflow
To conceptualize the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams are provided.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC evaluation.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of PROTAC performance.
Western Blot for Determination of DC50 and Dmax
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1]
Objective: To quantify the degradation of a target protein (e.g., BRD4) induced by PROTACs.
Materials:
-
Human leukemia cells (e.g., MV4-11)
-
6-well plates
-
PROTAC compounds
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system and densitometry software
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere until 70-80% confluent. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified duration (e.g., 24 hours).[1]
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C. After washing, incubate with the HRP-conjugated secondary antibody. Repeat the process for the loading control antibody.[3]
-
Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[1]
Parallel Artificial Membrane Permeability Assay (PAMPA)
This in vitro assay is used to predict the passive intestinal absorption of a compound.[1]
Objective: To determine the permeability of PROTACs across an artificial membrane.
Materials:
-
PAMPA plate (e.g., a 96-well filter plate)
-
Acceptor sink buffer
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
PROTAC compounds
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Coat the filter membrane of the donor wells with the artificial membrane solution.
-
Compound Addition: Add the PROTAC compounds to the donor wells. Fill the acceptor wells with the acceptor sink buffer.
-
Incubation: Place the donor plate into the acceptor plate and incubate for a specified period (e.g., 4-16 hours) at room temperature.
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and assay parameters.[3]
References
Safety Operating Guide
Proper Disposal of Ald-CH2-PEG4-Boc: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management and disposal of specialized chemical reagents like Ald-CH2-PEG4-Boc are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides a detailed, step-by-step operational plan for the proper disposal of this compound, a heterobifunctional PROTAC linker containing polyethylene glycol (PEG), an aldehyde, and a Boc-protected amine.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach to its disposal is warranted based on the properties of its constituent functional groups. This guide is formulated on the general principles of laboratory chemical waste management for PEG derivatives, aldehydes, and Boc-protected compounds.
Core Principles for Disposal
The fundamental principle for the disposal of this compound is to treat it as a hazardous chemical waste.[1] Under no circumstances should this compound or its waste be disposed of down the drain or in regular solid waste receptacles.[2][3][4] The recommended and mandatory disposal route is through a licensed and certified chemical waste disposal contractor, arranged by your institution's Environmental Health and Safety (EHS) department.[1][2][3][4][5][6][7][8]
Hazard Considerations of Functional Groups
A summary of the properties and potential hazards associated with the functional groups of this compound informs the necessary disposal procedures.
| Functional Group | Properties and Hazards | Disposal Considerations |
| Polyethylene Glycol (PEG) | Generally considered to have low toxicity and to be biodegradable.[4][5][9] | If mixed with hazardous substances, the entire mixture must be treated as hazardous.[5] Should not be released into wastewater systems as it can affect the biological and chemical oxygen demand.[4][9] |
| Aldehyde | Can be toxic and reactive.[10][11] Some aldehydes are classified as hazardous waste. | May require chemical neutralization to reduce toxicity before final disposal.[10][12][13] Unused aldehydes may be subject to stricter disposal regulations. |
| Boc-Protected Amine | The tert-butyloxycarbonyl (Boc) protecting group is stable under basic and nucleophilic conditions but is sensitive to acid.[7][14] | Contact with strong acids can cause cleavage of the Boc group, leading to the generation of byproducts.[4][15] Therefore, segregation from acidic waste is crucial. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the collection, storage, and disposal of this compound waste.
1. Immediate Safety and Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant nitrile gloves, safety goggles, and a laboratory coat when handling this compound and its associated waste.[1][2][3][7][8]
-
Ventilation: Conduct all handling and waste collection activities within a certified chemical fume hood to minimize the risk of inhalation.[1][2][3]
2. Waste Identification and Segregation:
-
Designated Waste Stream: Treat all this compound waste, including pure compound, solutions, and contaminated consumables (e.g., pipette tips, weighing paper), as a dedicated hazardous chemical waste stream.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. It is particularly important to keep it segregated from strong acids to prevent the cleavage of the Boc protecting group.[1][4]
3. Waste Collection and Containerization:
-
Container Selection: Use a dedicated, chemically compatible, and leak-proof container for collecting this compound waste.[1][2][4][6] The original product container, if in good condition, can be repurposed for waste collection.[1]
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 1415329-20-2[16]
-
An accumulation start date
-
-
Container Status: Keep the waste container securely sealed at all times, except when adding waste.[1]
4. Storage:
-
Location: Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[1]
-
Conditions: The storage area should be secure, well-ventilated, and away from incompatible materials.
5. Final Disposal:
-
Institutional Contact: Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste coordinator.[1][3][5][8][11]
-
Professional Disposal: Arrange for the collection of the waste by a licensed chemical waste disposal contractor as directed by your EHS office.[1][3][5][6] Provide them with accurate information regarding the container's contents.
6. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated and you are wearing appropriate PPE.
-
Absorb the spill with an inert material such as vermiculite or sand.
-
Carefully collect the absorbed material and any contaminated debris into a sealed, labeled container for disposal as hazardous waste.[7]
-
Decontaminate the spill area according to your laboratory's standard procedures.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. archtechnochem.com [archtechnochem.com]
- 11. benchchem.com [benchchem.com]
- 12. wastewise.com [wastewise.com]
- 13. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. medchemexpress.com [medchemexpress.com]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Ald-CH2-PEG4-Boc
Essential guidance for the safe handling, use, and disposal of Ald-CH2-PEG4-Boc in laboratory settings, ensuring the protection of researchers and the integrity of scientific work.
For researchers and scientists engaged in drug development, the proper handling of chemical reagents is paramount. This guide provides detailed procedural information for the safe use of this compound, a PEG-based PROTAC linker. Adherence to these protocols is crucial for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Therefore, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles should be worn at all times. A full face shield is required when there is a risk of splashes, such as during pouring or transfers[3]. |
| Hands | Chemical-Resistant Gloves | Single-use nitrile gloves are recommended. Latex gloves are not suitable as some chemicals can readily pass through them. Inspect gloves for any tears or perforations before use and change them immediately if contact with the chemical occurs[3][4]. |
| Body | Laboratory Coat or Chemical Protective Apron | A long-sleeved lab coat should be worn and fully buttoned. For larger quantities or when splashes are likely, a chemical-protective apron over the lab coat is advised[3]. |
| Respiratory | Use in a Well-Ventilated Area | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of any potential vapors[5][6]. Respiratory protection may be required for large spills or in case of ventilation failure[3]. |
| Feet | Closed-Toe Shoes | Shoes should be made of a non-porous material to prevent skin exposure from spills[3]. |
Operational Plan: Step-by-Step Handling Procedures
Preparation and Handling
-
Work Area Preparation : Ensure the chemical fume hood is clean and operational. Gather all necessary equipment and reagents before starting the experiment.
-
Donning PPE : Put on all required personal protective equipment as detailed in the table above.
-
Handling the Compound : this compound is described as a viscous liquid[7]. Use appropriate tools, such as positive displacement pipettes, to handle the substance accurately and safely. Avoid generating aerosols. All handling should be done in a well-ventilated area[5][6].
-
Boc Deprotection Considerations : The Boc (tert-butyloxycarbonyl) protecting group is acid-labile[8]. The deprotection step often involves strong acids like trifluoroacetic acid (TFA) and can generate isobutylene, a flammable gas. Therefore, Boc deprotection must be performed in a chemical fume hood, away from ignition sources[9].
Experimental Workflow Diagram
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Hydroxy-PEG4-CH2-Boc | 169751-72-8 [sigmaaldrich.com]
- 3. cdc.gov [cdc.gov]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
